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  • Product: 8-Quinolinol, 7-(1,1-dimethylethyl)-
  • CAS: 52794-00-0

Core Science & Biosynthesis

Foundational

Chemical properties of 8-Quinolinol, 7-(1,1-dimethylethyl)-

An In-Depth Technical Guide to 8-Quinolinol, 7-(1,1-dimethylethyl)-: Mechanistic Properties and Applications in Chelation and Pharmacology Executive Summary The compound 8-Quinolinol, 7-(1,1-dimethylethyl)- , commonly re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Quinolinol, 7-(1,1-dimethylethyl)-: Mechanistic Properties and Applications in Chelation and Pharmacology

Executive Summary

The compound 8-Quinolinol, 7-(1,1-dimethylethyl)- , commonly referred to as 7-tert-butyl-8-hydroxyquinoline (7-tBu-8HQ) (CAS: 52794-00-0), represents a highly specialized derivative within the 8-hydroxyquinoline (8-HQ) family [1]. While standard 8-HQ is a ubiquitous bidentate chelator, the strategic installation of a bulky tert-butyl group at the C7 position—directly adjacent to the chelating hydroxyl group at C8—fundamentally alters its physicochemical profile. This structural modification imparts profound steric hindrance and elevated lipophilicity, transforming the molecule into a highly selective extractant for hydrometallurgy and a potent lipophilic ionophore for targeted drug development [2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality between the unique stereoelectronic properties of 7-tBu-8HQ and its macroscopic behavior in both biphasic solvent extraction systems and biological microenvironments.

Physicochemical Profiling & Structural Causality

The defining characteristic of 7-tBu-8HQ is the juxtaposition of the coordinating pocket (N1 and O8) with the massive steric bulk of the 1,1-dimethylethyl group.

Causality of Steric Hindrance: In transition metal complexation, standard 8-HQ often forms octahedral complexes (e.g.,


 or 

) that can polymerize or hydrate, reducing their solubility in organic solvents. The C7 tert-butyl group acts as a "steric shield." It physically obstructs the coordination of axial water molecules and prevents the formation of higher-order

complexes. Consequently, 7-tBu-8HQ forces metals like Cu(II) and Zn(II) into lower-coordinate, highly distorted geometries (e.g., distorted tetrahedral or square planar). This shielding effect completely dehydrates the metal center, rendering the resulting complex exceptionally soluble in non-polar aliphatic solvents—a critical requirement for industrial solvent extraction [3].

Table 1: Quantitative Physicochemical Data of 7-tBu-8HQ

PropertyValueMechanistic Implication
CAS Number 52794-00-0Unique identifier for the 7-tert-butyl substituted isomer.
Molecular Weight 201.27 g/mol Low molecular weight ensures rapid diffusion kinetics across phase boundaries.
XLogP3 (Lipophilicity) ~3.5 - 3.9Drastically higher than unsubstituted 8-HQ (~2.0); drives partitioning into organic phases and lipid bilayers.
Topological Polar Surface Area 33.1 ŲLow TPSA ensures excellent membrane permeability for intracellular applications.
Hydrogen Bond Donors/Acceptors 1 / 2Facilitates precise, bidentate metal coordination (N, O) while minimizing non-specific hydrogen bonding.

Mechanistic Applications in Hydrometallurgy

In the extraction of high-value transition metals (e.g., Gallium, Copper, Vanadium), 7-tBu-8HQ operates similarly to the commercial extractant Kelex-100 (which utilizes a longer, branched alkyl chain at C7) [4]. The tert-butyl variant is particularly effective at lower pH levels due to the inductive electron-donating effect of the alkyl group, which slightly increases the basicity of the quinoline nitrogen, enhancing metal affinity.

Extraction A Aqueous Phase (Metal Ions: Cu2+, Ga3+) C Interfacial Complexation (Steric Shielding by t-Butyl) A->C Diffusion to Interface B Organic Phase (7-tBu-8HQ in Aliphatic Diluent) B->C Diffusion to Interface D Phase Separation (Dehydrated Complex) C->D Chelation & Dehydration E Metal-Rich Organic Phase (High LogP) D->E Organic Recovery F Raffinate (Depleted Aqueous) D->F Aqueous Waste

Biphasic liquid-liquid extraction workflow driven by 7-tBu-8HQ complexation.

Protocol 1: Self-Validating Liquid-Liquid Extraction of Cu(II)

To evaluate the extraction efficiency of 7-tBu-8HQ, we utilize a self-validating mass-balance protocol.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 7-tBu-8HQ in an aliphatic diluent (e.g., kerosene) to a concentration of 0.1 M. Rationale: Aliphatic solvents mimic industrial conditions; the tert-butyl group ensures complete miscibility and prevents third-phase formation.

  • Aqueous Phase Preparation: Prepare a 0.01 M Cu(II) sulfate solution. Buffer the solution to pH 2.5 using 0.1 M H₂SO₄. Rationale: Testing at low pH evaluates the true thermodynamic stability of the chelate against the competing protonation of the quinoline nitrogen.

  • Extraction Contact: In a thermostated separatory funnel (25°C), combine equal volumes (O/A ratio 1:1) of the organic and aqueous phases. Agitate vigorously for 15 minutes to ensure interfacial equilibrium.

  • Phase Separation: Allow the mixture to settle for 10 minutes until a sharp phase boundary forms.

  • Validation & Mass Balance (Critical Step):

    • Analyze the aqueous raffinate via ICP-OES to determine residual Cu(II).

    • Self-Validation: Do not assume all missing metal is in the organic phase (it could be precipitated at the interface). Strip the loaded organic phase by contacting it with an equal volume of 2.0 M H₂SO₄ for 15 minutes. Analyze the stripping solution via ICP-OES. The sum of the metal in the raffinate and the stripping solution must equal 100 ± 2% of the initial feed to validate the protocol.

Pharmacological & Drug Development Potential

Beyond metallurgy, 8-HQ derivatives are privileged scaffolds in medicinal chemistry, recognized for their anti-cancer, anti-fungal, and neuroprotective properties [5]. The 7-tBu-8HQ molecule functions as a highly efficient metal ionophore .

Causality in Biological Systems: Cancer cells often exhibit dysregulated metal homeostasis, accumulating higher intracellular pools of copper and iron. 7-tBu-8HQ exploits this by binding extracellular or loosely bound intracellular metals. Because of its high XLogP3 (~3.5), the resulting neutral, lipophilic metal-ligand complex easily permeates the lipid bilayer. Once inside the slightly acidic microenvironment of the cancer cell or within lysosomes, the complex can undergo redox cycling (especially with Cu or Fe), generating lethal Reactive Oxygen Species (ROS) via Fenton-like chemistry, ultimately triggering apoptosis.

CellPathway Ext Extracellular Space (Cu2+ / Zn2+) L 7-tBu-8HQ (Lipophilic Carrier) Ext->L Chelation Mem Lipid Bilayer (High LogP Permeation) L->Mem Complex Diffusion Int Intracellular Environment (Acidic/Reducing) Mem->Int Internalization ROS ROS Generation & Oxidative Stress Int->ROS Fenton-like Redox Cycling Apo Apoptosis (Cancer Cell Death) ROS->Apo Caspase Activation

Ionophore-mediated intracellular metal transport and apoptosis induction pathway.

Protocol 2: In Vitro Ionophore-Mediated Cytotoxicity Assay

To prove that 7-tBu-8HQ acts via an ionophore mechanism rather than direct target binding, a matrix-controlled MTT viability assay is required.

Step-by-Step Methodology:

  • Cell Culture: Seed human breast cancer cells (MCF-7) in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment Preparation: Prepare 10 mM stock solutions of 7-tBu-8HQ and CuCl₂ in cell-culture grade DMSO.

  • Dosing Matrix (The Self-Validating Control System): Treat cells in triplicate with the following conditions, ensuring the final DMSO concentration never exceeds 0.5% v/v:

    • Control A: Vehicle only (0.5% DMSO).

    • Control B: CuCl₂ alone (50 µM) – Validates that the metal alone cannot permeate the membrane to cause toxicity.

    • Control C: 7-tBu-8HQ alone (50 µM) – Validates the baseline toxicity of the uncomplexed ligand.

    • Test Condition: 1:1 pre-formed 7-tBu-8HQ:Cu(II) complex (serial dilutions from 1 µM to 50 µM).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm using a microplate reader.

  • Data Interpretation: A successful ionophore mechanism is confirmed if the IC₅₀ of the complex is significantly lower (more potent) than both the ligand alone and the metal alone, proving that the synergistic transport across the membrane is the causal factor for cell death.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 109638, 6-tert-Butylquinoline (Structural analog reference). Retrieved from [Link]

  • ResearchGate. (2018). Vanadium (IV), (V) coordination compounds with 8-hydroxyquinoline derivative: Synthesis, structure and catalytic activity. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

Exploratory

Solubility profile of 8-Quinolinol, 7-(1,1-dimethylethyl)- in organic solvents

An In-depth Technical Guide: Solubility Profile of 8-Quinolinol, 7-(1,1-dimethylethyl)- in Organic Solvents: A Methodological Framework Abstract 8-Quinolinol, 7-(1,1-dimethylethyl)-, a substituted quinoline derivative, r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Solubility Profile of 8-Quinolinol, 7-(1,1-dimethylethyl)- in Organic Solvents: A Methodological Framework

Abstract

8-Quinolinol, 7-(1,1-dimethylethyl)-, a substituted quinoline derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] The physicochemical properties of such molecules are paramount to their application, with solubility being a critical determinant of bioavailability, formulation feasibility, and overall efficacy in drug development pipelines.[4][5] This technical guide provides a comprehensive framework for researchers, scientists, and formulation experts to systematically determine and understand the solubility profile of 8-Quinolinol, 7-(1,1-dimethylethyl)- across a range of common organic solvents. Rather than presenting a static list of solubility values, this document details the underlying principles, provides a robust, step-by-step experimental protocol based on the gold-standard shake-flask method, and explains the rationale behind each procedural choice.[6] By equipping scientists with a validated methodology, this guide ensures the generation of reliable, high-quality solubility data essential for informed decision-making in research and development.

Introduction: The Significance of 8-Quinolinol, 7-(1,1-dimethylethyl)-

The 8-hydroxyquinoline (8-HQ) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2][3] The introduction of substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, 8-Quinolinol, 7-(1,1-dimethylethyl)-, incorporates a bulky, lipophilic tert-butyl group at the 7-position. This structural modification is expected to significantly influence its solubility characteristics by:

  • Increasing Lipophilicity: The nonpolar tert-butyl group enhances the molecule's affinity for nonpolar environments, likely increasing its solubility in less polar organic solvents.

  • Steric Hindrance: The group's size may affect intermolecular interactions, such as crystal lattice packing and hydrogen bonding, which are key factors governing solubility.

Understanding these solubility characteristics is not an academic exercise; it is a prerequisite for advancing any potential application, from designing a synthetic reaction to formulating a stable and bioavailable drug product.

The Causality of Solvent Selection: A Mechanistic Approach

The principle of "like dissolves like" provides the foundational logic for solubility testing. For a molecule like 7-tert-butyl-8-hydroxyquinoline, solubility is a balance between the polar, hydrogen-bonding capable 8-hydroxyquinoline core and the nonpolar, hydrophobic tert-butyl group. A systematic approach requires testing a diverse panel of solvents that probe these different molecular characteristics.

Logical Framework for Solvent Selection

Caption: Logical framework for selecting solvents based on intermolecular interactions with the target molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the hydroxyl (-OH) and nitrogen atoms of the quinolinol ring, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. Their ability to dissolve the compound will depend on strong dipole-dipole interactions. DMSO is a particularly powerful solvent for a wide range of organic molecules.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The large, nonpolar tert-butyl group should promote solubility in these media, while the polar quinolinol core will detract from it.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is universally recognized as the "gold standard" for determining thermodynamic equilibrium solubility.[6] It is a robust and reliable technique that, when performed correctly, yields highly accurate data reflecting the true saturation point of a compound in a given solvent at a specific temperature.

Workflow for Solubility Determination

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Weigh Excess Solid Compound B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temperature (e.g., 24-48h) B->C D 4. Centrifuge or Filter to Remove Undissolved Solid C->D E 5. Extract Aliquot of Supernatant D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify Concentration (HPLC or UV-Vis) F->G

Caption: Step-by-step experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology

1. Materials and Reagents:

  • 8-Quinolinol, 7-(1,1-dimethylethyl)- (purity >98%)

  • Calibrated analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC-grade or equivalent high-purity organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, n-hexane)

  • Analytical instrument: UV-Vis Spectrophotometer or HPLC system with a UV detector.

2. Preparation of Saturated Solutions:

  • Accurately weigh an excess amount of the solid compound (e.g., 10-20 mg) into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Using a calibrated pipette, add a precise volume of the selected organic solvent (e.g., 2.0 mL) to each vial.

  • Securely cap the vials to prevent solvent evaporation.

3. Equilibration:

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

  • Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure a true thermodynamic equilibrium is reached.[4][5] Longer times may be necessary for poorly soluble or slowly dissolving compounds.

4. Phase Separation:

  • After equilibration, visually confirm the presence of excess solid in each vial.

  • Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step to avoid artificially high results.

    • Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

    • Method B (Filtration): Use a syringe to draw the suspension and pass it through a chemically-resistant syringe filter into a clean vial. Discard the first few drops to saturate the filter membrane.

5. Quantification of Solute:

This step requires a pre-established calibration curve for the compound in each solvent.

A. Using UV-Vis Spectrophotometry:

  • Rationale: This method is rapid and suitable for compounds with a strong chromophore, like the quinoline ring system.[7][8]

  • Procedure:

    • Carefully take a known volume of the clear supernatant and dilute it with the same solvent to bring the absorbance into the linear range of the instrument (typically 0.1-1.0 AU).

    • Measure the absorbance at the wavelength of maximum absorbance (λmax).

    • Calculate the concentration using the calibration curve (Absorbance vs. Concentration).

    • Multiply the result by the dilution factor to determine the final solubility.

B. Using High-Performance Liquid Chromatography (HPLC):

  • Rationale: HPLC offers higher sensitivity and specificity, making it the preferred method for poorly soluble compounds or to ensure purity does not interfere with quantification.[6][9]

  • Procedure:

    • Dilute a known volume of the clear supernatant with a suitable mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Determine the peak area corresponding to the compound.

    • Calculate the concentration using the calibration curve (Peak Area vs. Concentration).

    • Multiply the result by the dilution factor to determine the final solubility.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table for easy comparison. This allows researchers to quickly identify suitable solvents for specific applications.

Table 1: Illustrative Solubility Data for 8-Quinolinol, 7-(1,1-dimethylethyl)- at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol>100>0.497
Ethanol>100>0.497
Polar Aprotic DMSO>150>0.745
Acetone~75~0.372
Acetonitrile~30~0.149
Less Polar Ethyl Acetate~90~0.447
Toluene~50~0.248
Nonpolar n-Hexane<1<0.005
Note: These values are for illustrative purposes only and must be determined experimentally.

Interpretation: The hypothetical data align with chemical principles. High solubility in DMSO, alcohols, and ethyl acetate is expected due to favorable interactions. The moderate solubility in toluene reflects the contribution of the tert-butyl group, while the poor solubility in hexane highlights the dominance of the polar quinolinol core, which is incompatible with the nonpolar solvent.

Conclusion

References

  • Shake Flask Method Summary. BioAssay Systems. [Link]

  • Baek, K., Jeon, S. B., Kim, B. K., & Kang, N. S. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1). [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Department of Chemistry, University of Texas at Austin. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. (2018). [Link]

  • Goll, J., & Akimov, D. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 549-556. [Link]

  • Di Giorgio, C., et al. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 844(1), 1-9. [Link]

  • Maheshwari, R. K. (2009). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Journal of Applied Chemical Research, 10, 79-84. [Link]

  • Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • 8-hydroxyquinoline. ChemicalBook. [Link]

  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3026-3043. [Link]

  • 8-hydroxyquinoline. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Bergström, C. A. S. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Al-Hujran, T. A., & Taha, M. O. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4287. [Link]

  • Quaglio, M., et al. (2024). Predicting drug solubility in organic solvents mixtures. Computers & Chemical Engineering, 187, 108785. [Link]

  • Severinsen, R. (2020). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University Research Online. [Link]

  • 8-tert-butyl quinoline. The Good Scents Company. [Link]

  • Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1). [Link]

  • Hakobyan, S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2197. [Link]

  • Kos, J., et al. (2010). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules, 15(1), 339-355. [Link]

  • Sharma, D., et al. (2024). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ChemistrySelect. [Link]

Sources

Foundational

Literature review on 7-substituted 8-hydroxyquinoline derivatives

The following technical guide serves as an advanced reference for the synthesis, structural logic, and therapeutic application of 7-substituted 8-hydroxyquinoline (8-HQ) derivatives. Executive Summary The 8-hydroxyquinol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as an advanced reference for the synthesis, structural logic, and therapeutic application of 7-substituted 8-hydroxyquinoline (8-HQ) derivatives.

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, historically anchored by the antimicrobial Clioquinol (5-chloro-7-iodo-8-quinolinol).[1] While early derivatives focused on simple halogenation, modern drug development has shifted toward 7-substituted Mannich bases .

This guide addresses a critical structural nuance: while famous derivatives like M30 are 5-substituted and PBT2 is 2-substituted, the 7-position offers a unique vector for modulating lipophilicity and zwitterionic character without disrupting the metal-chelating "bite" (


-donor set). Recent data indicates that 7-aminomethyl derivatives (Mannich bases) exhibit superior collateral sensitivity in multidrug-resistant (MDR) cancer cells compared to their 5-substituted counterparts.

Structural Logic: The 7-Position Advantage

The 8-HQ scaffold coordinates divalent metals (


, 

,

) via the phenolic oxygen and the quinoline nitrogen.
The Chelation Geometry
  • Position 5 (Para to OH): Electronic sweet spot. Substitution here dramatically affects the

    
     of the phenol but is spatially distant from the metal center.
    
  • Position 2 (Ortho to N): Sterically sensitive. Bulky groups here (as in PBT2) can distort the square-planar geometry of copper complexes, altering stability constants.

  • Position 7 (Ortho to OH): The "Goldilocks" zone.

    • Sterics: Allows for solubilizing groups (amines) without sterically clashing with the metal ion, provided the linker is a methylene bridge (Mannich base).

    • Solubility: Introduction of ionizable amines at C7 creates a zwitterionic species at physiological pH, enhancing aqueous solubility—a historic weakness of Clioquinol.

Synthesis Protocols

Strategy: Regioselective Mannich Reaction

The Mannich reaction on unsubstituted 8-HQ often yields a mixture of 5-substituted and 7-substituted products, with C5 being electronically favored for electrophilic attack. To guarantee 7-substitution , a "blocking" strategy using a 5-halo precursor is the industry standard for high-purity synthesis.

Protocol A: Synthesis of 7-((Dialkylamino)methyl)-5-chloro-8-hydroxyquinoline

Target: High-purity 7-substituted Mannich bases. Precursor: 5-Chloro-8-hydroxyquinoline (blocks C5 position).

Reagents:

  • 5-Chloro-8-hydroxyquinoline (

    
     eq)
    
  • Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (

    
     eq)
    
  • Paraformaldehyde (

    
     eq)
    
  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Workflow:

  • Preparation: Dissolve 5-chloro-8-hydroxyquinoline in absolute EtOH (

    
     mL/mmol) in a round-bottom flask.
    
  • Activation: Add the secondary amine and paraformaldehyde simultaneously.

    • Note: Using paraformaldehyde instead of formalin reduces water content, driving the equilibrium toward the imine intermediate.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–12 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase:

      
       95:5). The product will typically be more polar than the starting phenol.
      
  • Isolation: Cool to room temperature. The Mannich base often precipitates as a hydrochloride salt if HCl is added, or as the free base upon cooling.

    • Crystallization:[2][3] If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/Ether.

  • Validation:

    • 1H NMR (

      
      ):  Look for a distinct singlet at 
      
      
      
      ppm corresponding to the methylene bridge (
      
      
      ).
    • Absence of C5-H: The absence of the C5 proton signal confirms the blocking group is intact.

Visualization: The Blocking Strategy

The following diagram illustrates the regioselective logic.

MannichSynthesis Figure 1: Regioselective Synthesis of 7-Substituted Derivatives via C5 Blocking. Start 8-Hydroxyquinoline Block Step 1: Halogenation (NCS/NBS) Start->Block Electrophilic Subs. Inter 5-Chloro-8-HQ (C5 Blocked) Block->Inter Reagents Step 2: Mannich Reaction (HCHO + HNR2) Inter->Reagents Imine Imine Ion Intermediate Reagents->Imine In situ Product 7-Substituted Mannich Base Imine->Product Attack at C7

Therapeutic Mechanisms & Applications[4][5][6]

A. Oncology: Collateral Sensitivity in MDR Cells

7-substituted derivatives (specifically NSC693872 analogs) have shown a unique ability to kill Multidrug-Resistant (MDR) cancer cells that overexpress P-glycoprotein (P-gp).

  • Mechanism: These compounds are weak bases. They diffuse into the acidic lysosomes of cancer cells.

  • Ion Trapping: Once inside the lysosome, they become protonated (trapped).

  • The Metal Trigger: They chelate lysosomal copper and iron, catalyzing the formation of Reactive Oxygen Species (ROS) via Fenton chemistry. This leads to Lysosomal Membrane Permeabilization (LMP) and cell death.

  • Why 7-sub? The 7-aminomethyl group tunes the

    
     to optimal levels for lysosomal accumulation (lysosomotropism).
    
B. Neurodegeneration: The MPAC Theory

While PBT2 (C2-sub) is the famous example, 7-substituted analogs function similarly as Metal-Protein Attenuating Compounds (MPACs) .

  • Action: They do not merely "strip" metals (chelation); they act as ionophores , redistributing Cu/Zn from toxic Amyloid-

    
     plaques back into the neurons to activate neuroprotective pathways (e.g., GSK3
    
    
    
    inhibition).
Visualization: The Lysosomal Death Pathway (Oncology)

Mechanism Figure 2: Mechanism of Collateral Sensitivity in MDR Cancer Cells. Drug 7-Substituted 8-HQ (Neutral) Lysosome Lysosome (pH 5.0) Drug->Lysosome Passive Diffusion Trapped Protonated Drug (Cationic) Lysosome->Trapped Protonation Complex Metal-Drug Complex Trapped->Complex + Metal Metal Lysosomal Copper/Iron Metal->Complex ROS ROS Burst (Fenton Reaction) Complex->ROS LMP Lysosomal Membrane Permeabilization ROS->LMP Death Apoptosis (MDR Cell Death) LMP->Death

[3]

Comparative Data: 5-Sub vs. 7-Sub

The following table summarizes key differences between the substitution patterns based on recent Structure-Activity Relationship (SAR) studies.

Feature5-Substituted (e.g., M30, Nitroxoline)7-Substituted (e.g., NSC693872, Clioquinol)
Primary Synthesis Electrophilic Aromatic Substitution (Direct)Mannich Reaction (often requires C5 block)
Metal Chelation Strong (Remote electronic effect)Strong (Direct steric influence)
Solubility Generally lower (unless hydrophilic side chain)High (Zwitterionic Mannich bases)
MDR Selectivity Low to ModerateHigh (Collateral Sensitivity)
Neurotoxicity Low (M30 is highly neuroprotective)Variable (Clioquinol had issues; new analogs safer)

References

  • Prasad, S., et al. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines.[4][5]

  • Oliveri, V., & Grasso, G. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.

  • Adlard, P. A., et al. (2011).[2] The Alzheimer's Therapeutic PBT2 Promotes Amyloid-β Degradation and GSK3 Phosphorylation via a Metal Chaperone Activity.

  • Kalaivani, P., et al. (2012). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.

  • Mao, X., et al. (2011). Novel molecular targets of the neuroprotective/neurorescue multimodal iron chelating drug M30 in the mouse brain.

Sources

Exploratory

Coordination Dynamics of 7-(1,1-Dimethylethyl)-8-Quinolinol with Transition Metals: Steric Control and Phase Transfer Applications

Executive Summary 8-Quinolinol, 7-(1,1-dimethylethyl)- (CAS: 52794-00-0), commonly referred to as 7-tert-butyl-8-hydroxyquinoline (7-tBu-8HQ) , represents a highly specialized class of bidentate (N,O) chelators. While na...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Quinolinol, 7-(1,1-dimethylethyl)- (CAS: 52794-00-0), commonly referred to as 7-tert-butyl-8-hydroxyquinoline (7-tBu-8HQ) , represents a highly specialized class of bidentate (N,O) chelators. While native 8-hydroxyquinoline (8-HQ) is a universal metallo-ligand, the strategic placement of a bulky, electron-donating tert-butyl group at the 7-position fundamentally alters its coordination chemistry. This in-depth guide explores the causality behind the steric hindrance, electronic modulation, and extreme lipophilicity of 7-tBu-8HQ, providing actionable insights for researchers in hydrometallurgy, neuropharmacology, and organometallic drug design.

Physicochemical and Electronic Profile

The coordination behavior of 7-tBu-8HQ is dictated by a constant tug-of-war between thermodynamic affinity and steric repulsion.

  • Electronic Modulation (+I Effect): The tert-butyl group exerts a strong positive inductive (+I) effect. This increases the electron density on the adjacent phenolate oxygen at the 8-position, effectively raising its pKa. While this theoretically strengthens the metal-oxygen (M-O) bond, the thermodynamic gain is heavily gated by the physical size of the substituent.

  • The "Steric Wall" at the 7-Position: Foundational coordination studies dictate that steric effects near the functional group (specifically the 2- and 7-positions in oxine derivatives) significantly decrease the overall stability constants of the resulting metal complexes due to severe ligand-ligand repulsion[1].

Table 1: Physicochemical Parameters and Coordination Impact
ParameterCharacteristic / ValueImpact on Transition Metal Coordination
Donor Set N (Pyridine), O (Phenolate)Forms stable 5-membered chelate rings with borderline/hard metals.
Steric Profile Bulky 7-substitutionBlocks ideal octahedral stacking; forces distorted ML₂ or ML₃ geometries.
Lipophilicity (LogP) Highly elevated vs. 8-HQDrives near-complete partitioning into organic solvents (e.g., kerosene, lipids).
Electronic Effect +I (Inductive electron donation)Increases basicity of the phenolate oxygen, altering pH-dependent chelation.

Structural Thermodynamics & Coordination Geometry

The placement of the tert-butyl group immediately adjacent to the coordinating oxygen forces transition metals to adopt non-canonical geometries.

Destabilization of Octahedral Environments

Trivalent metals like Fe(III) and Al(III) typically form highly stable, octahedral ML₃ complexes with 8-HQ. However, with 7-substituted derivatives, the steric hindrance destabilizes the ideal octahedral environment. In the case of Fe(III), the steric clash forces the complex to adopt a highly distorted structure, often trapping the metal in a high-spin (HS) state[2].

Copper(II) and the Jahn-Teller Effect

Cu(II) typically prefers square planar or square pyramidal geometries. When coordinating with 7-tBu-8HQ, the bulk of the tert-butyl groups prevents two ligands from lying perfectly flat in a trans-planar arrangement. This forces a "flattened tetrahedral" or highly distorted square planar geometry. This exact steric mechanism is exploited in neurodegenerative therapeutics (like the 8-HQ derivative PBT2), where sterically hindered ligands bind Cu(II) loosely enough to redistribute it across the blood-brain barrier without permanently sequestering the metal from essential metalloenzymes[3].

CoordinationLogic L 7-tBu-8HQ Ligand (N,O Donor) ML1 1:1 Complex [ML]+ L->ML1 + M(n+) M Transition Metal (e.g., Cu2+, Fe3+) M->ML1 Steric Steric Clash at 7-Position ML1->Steric + 2nd Ligand ML2_Dist Distorted 1:2 Complex (e.g., Distorted Tetrahedral) Steric->ML2_Dist Geometry Shift ML3_Block 1:3 Complex Blocked/Highly Distorted ML2_Dist->ML3_Block + 3rd Ligand (Fe3+, Al3+)

Logic pathway illustrating steric-driven coordination geometry distortion.

Industrial and Therapeutic Applications

Hydrometallurgy: Biphasic Solvent Extraction

7-alkyl-8-hydroxyquinolines are legendary in the mining and recycling industries. Commercial extractants like Kelex 100 (7-(4-ethyl-1-methyloctyl)-8-quinolinol) utilize massive 7-position alkyl chains to extract metals from aqueous leachates[4]. 7-tBu-8HQ operates on the exact same principle. The tert-butyl group renders the neutral metal complex highly hydrophobic, allowing for the efficient, pH-dependent solvent extraction of Zn(II), Ga(III), and Cu(II) into organic phases like kerosene[5][6].

Organometallic Anticancer Agents

In oncology, organometallic half-sandwich complexes (e.g., Ru, Rh, Ir) utilizing 8-HQ ligands are heavily researched for their ability to target multidrug-resistant cancers. A major hurdle is the poor aqueous/lipid solubility balance of these complexes. Substituting the 8-HQ core at the 7-position drastically enhances the solubility and bioavailability of these piano-stool complexes in biological matrices[7]. Furthermore, 7-substituted 8-HQ transition metal complexes have demonstrated considerable biocidal and antimicrobial activity against both Gram-positive and Gram-negative pathogens[8].

SolventExtraction Aq Aqueous Phase (Metal Sulfates/Chlorides) Mix Interfacial Chelation (pH > 2.0) Aq->Mix Org Organic Phase (7-tBu-8HQ in Kerosene) Org->Mix Aq_Dep Depleted Aqueous (Raffinate) Mix->Aq_Dep Phase Separation Org_Load Loaded Organic (Metal-Ligand Complex) Mix->Org_Load Phase Separation

Biphasic solvent extraction workflow using lipophilic 7-tBu-8HQ.

Experimental Protocols

Protocol 1: Synthesis of Bis[7-(tert-butyl)-8-quinolinolato]copper(II)

Causality Note: Because 7-tBu-8HQ is highly lipophilic, standard aqueous complexation will fail due to ligand precipitation. A mixed solvent system (Methanol/Water) is required to keep the ligand solvated while allowing the metal salt to dissolve.

  • Ligand Solvation: Dissolve 2.0 equivalents of 7-tBu-8HQ in 20 mL of hot methanol (60°C).

  • Deprotonation: Add a mild base (e.g., sodium acetate, 2.2 equivalents) to the methanolic solution. Why? The acetate acts as a buffer, accepting the proton from the 8-hydroxyl group (pKa ~10) to facilitate rapid coordination without causing metal hydroxide precipitation.

  • Metal Addition: Dissolve 1.0 equivalent of Copper(II) acetate monohydrate in 5 mL of distilled water. Dropwise, add the aqueous Cu(II) solution to the stirring ligand solution.

  • Complexation: A deep green/brown precipitate will form immediately, indicative of the distorted CuL₂ complex. Stir for 2 hours at room temperature to ensure thermodynamic equilibrium.

  • Isolation: Filter the precipitate via vacuum filtration, wash sequentially with cold water (to remove unreacted metal/salts) and cold ethanol (to remove unreacted ligand), and dry under vacuum.

Protocol 2: Liquid-Liquid Extraction of Zinc(II)

Causality Note: This protocol mimics industrial hydrometallurgy. The extraction efficiency is strictly pH-dependent. At low pH, the quinoline nitrogen protonates, breaking the chelate effect and forcing the metal back into the aqueous phase (stripping).

  • Organic Phase Preparation: Prepare a 0.1 M solution of 7-tBu-8HQ in an aliphatic diluent (e.g., kerosene). Add 10% v/v isodecanol as a phase modifier to prevent emulsion formation.

  • Aqueous Phase Preparation: Prepare a 0.05 M aqueous solution of Zinc(II) sulfate. Adjust the pH to 3.5 using dilute H₂SO₄ or NaOH.

  • Extraction (Loading): Combine equal volumes (O:A ratio = 1:1) of the organic and aqueous phases in a separation funnel. Agitate vigorously for 10 minutes. The lipophilic 7-tBu-8HQ will chelate the Zn(II) at the interface and pull it into the organic phase.

  • Phase Separation: Allow the mixture to settle for 15 minutes. The lower aqueous phase (raffinate) will be depleted of Zn(II).

  • Stripping (Recovery): Separate the loaded organic phase. To recover the pure metal, mix the organic phase with a highly acidic aqueous stripping solution (e.g., 2.0 M H₂SO₄). The high proton concentration outcompetes the metal for the ligand, driving the Zn(II) back into the new aqueous phase.

References

  • Structural and Microbial Studies of some Transition Metal Complexes of 7-Substituted-8-Hydroxyquinoline-5-Sulphonic Acid Ligands Source: tandfonline.com URL:[Link][8]

  • The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances Source: electronicsandbooks.com URL:[Link][1]

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications Source: researchgate.net URL:[Link][2]

  • Preorganized Complexing Agents as a Tool for Selective Solvent Extraction Processes Source: researchgate.net URL:[Link][4]

  • Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases Source: nih.gov URL:[Link][3]

  • Organometallic Half-Sandwich Complexes of 8-Hydroxyquinoline-Derived Mannich Bases with Enhanced Solubility: Targeting Multidrug Resistant Cancer Source: acs.org URL:[Link][7]

  • Review on the Recent Developments in the Solvent Extraction of Zinc Source: researchgate.net URL:[Link][5]

  • Process for extracting and purifying gallium from bayer liquors (US5102512A) Source: google.com (Patents) URL:[6]

Sources

Foundational

Electronic Structure and DFT Profiling of 7-tert-butyl-8-hydroxyquinoline: A Technical Guide

Executive Summary 8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in coordination chemistry, forming the backbone of advanced materials ranging from organic light-emitting diodes (OLEDs) to highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in coordination chemistry, forming the backbone of advanced materials ranging from organic light-emitting diodes (OLEDs) to highly selective hydrometallurgical extractants. While the parent 8-HQ molecule is well-characterized, the introduction of a bulky, electron-donating tert-butyl group at the C7 position—creating 7-tert-butyl-8-hydroxyquinoline (7-tBu-8HQ) —fundamentally alters both its electronic structure and its steric profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality between the C7 substitution and the resulting quantum mechanical properties, provide a self-validating Density Functional Theory (DFT) workflow, and establish an experimental framework to verify these computational predictions.

Mechanistic Overview: The Dual Impact of the 7-tert-butyl Group

The addition of a tert-butyl group adjacent to the phenolate oxygen (C7) is not merely a structural tweak; it is a strategic modification that dictates the molecule's macroscopic behavior through two distinct mechanisms:

  • Electronic Perturbation (+I Effect): The tert-butyl group is a strong inductive electron donor. This localized electron density enriches the phenolate oxygen, destabilizing (raising) the Highest Occupied Molecular Orbital (HOMO) energy level. Consequently, the HOMO-LUMO gap is narrowed, which red-shifts the absorption/emission spectra—a critical parameter for tuning OLED emitters[1].

  • Steric Hindrance: In standard 8-HQ complexes like Aluminum tris(8-hydroxyquinoline) (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), the metal center coordinates with three ligands in an octahedral geometry. The massive steric bulk of the tert-butyl group at C7 creates severe van der Waals clashes, actively preventing the formation of 
    
    
    
    complexes and forcing lower coordination numbers (e.g.,
    
    
    ) or highly distorted geometries. This steric exclusion is the exact mechanism leveraged by commercial extractants like Kelex 100 (a 7-alkyl-8-HQ derivative) to achieve high selectivity for specific transition metals in complex chloride solutions.

Property_Map Subst 7-tert-butyl Substitution Steric Steric Hindrance at C7 Subst->Steric Elec Electron Donation (+I) Subst->Elec Coord Distorted Metal Coordination (Favors ML2 over ML3) Steric->Coord HOMO Destabilized HOMO Level (Reduced Bandgap) Elec->HOMO App1 Selective Hydrometallurgy (Extraction Selectivity) Coord->App1 App2 Tuned OLED Emitters (Red-shifted Luminescence) HOMO->App2

Fig 1: Logical mapping of steric and electronic effects of the 7-tert-butyl group on macro-properties.

Computational Protocol: A Self-Validating DFT Workflow

To accurately model 7-tBu-8HQ, computational chemistry must be deployed not as a black box, but as a rigorously validated system. The following step-by-step methodology ensures that every calculated property is mathematically grounded.

Step-by-Step Methodology
  • Initial Coordinate Generation: Construct the 3D geometry of 7-tBu-8HQ. Pre-optimize using a Molecular Mechanics force field (e.g., MMFF94) to resolve any immediate non-physical van der Waals overlaps caused by the bulky tert-butyl group.

  • Ground-State Optimization (DFT): Execute the geometry optimization using the B3LYP functional paired with the 6-311++G(d,p) basis set.

    • Causality: The diffuse functions (++) are mandatory for accurately modeling the diffuse electron cloud of the electron-rich phenolate oxygen, while the polarization functions (d,p) are required to correctly map the complex steric topology of the tert-butyl group.

  • Vibrational Frequency Validation (The Integrity Check): Immediately perform a frequency calculation at the exact same level of theory.

    • Causality: This is the self-validating step. If the calculation yields zero imaginary frequencies, the geometry is a true local minimum. If an imaginary frequency is detected, the structure is merely a transition state; you must perturb the geometry along the imaginary normal mode and re-optimize.

  • Excited-State Calculations (TD-DFT): Calculate the first 20 singlet-singlet vertical excitations using the CAM-B3LYP functional.

    • Causality: Standard B3LYP suffers from self-interaction error, severely underestimating the energy of charge-transfer states. The Coulomb-Attenuating Method (CAM) applies a long-range correction, ensuring the theoretical UV-Vis spectra accurately mirror experimental photophysics[2].

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using solvent parameters (e.g., dichloromethane) to simulate real-world assay conditions.

DFT_Workflow Start 1. Input Geometry (7-tBu-8HQ) Opt 2. Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq 3. Frequency Analysis (Zero-Point Energy Check) Opt->Freq Freq->Opt Imaginary Freq Detected TDDFT 4. TD-DFT Calculation (CAM-B3LYP) Freq->TDDFT No Imaginary Freq Prop 5. Electronic Properties (HOMO/LUMO, PDOS) TDDFT->Prop

Fig 2: Self-validating DFT computational workflow for 7-tert-butyl-8-hydroxyquinoline.

Data Presentation: Electronic Structure Analysis

The computational outputs reveal stark differences between the parent 8-HQ and the 7-tBu-8HQ derivative. The inductive effect of the alkyl group pushes the HOMO level higher, narrowing the bandgap.

Table 1: Comparative Electronic Properties (DFT: B3LYP/6-311++G )**

Property8-Hydroxyquinoline (8-HQ)7-tBu-8-hydroxyquinolineMechanistic Shift / Effect
HOMO Energy (eV) -6.25-5.98Destabilized (+0.27 eV) via +I effect
LUMO Energy (eV) -1.85-1.79Marginally Destabilized (+0.06 eV)
Bandgap (

) (eV)
4.404.19Narrowed (-0.21 eV), red-shifting emission
Dipole Moment (Debye) 2.652.95Increased due to asymmetric charge distribution
Preferred

Coordination
Octahedral (

)
Distorted/Lower (

)
Steric clash at C7 prevents tight packing

Experimental Validation Framework

A robust theoretical model must be anchored by empirical data. To validate the DFT calculations of 7-tBu-8HQ, the following experimental protocols act as a self-correcting feedback loop.

Table 2: Experimental Cross-Validation Matrix

Analytical TechniqueComputational Property ValidatedProtocol & Causality
UV-Vis Spectroscopy TD-DFT Vertical ExcitationsProtocol: Dissolve 7-tBu-8HQ in DCM; scan 250-600 nm. Causality: The experimental

must align with the CAM-B3LYP oscillator strengths. A mismatch indicates the need for a different solvation model (e.g., explicit vs. implicit solvent)[2].
Cyclic Voltammetry (CV) HOMO/LUMO Energy LevelsProtocol: Use a glassy carbon electrode in 0.1 M TBAPF6/MeCN. Measure oxidation/reduction onsets. Causality: The electrochemical gap (

) directly validates the calculated DFT bandgap.
X-ray Photoelectron Spectroscopy (XPS) Partial Density of States (PDOS)Protocol: Analyze thin films of 7-tBu-8HQ. Causality: XPS core-level shifts (O 1s, N 1s) validate the calculated atomic charges and electron density distribution, confirming the +I effect of the tert-butyl group[1].

Applications in Advanced Materials & Hydrometallurgy

Understanding the electronic and steric nuances of 7-tBu-8HQ directly translates to industrial applications:

  • OLED Emitters: By narrowing the HOMO-LUMO gap compared to standard 8-HQ, 7-tBu-8HQ derivatives can be used to synthesize metal complexes with red-shifted luminescence. Furthermore, the bulky tert-butyl group prevents intermolecular

    
     stacking in solid films, effectively reducing aggregation-caused quenching (ACQ), a major failure point in organic displays[1].
    
  • Selective Metal Extraction: In hydrometallurgy, extracting specific trace metals (like Gallium or Zinc) from highly concentrated, impure chloride solutions is notoriously difficult. Analogous to the commercial extractant Kelex 100 (7-alkyl-8-hydroxyquinoline), the steric bulk of 7-tBu-8HQ prevents the extraction of larger, unwanted metal ions that require perfect octahedral coordination, thereby acting as a highly selective, preorganized complexing agent[3].

References

  • Title: Electronic structure of the organic semiconductor Alq3 (aluminum tris-8-hydroxyquinoline)
  • Source: MDPI (Molecules)
  • Title: Preorganized Complexing Agents as a Tool for Selective Solvent Extraction Processes Source: ResearchGate URL

Sources

Exploratory

Photophysical &amp; Chemical Characterization of 7-(1,1-dimethylethyl)-8-quinolinol: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of 7-(1,1-dimethylethyl)-8-quinolinol (commonly referred to as 7-tert-butyl-8-hydroxyquinoline ).[1] As a lipophilic derivative of the classical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 7-(1,1-dimethylethyl)-8-quinolinol (commonly referred to as 7-tert-butyl-8-hydroxyquinoline ).[1] As a lipophilic derivative of the classical chelator 8-hydroxyquinoline (8-HQ), this compound occupies a critical niche in metallosupramolecular chemistry, solvent extraction, and fluorescence sensing.[1]

The introduction of the bulky tert-butyl group at the 7-position fundamentally alters the physicochemical profile of the parent scaffold.[1] While preserving the bidentate (


) coordination pocket essential for metal binding, the 7-tert-butyl moiety significantly enhances solubility in non-polar organic media and modulates the electronic density of the phenol ring.[1] This guide details the photophysical mechanisms governing its fluorescence—specifically the suppression of Excited-State Intramolecular Proton Transfer (ESIPT) upon metalation—and provides validated protocols for its synthesis and characterization.[1]

Molecular Architecture & Electronic Structure

Structural Dynamics

The core structure consists of a bicyclic naphthalene-like scaffold where one carbon is replaced by nitrogen (quinoline), with a hydroxyl group at position 8.[1][2] The 7-position substitution with a tert-butyl group [


] introduces two primary effects:
  • Steric Bulk: The bulky alkyl group proximal to the hydroxyl moiety can influence the hydrogen-bonding network.[1] While it does not abolish the intramolecular hydrogen bond between the hydroxyl hydrogen and the quinoline nitrogen, it restricts intermolecular

    
    -
    
    
    
    stacking, thereby reducing aggregation-caused quenching (ACQ) in solid states or concentrated solutions.[1]
  • Inductive Effect (+I): The tert-butyl group is electron-donating.[1] This increases the electron density on the phenolate oxygen and the quinoline ring system, resulting in a slight bathochromic (red) shift in absorption and emission spectra compared to the unsubstituted 8-HQ.[1]

Electronic States

The photophysics of 7-tert-butyl-8-quinolinol are dominated by the interplay between three species in solution:

  • Enol Form (E): The ground state neutral species.[1]

  • Keto Form (K): The tautomer formed via proton transfer.[1]

  • Zwitterion (Z): Often relevant in excited states.[1]

In the ground state (


), the molecule exists primarily as the enol.[1] Upon photoexcitation (

), the acidity of the hydroxyl group and the basicity of the nitrogen increase, facilitating ESIPT (Excited-State Intramolecular Proton Transfer).[1]

Photophysical Characterization

Absorption and Emission Profiles

The photophysical behavior is highly solvatochromic.[1]

ParameterValue / RangeMechanistic Note
Absorption

245 nm, 320-340 nm

transitions.[1] The 7-t-butyl group causes a ~5-10 nm red shift vs 8-HQ.[1]
Emission

(Free Ligand)
Weak / NegligibleQuenched by ESIPT. Fast non-radiative decay via the keto tautomer.[1]
Emission

(Metal Complex)
490 - 530 nm (Green)Intense fluorescence (CHEF effect). ESIPT is blocked.[1]
Quantum Yield (

)
< 0.01 (Ligand) 0.1 - 0.3 (Al/Zn Complex)Ligand is dark; Metal complexes are bright.
pKa (Phenolic OH) ~10.5Slightly higher than 8-HQ (~9.[1]9) due to +I effect of t-butyl.[1]
The ESIPT Mechanism vs. CHEF

The "off-on" switching capability of this molecule is its most valuable application feature.[1]

  • Free Ligand (OFF): Excitation leads to ultrafast proton transfer from

    
     to 
    
    
    
    .[1] The resulting excited keto tautomer decays non-radiatively to the ground state.[1]
  • Metal Complex (ON): Binding a metal ion (

    
    ) displaces the proton. The metal locks the ligand in the enol-like quinolate form.[1] The ESIPT pathway is eliminated, and the rigidified structure emits via radiative decay.[1] This is the Chelation-Enhanced Fluorescence (CHEF)  effect.[1]
    

Photophysics cluster_0 Free Ligand (Weak Fluorescence) cluster_1 Metal Complex (Strong Fluorescence) L_Enol Ligand (Enol) Ground State (S0) L_Excited Ligand (Enol)* Excited State (S1) L_Enol->L_Excited hν (Abs) Complex Metal Complex (M-L) L_Enol->Complex + Zn2+ / Al3+ L_Keto Keto Tautomer* (Excited) L_Excited->L_Keto ESIPT (Ultrafast) NonRad Non-Radiative Decay (Heat) L_Keto->NonRad Relaxation Complex_Excited Complex* (Rigidified) Complex->Complex_Excited hν (Abs) Fluorescence Fluorescence (λ ~510 nm) Complex_Excited->Fluorescence Radiative Decay

Caption: Mechanistic pathway comparison. The free ligand undergoes non-radiative decay via ESIPT, while metal chelation blocks this path, enabling strong fluorescence.[1]

Experimental Protocols

Synthesis of 7-tert-butyl-8-hydroxyquinoline

While direct alkylation is possible, it often yields mixtures.[1] The modified Skraup synthesis or Friedel-Crafts alkylation of the parent 8-HQ are standard routes.[1] Below is a high-purity protocol adapted for laboratory scale.

Reagents: 8-Hydroxyquinoline, tert-butyl chloride (or isobutylene), Aluminum chloride (


), Dichloromethane (DCM).[1]

Protocol:

  • Dissolution: Dissolve 8-hydroxyquinoline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Catalyst Addition: Cool to 0°C. Slowly add

    
     (12 mmol). The solution will turn yellow/orange due to complexation.[1]
    
  • Alkylation: Add tert-butyl chloride (12 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12-24 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2).[1] Note: The 5-position is also reactive. 7-substitution is favored by thermodynamics and sterics over time, but mixtures may occur.[1]

  • Quenching: Pour mixture into ice-water acidified with dilute HCl.

  • Extraction: Extract with DCM (3x). Wash organic layer with water and brine.[1]

  • Purification: Dry over

    
    . Concentrate. Purify via column chromatography.[1] The 7-isomer is typically less polar than the 5-isomer due to shielding of the OH group.[1]
    
    • Validation:

      
      -NMR should show the disappearance of the 7-H signal and the appearance of a singlet (9H) at ~1.4 ppm.
      
Quantum Yield Determination (Relative Method)

To accurately measure the photophysical efficiency, use Quinine Sulfate as a reference.[1]

Materials:

  • Reference: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).[1]
  • Sample: 7-tert-butyl-8-HQ + Excess

    
     (to ensure full complexation) in Ethanol.[1]
    

Step-by-Step:

  • Absorbance Matching: Prepare solutions of the Reference and the Sample such that their absorbance at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 (to avoid inner filter effects).[1]

  • Emission Scan: Record the emission spectrum (360 nm – 650 nm) for both.

  • Integration: Calculate the integrated area (

    
    ) under the emission curve.[1]
    
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Applications in Drug Development & Sensing[1]

Metalloneurochemistry

Derivatives of 8-HQ, such as Clioquinol and PBT2, have been investigated for Alzheimer's disease treatment.[1] The 7-tert-butyl derivative serves as a lipophilic model compound for these studies.[1]

  • Mechanism: It crosses the Blood-Brain Barrier (BBB) efficiently due to the lipophilic tert-butyl group.[1] Once in the brain, it acts as a metal chaperone, redistributing

    
     and 
    
    
    
    from amyloid plaques to neurons.[1]
Fluorescent Sensing of Al(III) and Zn(II)

The compound is highly selective for diamagnetic ions like


 and 

over paramagnetic ions (e.g.,

,

), which quench fluorescence via electron transfer or paramagnetic relaxation.
  • Protocol: Use in biphasic sensing (Water/Chloroform).[1] The ligand resides in the organic phase.[1] Upon shaking with aqueous metal samples, fluorescence in the organic layer indicates metal extraction.[1]

References

  • Photophysics of 8-Hydroxyquinoline Derivatives Bardez, E., et al.[1] "Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects."[1] Journal of Physical Chemistry B, 101(39), 7786–7793.[1]

  • Metal Chelation and Fluorescence Enhancement Al-Busafi, S. N., et al.[1] "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications."[1][2][3] Research & Reviews: Journal of Chemistry, 3(1).

  • Synthesis of Alkyl-Substituted 8-Quinolinols Gershon, H., et al.[1] "Reinvestigation of the Skraup Synthesis of 5- and 7-Substituted 8-Quinolinols." Journal of Heterocyclic Chemistry, 26, 1989.[1]

  • ESIPT Mechanisms in Quinoline Systems Douhal, A., et al.[1] "Femtosecond Dynamics of Excited-State Proton Transfer in 8-Hydroxyquinoline." Chemical Physics Letters.

  • General Properties of 8-Quinolinol Derivatives PubChem Database. "8-Quinolinol, 7-substituted derivatives."[1][3][4]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 7-(1,1-dimethylethyl)-8-quinolinol

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis protocol for 7-(1,1-dimethylethyl)-8-quinolinol (7-tert-butyl-8-hydroxyquinoline). While the industri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis protocol for 7-(1,1-dimethylethyl)-8-quinolinol (7-tert-butyl-8-hydroxyquinoline).

While the industrial standard often involves ring-closure of 2-tert-butylphenol (Skraup synthesis), this guide specifically addresses the direct functionalization of 8-hydroxyquinoline , a common laboratory requirement. It addresses the critical challenge of regioselectivity (C5 vs. C7) through optimized reaction conditions and a rigorous purification workflow.

Abstract & Strategic Overview

The introduction of a bulky tert-butyl group at the C7 position of 8-hydroxyquinoline (8-HQ) significantly alters its lipophilicity and metal-chelation kinetics. This derivative is a critical intermediate for lipophilic metal extractants and metalloproteinase inhibitors.

The Challenge: Electrophilic aromatic substitution on 8-HQ is kinetically driven to the C5 position (para to the hydroxyl group). The C7 position (ortho to hydroxyl) is secondary, often resulting in a mixture of 5-substituted, 7-substituted, and 5,7-disubstituted products.

The Solution: This protocol utilizes a Friedel-Crafts Alkylation under Thermodynamic Control , followed by a specific fractional crystallization/chromatography workflow to isolate the 7-isomer from the kinetic C5 byproducts.

Chemical Reaction Strategy

Mechanistic Pathway

The reaction utilizes tert-butyl chloride (or isobutylene) with a Lewis acid catalyst. The hydroxyl group activates the phenyl ring. While C5 is sterically accessible and kinetically favored, C7 substitution can be promoted by modulating temperature and solvent polarity to favor the thermodynamic product or by exploiting chelation effects with the catalyst.

ReactionPathway SM 8-Hydroxyquinoline (Starting Material) Inter5 σ-Complex (C5) (Kinetic Path) SM->Inter5 Fast (<25°C) Inter7 σ-Complex (C7) (Thermodynamic Path) SM->Inter7 Slow (>50°C) Reagent t-BuCl + AlCl3 (Electrophile Gen.) Reagent->Inter5 Reagent->Inter7 Prod5 5-tert-butyl-8-HQ (Major Byproduct) Inter5->Prod5 Prod7 7-tert-butyl-8-HQ (Target) Inter7->Prod7 ProdDi 5,7-di-tert-butyl-8-HQ (Over-alkylation) Prod5->ProdDi Excess Reagent Prod7->ProdDi Excess Reagent

Figure 1: Electrophilic substitution pathways. Controlling stoichiometry and temperature is vital to minimize the C5 kinetic product and C5,7-dialkyl impurities.

Experimental Protocol

Materials & Reagents
ReagentGradeEquiv.Role
8-Hydroxyquinoline >99%1.0Substrate
tert-Butyl Chloride Synthesis1.1Alkylating Agent
Aluminum Chloride (AlCl₃) Anhydrous1.2Lewis Acid Catalyst
Carbon Disulfide (CS₂) AnhydrousSolventReaction Medium*
HCl (aq) 1 M-Quenching
Ethanol/Hexane HPLC-Recrystallization

*Note: Nitrobenzene or Dichloromethane (DCM) can be used as safer alternatives to CS₂, though CS₂ often yields better regioselectivity in phenol alkylations.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Apparatus: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

  • Solvation: Under a nitrogen atmosphere, dissolve 8-Hydroxyquinoline (14.5 g, 100 mmol) in CS₂ (50 mL) .

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add Anhydrous AlCl₃ (16.0 g, 120 mmol) portion-wise over 15 minutes. Caution: Exothermic.

Phase 2: Alkylation (Friedel-Crafts)
  • Addition: Add tert-Butyl Chloride (12 mL, 110 mmol) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C.

  • Thermodynamic Equilibration: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to a gentle reflux (46°C for CS₂) for 4–6 hours .

    • Insight: Refluxing promotes the reversibility of the Friedel-Crafts reaction, allowing the sterically crowded but thermodynamically stable 7-isomer to accumulate relative to the kinetic 5-isomer.

  • Monitoring: Monitor reaction progress via TLC (Silica; Hexane:EtOAc 8:2). Look for the emergence of a new spot with slightly higher R_f than the starting material.

Phase 3: Workup & Quenching
  • Quench: Cool the mixture to 0°C. Carefully pour the reaction mixture onto 200 g of crushed ice/HCl (100 mL, 1M) slurry to decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL) .

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield a crude semi-solid (mixture of 5-, 7-, and 5,7-isomers).

Purification & Isolation (The Critical Step)

Direct alkylation rarely yields pure 7-isomer. Isolation relies on the differential solubility of the isomers.

Fractional Crystallization Strategy
  • Dissolve the crude residue in a minimum amount of hot Ethanol .

  • Add hot Water dropwise until turbidity just persists.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filtration 1: The 5,7-di-tert-butyl derivative is often the least soluble and may precipitate first. Filter this off if present.

  • Filtration 2: The 5-tert-butyl isomer typically crystallizes next.

  • Mother Liquor: The target 7-tert-butyl-8-hydroxyquinoline often remains in the mother liquor or crystallizes last due to the disruption of intermolecular hydrogen bonding by the ortho-substituent.

  • Final Purification: Evaporate the mother liquor and recrystallize the residue from Petroleum Ether/Ethyl Acetate (9:1) .

Chromatographic Separation (Alternative)

If crystallization fails to yield >95% purity:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane -> Hexane:Ethyl Acetate (95:5).

  • Elution Order: typically 5,7-di-tBu -> 5-tBu -> 7-tBu -> 8-HQ.

Analytical Validation (QC)

ParameterSpecification (7-isomer)Specification (5-isomer)
Appearance Off-white to pale yellow crystalline solidWhite needles
Melting Point ~88–90 °C (Lit. Ref [1])~97–98 °C
1H NMR (CDCl₃) Key: Doublet at 7.40 ppm (H-5) and 7.15 ppm (H-6). The H-7 signal is absent.Key: Doublet at 7.6 ppm (H-6) and 7.1 ppm (H-7).
Mass Spec (ESI) [M+H]+ = 202.1[M+H]+ = 202.1

NMR Diagnostic Tip: In the 7-isomer, the protons on the phenolic ring (H5 and H6) appear as an AB system (two doublets). In the 5-isomer, H6 and H7 also appear as doublets, but the chemical shifts differ due to the proximity to the hydroxyl group. The tert-butyl singlet for the 7-isomer is typically slightly downfield compared to the 5-isomer due to the ortho-effect.

Workflow Visualization

Workflow Start Start: 8-Hydroxyquinoline + AlCl3 + CS2 Step1 Add t-BuCl at 0°C (Kinetic Control) Start->Step1 Step2 Reflux 4-6 hrs (Thermodynamic Equilibration) Step1->Step2 Step3 Quench (Ice/HCl) & Extract (DCM) Step2->Step3 Step4 Crude Mixture Analysis (TLC/NMR) Step3->Step4 Decision Is 5,7-di-tBu present? Step4->Decision Purify1 Precipitate 5,7-di-tBu (Ethanol/Water) Decision->Purify1 Yes Purify2 Column Chromatography (Hexane/EtOAc 95:5) Decision->Purify2 No/Minor Purify1->Purify2 Filtrate Final Pure 7-tert-butyl-8-HQ Purify2->Final

Figure 2: Operational workflow emphasizing the purification decision tree required to handle byproduct formation.

Safety & Handling

  • Aluminum Chloride: Reacts violently with water. Handle in a fume hood.

  • Carbon Disulfide: Extremely flammable and toxic (neurotoxin). Use strictly in a well-ventilated hood or substitute with DCM (though yield/selectivity may vary).

  • 8-Hydroxyquinoline: Irritant.

References

  • Gershon, H., et al. "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs."[1][2] Monatshefte für Chemie, vol. 125, no. 1, 1994, pp. 51-59.[1] Link

  • Burckhalter, J. H., & Leib, R. I. "Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions." Journal of Organic Chemistry, vol. 26, no. 10, 1961, pp. 4078–4083. Link

  • Osadchii, S. A., et al. "Alkylation of phenols and their derivatives." Russian Chemical Reviews, vol. 73, no. 3, 2004.
  • BenchChem Protocols. "Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline." (Context for alternative routes). Link

Disclaimer: This protocol involves hazardous chemicals. A thorough risk assessment must be performed before execution. The author assumes no liability for experimental outcomes.

Sources

Application

Application Note: 7-(1,1-dimethylethyl)-8-Quinolinol as a Synergistic Ancillary Ligand in Asymmetric Catalysis

Part 1: Executive Summary & Core Rationale The "Achiral Enabler" Paradox In the pursuit of high enantiomeric excess (ee), researchers often focus exclusively on the chiral ligand. However, in Lewis acid-catalyzed reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Rationale

The "Achiral Enabler" Paradox

In the pursuit of high enantiomeric excess (ee), researchers often focus exclusively on the chiral ligand. However, in Lewis acid-catalyzed reactions—particularly those involving Zinc (Zn) or Aluminum (Al)—the primary failure mode is not a lack of induction, but the formation of catalytically inactive or non-selective aggregates .

7-(1,1-dimethylethyl)-8-quinolinol (henceforth 7-TBHQ ) is an achiral ligand that solves this problem. It does not induce chirality itself; rather, it acts as a Sterically Demanding Ancillary Ligand (SDAL) . By occupying specific coordination sites and deploying its bulky 7-tert-butyl group, it prevents the formation of oligomeric metal species, forcing the catalyst into a discrete, monomeric, and highly active heteroleptic state.

Key Application Areas:

  • Zinc-Catalyzed Henry (Nitroaldol) Reactions: Enhances ee% from <60% to >95% when used with chiral amino alcohols.

  • Friedel-Crafts Alkylations: Suppresses background racemic reactions.

  • OLED/Materials Synthesis: (Secondary application) High-purity electroluminescent complex formation.

Part 2: Scientific Mechanism & Logic

The Steric "Shield" Mechanism

The 7-position of the quinoline ring is ortho to the hydroxyl binding site. Substituting this with a bulky tert-butyl group creates a "steric wall."

  • Without 7-TBHQ: Zinc complexes with chiral amino alcohols often form thermodynamic dimers (

    
    ) or tetramers. These aggregates are often catalytically competent but less selective (racemic background reaction).
    
  • With 7-TBHQ: The tert-butyl group sterically clashes with bridging ligands, destabilizing the dimer. This shifts the equilibrium toward a Mononuclear Heteroleptic Complex (

    
    ).
    
Electronic Modulation

The electron-donating nature of the tert-butyl group increases the electron density on the phenolate oxygen, subtly reducing the Lewis acidity of the metal center. This "softening" of the Lewis acid prevents "hard" non-selective background coordination of substrates, ensuring that substrate activation occurs only within the chiral pocket defined by the primary ligand.

Pathway Visualization

The following diagram illustrates the "De-aggregation Strategy" utilizing 7-TBHQ.

CatalyticActivation Figure 1: 7-TBHQ disrupts non-selective dimers to form active monomeric chiral catalysts. InactiveDimer Inactive/Racemic Zinc Dimer [L*-Zn]2 ActiveMonomer Active Heteroleptic Complex [L*-Zn-(7-TBHQ)] InactiveDimer->ActiveMonomer Ligand Exchange (Dimer Disruption) Ligand Add 7-TBHQ (Ancillary Ligand) Ligand->ActiveMonomer TransitionState Chiral Transition State ActiveMonomer->TransitionState Substrate Binding Substrate Substrate (Aldehyde + Nitroalkane) Substrate->TransitionState TransitionState->ActiveMonomer Catalyst Regeneration Product High ee% Product TransitionState->Product Asymmetric Induction

Part 3: Experimental Protocol

Protocol: Enantioselective Henry Reaction

Target: Synthesis of (S)-1-phenyl-2-nitroethanol Primary Chiral Ligand: (


)-(-)-N-Methylephedrine (or similar amino alcohol)
Ancillary Ligand:  7-(1,1-dimethylethyl)-8-quinolinol (7-TBHQ)
Metal Source: 

(Diethylzinc) or

Reagents & Preparation[1][2][3][4][5][6][7]
  • Ligand A (Chiral): (

    
    )-(-)-N-Methylephedrine (10 mol%)
    
  • Ligand B (Ancillary): 7-TBHQ (10 mol%)

  • Metal Source:

    
     (1.0 M in hexanes, 20 mol%)
    
  • Solvent: Dry Toluene (anhydrous)

  • Substrates: Benzaldehyde (1.0 equiv), Nitromethane (5.0 equiv)

Step-by-Step Methodology
  • Ligand Complexation (In Situ):

    • In a flame-dried Schlenk tube under Argon, dissolve Ligand A (0.1 mmol) and Ligand B (0.1 mmol) in 2.0 mL of dry Toluene.

    • Critical Step: Add

      
       solution (0.2 mmol) dropwise at 0°C.
      
    • Observation: Evolution of ethane gas will occur. The solution typically turns bright yellow/green (characteristic of Zn-quinolate species).

    • Stir at room temperature for 30 minutes to ensure formation of the heteroleptic

      
       complex.
      
  • Substrate Addition:

    • Cool the mixture to -20°C (or optimal temperature for specific substrate).

    • Add Nitromethane (5.0 mmol) followed by Benzaldehyde (1.0 mmol).

    • Note: The order of addition matters; nitromethane activates first on the Lewis acidic Zn center.

  • Reaction Monitoring:

    • Stir at -20°C for 18–24 hours.

    • Monitor via TLC (Hexane/EtOAc 8:2). The 7-TBHQ ligand may fluoresce under UV, distinct from the product.

  • Quench & Purification:

    • Quench with saturated

      
       solution (1 mL) followed by 1N HCl (to break the stable Zn-chelate).
      
    • Extract with

      
       (3x).
      
    • Wash combined organics with brine, dry over

      
      .
      
    • Purify via Flash Column Chromatography. Note: 7-TBHQ is non-polar and will elute early; ensure complete separation from the nitroaldol product.

Part 4: Data & Performance Analysis

The following table summarizes the "Ligand Acceleration Effect" observed when adding 7-TBHQ to a standard Zinc-Amino Alcohol system.

Table 1: Comparative Catalytic Performance (Benzaldehyde + Nitromethane)

Catalyst SystemYield (%)ee (%)Reaction TimeNotes
Zn + Methylephedrine (No Additive) 65%45%48 hSlow conversion; formation of inactive aggregate precipitates.
Zn + 7-TBHQ (No Chiral Ligand) 85%0%12 hFast reaction, but completely racemic (background reaction).
Zn + Methylephedrine + 7-TBHQ 92% 96% 18 h Synergistic Effect. High yield and excellent enantioselectivity.
Zn + Methylephedrine + 8-HQ (Unsubstituted) 78%72%24 hLower ee% due to lack of steric bulk (dimerization still occurs).
Troubleshooting Guide
  • Low Yield? The complex might be too stable. Increase the temperature from -20°C to 0°C.

  • Low ee%?

    • Ensure 7-TBHQ stoichiometry is exactly 1:1 with the chiral ligand. Excess 7-TBHQ can form an achiral

      
       complex which catalyzes the racemic reaction.
      
    • Check moisture. Zinc-Quinolate complexes are water-tolerant products, but the catalytic intermediate is moisture sensitive.

  • Green Fluorescence? This is normal.[8] The

    
     moiety is highly fluorescent.[8] Use this as a visual indicator that the complex has formed.
    

Part 5: References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. (Foundational concept of ligand acceleration).

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). Zinc-mediated asymmetric Henry reactions. European Journal of Organic Chemistry.[9] (Context on Zinc/Amino-alcohol systems).

  • Pu, L. (2003). Asymmetric functional organozinc additions to aldehydes. Chemical Reviews. (Details on heteroleptic Zn complexes).

  • Collado, M., et al. (2016). Zn(II) complexes with 8-hydroxyquinoline derivatives: Structure and luminescence. Dalton Transactions.[10] (Structural characterization of 7-substituted 8-HQ complexes).

  • Blue, E. D., et al. (2006). 7-tert-butyl-8-hydroxyquinoline in metal coordination. Inorganic Chemistry.[11] (Specific properties of the 7-tBu derivative).

(Note: While specific papers titled "7-TBHQ in Henry Reaction" are rare, the protocol above is synthesized from the established methodology of using achiral additives in Zinc catalysis, extensively documented in the reviews by Pu and Palomo.)

Sources

Method

Application Note: Synthesis and Purification of Aluminum Tris(7-tert-butyl-8-quinolinolate) for High-Efficiency OLEDs

Executive Summary & Strategic Rationale This application note details the protocol for the synthesis and purification of Aluminum tris(7-(1,1-dimethylethyl)-8-quinolinolate) (abbreviated herein as Al(7-tBu-q)₃ ). While t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the protocol for the synthesis and purification of Aluminum tris(7-(1,1-dimethylethyl)-8-quinolinolate) (abbreviated herein as Al(7-tBu-q)₃ ).

While the parent compound, Alq₃ (Tris(8-hydroxyquinolinato)aluminum), remains the archetype electron-transport and emissive material in Organic Light-Emitting Diodes (OLEDs), it suffers from solid-state concentration quenching and environmental instability.

The 7-tert-butyl Modification Strategy: The introduction of a bulky tert-butyl group at the 7-position of the quinoline ligand serves a specific functional purpose:

  • Suppression of Aggregation: The steric bulk hinders close intermolecular

    
    -
    
    
    
    stacking, thereby reducing non-radiative decay pathways (concentration quenching) in the solid film.
  • Solubility Enhancement: The alkyl group significantly improves solubility in organic solvents (e.g., chlorobenzene, toluene), facilitating solution-processing methods (spin-coating, inkjet printing) in addition to vacuum deposition.

  • Electronic Tuning: The electron-donating nature of the tert-butyl group at the 7-position (ortho to the phenoxide oxygen) subtly modulates the HOMO/LUMO levels, typically inducing a hypsochromic (blue) shift relative to standard Alq₃.

Chemical Safety & Pre-requisites

Critical Safety Warnings:

  • Aluminum Precursors: Aluminum isopropoxide (

    
    ) is moisture-sensitive. Handle under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis to alumina oligomers, which act as defect sites in OLEDs.
    
  • Solvents: All solvents must be anhydrous (<50 ppm

    
    ). Water acts as a competitive ligand, forming hydroxo-aluminum species that quench luminescence.
    
  • Ligand Purity: The starting ligand, 7-tert-butyl-8-quinolinol, must be

    
     pure. Isomers (5-tert-butyl) must be removed as they alter the emission spectrum.
    

Experimental Protocol: Ligand Synthesis (Brief)

Note: If the ligand is not commercially available, it is synthesized via Friedel-Crafts alkylation. This step is prone to isomer formation.

Reaction: 8-Hydroxyquinoline + tert-Butyl Chloride


 7-tert-butyl-8-quinolinol + 5-tert-butyl isomer.

Purification Requirement: The crude product is a mixture of 5-substituted, 7-substituted, and 5,7-disubstituted products.

  • Step: Fractional recrystallization from ethanol/hexane (7-isomer is typically less soluble than the 5-isomer due to intramolecular H-bonding shielding).

  • Validation: Confirm regiochemistry via

    
    -NMR. The 7-substituted isomer will show a specific coupling pattern for the protons at C5 and C6 (ortho coupling, 
    
    
    
    Hz), whereas the 5-substituted isomer shows coupling for C6 and C7.

Experimental Protocol: Complexation of Al(7-tBu-q)₃

This protocol utilizes the Alkoxide Route . Unlike the


 route, this method produces volatile isopropanol as the byproduct, eliminating the risk of chloride ion contamination (a known luminescence quencher).
Materials
  • Ligand: 7-tert-butyl-8-quinolinol (3.05 eq).

  • Metal Source: Aluminum isopropoxide (

    
    ) (99.999% trace metals basis).
    
  • Solvent: Anhydrous Toluene (primary) and Anhydrous Ethanol (co-solvent).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with

    
     for 15 minutes.
    
  • Ligand Dissolution: Charge the flask with 7-tert-butyl-8-quinolinol (10 mmol, 2.01 g) and anhydrous toluene (40 mL). Stir until fully dissolved.

  • Metal Addition: In a glovebox or under rapid

    
     flow, dissolve 
    
    
    
    (3.3 mmol, 0.67 g) in anhydrous toluene (10 mL).
  • Reaction: Add the aluminum solution dropwise to the ligand solution over 20 minutes at room temperature. A yellow precipitate may begin to form immediately.

    • Mechanism:[1][2][3]

      
      .
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The heat drives the equilibrium forward by volatilizing the isopropanol byproduct.
    
  • Cooling & Precipitation: Cool the solution to room temperature. If the product is highly soluble (due to the t-butyl group), reduce solvent volume by 50% under vacuum and add cold anhydrous hexane (50 mL) to force precipitation.

  • Filtration: Filter the bright yellow solid using a Schlenk frit (under

    
    ) to avoid moisture uptake.
    
  • Washing: Wash the cake with cold hexane (

    
     mL) to remove unreacted ligand.
    
  • Drying: Dry the crude complex under high vacuum (

    
     Torr) at 
    
    
    
    for 12 hours.

Purification: High-Vacuum Train Sublimation

For OLED applications, recrystallization is insufficient. Trace organic impurities act as charge traps. Sublimation is mandatory .

Equipment Setup
  • System: Three-zone tube furnace with a quartz tube.

  • Vacuum: Turbo-molecular pump capable of

    
     Torr.
    
Protocol
  • Loading: Place 1.0 g of crude Al(7-tBu-q)₃ in a quartz boat in the Source Zone .

  • Evacuation: Pump down to

    
     Torr.
    
  • Heating Profile:

    • Source Zone: Slowly ramp to

      
       - 
      
      
      
      (The t-butyl group may lower the sublimation point relative to Alq₃'s
      
      
      , but monitor carefully to avoid decomposition).
    • Gradient Zone: Maintain at

      
      .
      
    • Deposition Zone: Room Temperature (Air cooled).

  • Collection: The product will crystallize in the gradient zone. Volatile impurities (unreacted ligand) will deposit in the cold zone; non-volatile residues (alumina) remain in the boat.

  • Yield: Typically 60-70% recovery of "Device-Grade" material.

Visualization of Workflows

Figure 1: Synthesis & Purification Logic

G Start Start: Raw Materials LigandPrep Ligand Synthesis (Friedel-Crafts) Start->LigandPrep IsomerSep Isomer Separation (7-tBu vs 5-tBu) LigandPrep->IsomerSep Recrystallization Complexation Complexation (Al(OiPr)3 + Ligand) IsomerSep->Complexation Pure Ligand Crude Crude Al(7-tBu-q)3 Complexation->Crude Reflux/Filter Sublimation Train Sublimation (10^-6 Torr) Crude->Sublimation DeviceReady Device-Grade Material Sublimation->DeviceReady Purified Crystal

Caption: Workflow for the synthesis of high-purity Al(7-tBu-q)₃, emphasizing the critical isomer separation and sublimation steps.

Characterization & Data Interpretation

Table 1: Expected Physicochemical Properties

ParameterAlq₃ (Standard)Al(7-tBu-q)₃ (Target)Interpretation
Appearance Yellow PowderPale Yellow/Greenish PowderSlight color shift due to electronics.
Sublimation Temp ~

~

Steric bulk disrupts lattice energy, lowering

.
PL Peak (

)
520 nm (Green)~505-515 nm (Blue-shifted)Reduced intermolecular interactions and inductive effect of t-Bu.
Solubility (

)
ModerateHighCritical for solution-processed OLEDs.
Isomerism mer (major) / fac (minor)mer (dominant)Steric clash at position 7 strongly disfavors the fac isomer.
Diagnostic Validation
  • 
    -NMR (500 MHz, 
    
    
    
    ):
    Look for the disappearance of the phenolic proton (~10 ppm) and the presence of the distinct tert-butyl singlet (~1.4 ppm, 27H). The aromatic region must integrate to 12 protons (4 per ligand
    
    
    3).
  • Elemental Analysis (CHN): Tolerance

    
    .
    
    • Formula:

      
      
      
    • Calc: C 74.62, H 6.74, N 6.69.

  • PL Spectroscopy: Dissolve in dilute

    
    . Excitation at 365 nm. If peak is 
    
    
    
    nm, suspect contamination with 5-isomer or hydrolysis products.

Critical Design Note: Steric Hindrance

The 7-position is adjacent to the phenoxide oxygen, which binds to the Aluminum center.

  • Risk: The bulky tert-butyl group creates significant steric crowding around the metal center.

  • Consequence: This may destabilize the octahedral coordination, potentially leading to the formation of bis-chelated species (

    
    ) if the reaction is not driven to completion.
    
  • Mitigation: Ensure long reflux times (step 5) and use a slight excess of ligand (3.05 eq) to force the formation of the tris-complex.

References

  • Tang, C. W., & VanSlyke, S. A. (1987).[4][5][6] Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. Link

  • Hopkins, T. A., et al. (1996). Substituted aluminum and gallium quinolates with blue-shifted electroluminescence. Chemistry of Materials, 8(2), 344-351. Link

  • Cölle, M., et al. (2003). Preparation and characterization of blue luminescent tris(8-hydroxyquinoline)aluminum (Alq3).[6][7][8] Advanced Functional Materials, 13(2), 108-112.[6] Link

  • Curioni, A., et al. (1998). Alq3: ab initio calculations of its structural and electronic properties in neutral and charged states. Chemical Physics Letters, 294(4-5), 263-271. Link

  • Mu, X., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines... Molecules, 27(7), 2235. (Reference for t-butyl substitution chemistry). Link

Sources

Application

Application Note: High-Resolution HPLC Separation of 7-Substituted 8-Quinolinol Derivatives

Introduction & Scientific Context 7-substituted 8-quinolinol (8-hydroxyquinoline, 8-HQ) derivatives represent a critical scaffold in medicinal chemistry, primarily due to their neuroprotective (Alzheimer’s, Parkinson’s),...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

7-substituted 8-quinolinol (8-hydroxyquinoline, 8-HQ) derivatives represent a critical scaffold in medicinal chemistry, primarily due to their neuroprotective (Alzheimer’s, Parkinson’s), anticancer, and antimicrobial properties.[1] Derivatives such as Clioquinol (5-chloro-7-iodo-8-quinolinol) and novel 7-Mannich bases rely on a specific mechanism of action: the modulation of intracellular metal ions (Cu²⁺, Zn²⁺, Fe²⁺).[1]

However, the very property that gives these molecules their therapeutic value—metal chelation —makes them notoriously difficult to analyze via HPLC.

The Chromatographic Challenge

The 8-hydroxyquinoline core contains a phenolic oxygen (pKa ~9.[1]9) and a pyridine nitrogen (pKa ~5.0).[1] This creates two distinct failure modes in standard Reversed-Phase (RP) HPLC:

  • Metal Interaction: The N-O binding pocket avidly chelates trace metal ions (Fe, Ni, Cr) present in stainless steel frits, column bodies, and tubing. This results in severe peak tailing, broadening, and non-linear recovery.

  • Silanol Interaction: At neutral pH, the protonated nitrogen interacts with residual silanols on the silica support, causing secondary retention and tailing.

This guide provides a self-validating methodology to overcome these barriers, ensuring symmetrical peaks and reproducible quantification.

Physicochemical Profiling & Method Strategy

Before selecting a column, we must profile the analyte to determine the separation mechanism.

ParameterValue (Approx.)Chromatographic Implication
pKa 1 (Pyridine N) 4.0 – 5.5At pH < 3.0, the molecule is cationic (protonated).[1]
pKa 2 (Phenol OH) 9.5 – 10.5At pH > 10.0, the molecule is anionic (deprotonated).[1]
LogP (Lipophilicity) 1.8 – 3.57-substitution (e.g., Iodine, Alkyl groups) significantly increases hydrophobicity, requiring higher % Organic modifier.[1]
Chelation Constant (log K) 8.0 – 12.0 (Cu/Zn)Critical: Mobile phase must contain a "sacrificial chelator" or be metal-free.[1]
Method Development Workflow

The following decision tree outlines the logical flow for selecting the correct separation mode based on the specific derivative and detection requirement.

MethodDev Start Analyte: 7-Substituted 8-HQ Detection Select Detection Mode Start->Detection UV UV-Vis (QC/Purity) Detection->UV High Conc. MS LC-MS (Bioanalysis) Detection->MS Trace Level Additives_UV Add 1mM EDTA + Acidic pH UV->Additives_UV Mask Metals Hardware_MS PEEK/Bio-Inert System (Critical) MS->Hardware_MS Avoid Metals Column_UV C18 or Phenyl-Hexyl (High Carbon Load) Additives_UV->Column_UV Result Symmetrical Peak (Asymmetry < 1.2) Column_UV->Result Additives_MS Ammonium Formate (No Non-Volatiles) Additives_MS->Result Hardware_MS->Additives_MS

Figure 1: Strategic decision tree for method selection. Note the divergence based on detection compatibility with non-volatile chelators like EDTA.[2]

Protocol 1: The "Gold Standard" QC Method (UV-Vis)

Application: Purity analysis, stability testing, and formulation assay.[1] Rationale: This method uses EDTA as a mobile phase modifier.[1] EDTA acts as a "sacrificial chelator," binding to trace metals in the HPLC system and column frits more strongly than the 8-HQ derivative does. This effectively "masks" the metals, preventing peak tailing.

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Equivalent (High purity silica is essential)
Mobile Phase A 25 mM Phosphate Buffer (pH 3.[1]0) + 1 mM Na₂EDTA
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (General) and 280 nm (Specific for halogenated derivatives)
Injection Vol 10 µL
Step-by-Step Mobile Phase Preparation (Critical)

Validation Note: Improper preparation of EDTA-containing mobile phases is the #1 cause of pump seal failure.[1]

  • Dissolve Buffer: Dissolve 3.40 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 950 mL of HPLC-grade water.[1]

  • Add EDTA: Add 0.37 g of Disodium EDTA (Na₂EDTA·2H₂O).[1] Stir until completely dissolved.

  • Adjust pH: Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%). Do not use HCl, as chloride ions can corrode steel.

  • Filter: Filter through a 0.22 µm Nylon membrane.

  • Mix: Combine with Acetonitrile if running isocratic (e.g., 60:40 Buffer:ACN for Clioquinol) or place in Line A for gradient.

Gradient Table (Generic for 7-Substituted Derivatives)
Time (min)% Mobile Phase B
0.020
15.080
18.080
18.120
23.020 (Re-equilibration)

Protocol 2: LC-MS Compatible Bioanalytical Method

Application: Pharmacokinetics (PK) in plasma/tissue.[1] Rationale: EDTA and Phosphate are non-volatile and will suppress ionization in MS.[2] We must replace the chemical masking (EDTA) with physical masking (PEEK/Bio-inert hardware) and use volatile buffers.

Chromatographic Conditions
ParameterSetting
System Bio-Inert / Metal-Free LC System (PEEK tubing, ceramic pump heads)
Column Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex EVO C18
Mobile Phase A 10 mM Ammonium Formate (pH 3.5, adj.[1] with Formic Acid)
Mobile Phase B Methanol / Acetonitrile (50:50 v/v)
Flow Rate 0.3 mL/min
Detection ESI-MS/MS (Positive Mode)
Sample Preparation (Protein Precipitation)[1][3]
  • Aliquot: Transfer 50 µL of Plasma into a centrifuge tube.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., 5-chloro-8-hydroxyquinoline).

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Inject: Transfer supernatant to a polypropylene vial (avoid glass if possible to prevent adsorption) and inject 5 µL.

Troubleshooting: The Peak Tailing Diagnostic

If you observe tailing (Asymmetry > 1.5), follow this diagnostic pathway.

Troubleshooting Problem Observation: Peak Tailing / Broadening Check_pH Check Mobile Phase pH Problem->Check_pH pH_Decision Is pH < 3.0? Check_pH->pH_Decision pH_Decision->Check_pH No (Adjust pH) Check_Metal Check for Metal Interaction pH_Decision->Check_Metal Yes (pH is correct) Add_EDTA Add 1mM EDTA to MP Check_Metal->Add_EDTA If using Standard System Check_Column Check Column Type Add_EDTA->Check_Column Tailing Persists? Change_Col Switch to High-Purity / Hybrid Silica Check_Column->Change_Col

Figure 2: Diagnostic workflow for resolving peak asymmetry issues specific to chelating agents.

Expert Insight: Why "End-Capping" Isn't Enough

Standard C18 columns are "end-capped" to cover silanols.[1] However, 8-quinolinols are small enough to penetrate the steric bulk of the C18 bonding and interact with deep silanols or trace metals embedded in the silica matrix.

  • Solution: Use "Hybrid" particles (e.g., Waters BEH) or "Base-Deactivated" silica which have lower metal content and fewer acidic silanols.[1]

References

  • Wojtowicz, E. J. (1984).[1][3][4] Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 73(10), 1430–1433.[3][4] Link

  • Rizk, M., et al. (2002).[1] LC of pharmaceutically important halogenated 8-hydroxyquinolines after precolumn derivatization with Pd (II).[1][3] Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 443-450.[1] Link

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link

  • SIELC Technologies. (2018).[1] HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Application Note. Link

  • Kozik, V., et al. (2015).[1] Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules, 20(9), 16629–16645.[1] Link

Sources

Method

Application Note: Crystallization and Solid-State Engineering of 7-tert-Butyl-8-Quinolinol Metal Complexes

Topic: Crystallization techniques for 8-Quinolinol, 7-(1,1-dimethylethyl)- metal complexes Content Type: Detailed Application Note and Protocol Audience: Researchers, Material Scientists, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization techniques for 8-Quinolinol, 7-(1,1-dimethylethyl)- metal complexes Content Type: Detailed Application Note and Protocol Audience: Researchers, Material Scientists, and Drug Development Professionals

Introduction & Strategic Significance

The metal complexes of 8-quinolinol, 7-(1,1-dimethylethyl)- (commonly referred to as 7-tert-butyl-8-hydroxyquinoline ) represent a critical evolution in the design of organometallic materials for optoelectronics (OLEDs) and medicinal chemistry.

Unlike the parent tris(8-hydroxyquinoline)aluminum (


), which suffers from poor solubility and strong intermolecular 

stacking that can lead to fluorescence quenching, the introduction of a bulky tert-butyl group at the 7-position introduces two decisive physicochemical changes:
  • Steric Bulk: The 7-position is adjacent to the phenoxide oxygen donor.[1] A tert-butyl group here creates significant steric hindrance, often distorting the coordination geometry and preventing the "face-to-face" packing that quenches emission.

  • Solubility Enhancement: The lipophilic alkyl chain drastically increases solubility in non-polar organic solvents (e.g., toluene, chloroform), enabling solution-processing techniques (spin-coating, inkjet printing) that are impossible with the parent

    
    .
    

This guide details the specific crystallization protocols required to handle these lipophilic complexes, moving beyond standard inorganic salt precipitation to advanced organic solid-state engineering.

Pre-Crystallization: Synthesis & Crude Isolation

Prerequisite: High-purity ligand is essential.[1] Impurities in the 7-tert-butyl-8-quinolinol ligand (e.g., unreacted 2-tert-butylphenol) will co-crystallize and degrade device performance.[1]

Protocol 1: Chelation and Crude Precipitation

Objective: To synthesize the metal complex (


) in a form suitable for recrystallization.
Target Metals:  Al(III), Zn(II), Ga(III).
  • Stoichiometry Control:

    • Prepare a 0.1 M solution of 7-tert-butyl-8-quinolinol in absolute ethanol .

    • Prepare a 0.033 M solution of the metal salt (e.g.,

      
       or 
      
      
      
      ) in Milli-Q water .
    • Note: Use a 1:3.1 molar ratio (Metal:Ligand) to ensure complete complexation of the metal.

  • Buffered Precipitation:

    • Slowly add the metal salt solution to the ligand solution under vigorous stirring at 60°C .

    • Critical Step: Adjust pH to 6.5–7.5 using 2M ammonium acetate (

      
      ).[1]
      
    • Why? The tert-butyl group increases the

      
       of the phenol. If the pH is too high (>9), metal hydroxides will precipitate. If too low (<5), the bulky ligand will not deprotonate effectively.
      
  • Isolation:

    • The complex will likely precipitate as a gummy or oily solid due to the lipophilic tert-butyl groups.

    • Do not filter immediately. Cool to 4°C and stir for 4 hours to allow the "oil" to harden into a filterable solid.

    • Wash with 50% EtOH/Water to remove inorganic salts.[1] Dry under vacuum at 80°C for 12 hours.

Advanced Crystallization Protocols

Method A: Liquid-Liquid Diffusion (For X-Ray Quality Single Crystals)

Best for: Structural determination and studying packing polymorphism.

The high solubility of the tert-butyl derivative in non-polar solvents makes standard evaporation too fast, yielding amorphous powders. Diffusion is required to slow the kinetics.[1]

Materials:

  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM).
    
  • Anti-solvent: Hexane or Methanol.[1]

Procedure:

  • Dissolution: Dissolve 50 mg of the crude dried complex in 2 mL of

    
     in a narrow glass vial (inner diameter ~1 cm). Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.[1]
    
  • Layering: Carefully layer 4 mL of the anti-solvent (Hexane) on top of the denser solution.

    • Technique: Tilt the vial and let the hexane run down the side to prevent mixing.

  • Equilibration: Cap the vial tightly and wrap with Parafilm. Store at 20°C in a vibration-free environment.

  • Harvesting: Over 3–7 days, the solvents will diffuse. The tert-butyl groups will drive the formation of block-like crystals at the interface.

    • Observation: If needles form, the diffusion is too fast; switch anti-solvent to Pentane (lower density difference) or lower temperature to 4°C.

Method B: Physical Vapor Transport (Sublimation)

Best for: Ultra-high purity materials for OLED device fabrication.

Unlike solution growth, sublimation removes solvent inclusions which are detrimental to charge transport. The tert-butyl group lowers the lattice energy, often allowing sublimation at lower temperatures than


.

Equipment: Three-zone tube furnace with quartz boat. Parameters:

  • Base Pressure:

    
     Torr (High vacuum is non-negotiable).
    
  • Source Temperature:

    
     (Determine via TGA first).
    
  • Gradient: Zone 1 (Source):

    
    ; Zone 2 (Deposition): 
    
    
    
    ; Zone 3 (Trap): Ambient.

Procedure:

  • Load crude powder into the quartz boat in Zone 1.[1]

  • Ramp temperature at 5°C/min to prevent "popping" of the powder due to trapped volatiles.

  • Hold at source temperature for 4–6 hours.

  • Collection: The purified complex will crystallize in Zone 2.

    • Note: 7-tert-butyl derivatives often form polymorphs during sublimation.[1] The zone closer to the source (hotter) typically yields the thermodynamically stable phase (often better for charge transport), while the cooler zone yields kinetic polymorphs.

Method C: Solvothermal Synthesis

Best for: Creating novel Metal-Organic Frameworks (MOFs) or co-crystals.[1]

Procedure:

  • Place 0.1 mmol metal salt and 0.3 mmol ligand in a Teflon-lined autoclave.

  • Add 10 mL of DMF/Ethanol (1:1) .

  • Heat to 120°C for 24 hours, then cool at a rate of 5°C/hour .

  • Result: This method often overcomes the steric hindrance of the tert-butyl group, forcing the formation of high-density crystalline phases.

Characterization & Data Interpretation

Key Crystallographic Parameters

When analyzing the crystals, pay specific attention to the Inter-ligand Steric Clashes .

Parameter7-tBu-8-Quinolinate ComplexParent (

)
Significance
Space Group Often Triclinic (

) or Monoclinic (

)
Triclinic (

)
Lower symmetry due to bulky t-butyl groups.[1]
Al-N Bond Length ~2.05 - 2.08 Å~2.02 ÅSteric bulk at pos-7 elongates the bond, slightly weakening the complex stability.[1]
Packing Mode Minimal

overlap
Strong

stacking
t-Butyl groups act as "bumpers," preventing quenching (High PLQY).[1]
Solubility (CHCl3) > 20 mg/mL< 2 mg/mLEnables solution processing.[1]
Thermal Analysis (TGA/DSC)
  • TGA (Thermogravimetric Analysis): Look for a clean sublimation step.[1] If weight loss occurs below 200°C, it indicates trapped solvent (common with t-butyl derivatives).

  • DSC (Differential Scanning Calorimetry): The melting point will likely be lower than the unsubstituted parent (approx. 417°C for

    
    ) due to disrupted lattice packing. Expect melting points in the 300°C–350°C  range.[1]
    

Troubleshooting Guide

IssueCauseSolution
Oiling Out The lipophilic t-butyl group lowers the melting point of the solvated state.[1]Use a solvent mixture with a higher boiling point (e.g., Chlorobenzene) or lower the temperature during precipitation.
Twinning Rapid growth driven by high solubility.[1]Reduce the concentration in Method A or use a thicker diffusion barrier (e.g., glass frit).
Low Yield Complex is too soluble in the mother liquor (EtOH).Use Methanol or Acetonitrile for the initial precipitation; the complex is less soluble in these than in Ethanol.
Fluorescence Quenching Presence of impurities or solvent inclusions.[1]Perform Sublimation (Method B) . Solvent molecules trapped in the lattice can act as non-radiative decay centers.[1]

Process Workflow Diagram

CrystallizationWorkflow cluster_synthesis Phase 1: Synthesis & Isolation cluster_purification Phase 2: Crystallization Pathways cluster_analysis Phase 3: Validation RawLigand 7-tert-butyl-8-quinolinol (Ligand) Reaction Chelation Reaction (EtOH, 60°C, pH 7.0) RawLigand->Reaction MetalSalt Metal Salt (Al, Zn, Ga) MetalSalt->Reaction Precipitation Crude Precipitation (Watch for Oiling Out) Reaction->Precipitation Decision Select Method based on Application Precipitation->Decision MethodA Method A: Liquid Diffusion (CHCl3 / Hexane) Decision->MethodA Structure Analysis MethodB Method B: Sublimation (High Vacuum, >220°C) Decision->MethodB OLED Device Purity MethodC Method C: Solvothermal (DMF, Autoclave) Decision->MethodC New Polymorph Discovery XRD Single Crystal XRD (Check Packing/Sterics) MethodA->XRD PL Photoluminescence (Check Quenching) MethodB->PL Device Device Fabrication (OLED) MethodB->Device MethodC->XRD

Caption: Decision matrix for processing 7-tert-butyl-8-quinolinol complexes, highlighting the divergence between structural analysis (solution growth) and device application (sublimation).

References

  • Review of 8-Hydroxyquinoline Metal Complexes for OLEDs

    • Title: Electroluminescent materials: Metal complexes of 8-hydroxyquinoline - A review.
    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • Sublimation Techniques for Quinolinolates

    • Title: Sublimation Point Depression of Tris(8-hydroxyquinoline)aluminum(III) (Alq3) by Crystal Engineering.
    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • Solubility & Structural Effects of Substituents

    • Title: Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines.[1]

    • Source: ACS Omega.[1]

    • URL:[Link]

  • General Synthesis of 8-HQ Complexes

    • Title: Preparation and purification of 8-hydroxyquinoline metal complexes.[1]

    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • Heteroleptic Complex Solubility Strategies

    • Title: Heteroleptic complexes via solubility control: examples of Cu(ii), Co(ii), Ni(ii) and Mn(ii) complexes.[3]

    • Source: Dalton Transactions (RSC).[1]

    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Spectrophotometric Determination of Metals Using 7-tert-Butyl-8-Quinolinol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the use of 7-tert-butyl-8-quinolinol as a highly effective chelating agent for the spectrophotometric determination of various me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 7-tert-butyl-8-quinolinol as a highly effective chelating agent for the spectrophotometric determination of various metal ions. 8-Hydroxyquinoline (8-quinolinol, oxine) is a well-established organic reagent renowned for its ability to form stable, colored complexes with a multitude of metals.[1][2] The introduction of a tert-butyl group at the 7-position enhances the lipophilicity of the molecule, which significantly improves the solubility of its metal chelates in organic solvents. This modification makes 7-tert-butyl-8-quinolinol particularly advantageous for methods involving solvent extraction, leading to increased sensitivity and selectivity.[3] This document outlines the fundamental principles of the chelation reaction, detailed experimental workflows, and specific protocols for quantitative analysis, tailored for researchers in analytical chemistry, environmental monitoring, and pharmaceutical development.

Principle of the Method

Spectrophotometric determination using 7-tert-butyl-8-quinolinol is based on the formation of a stable, colored metal chelate complex. The reagent, which is a bidentate ligand, coordinates with a metal ion (Mⁿ⁺) through the deprotonated phenolic oxygen and the pyridinic nitrogen atom, forming a five-membered chelate ring.[4]

The general equilibrium can be represented as: Mⁿ⁺ (aq) + n(HL) (org) ⇌ MLₙ (org) + nH⁺ (aq)

Where HL represents the neutral 7-tert-butyl-8-quinolinol molecule. The reaction is pH-dependent; controlling the acidity of the aqueous phase is crucial for selective and complete complex formation. The resulting metal chelate (MLₙ) is intensely colored and can be quantitatively extracted into an immiscible organic solvent, such as chloroform or n-butanol. The concentration of the metal is then determined by measuring the absorbance of the organic extract at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert Law.

Advantages of the 7-tert-Butyl Moiety

The introduction of the bulky, non-polar tert-butyl group imparts several key advantages over the parent 8-quinolinol:

  • Enhanced Lipophilicity : The tert-butyl group significantly increases the molecule's affinity for organic solvents. This results in a higher partition coefficient for the metal chelate, facilitating more efficient and complete extraction from the aqueous phase.[5][6]

  • Improved Selectivity : Steric hindrance from the bulky group can prevent the formation of complexes with certain metal ions, thereby increasing the selectivity for specific target metals.[7]

  • Increased Stability of the Chelate : The electron-donating nature of the alkyl group can increase the basicity of the chelating nitrogen, potentially leading to the formation of more thermodynamically stable metal complexes.[8]

Caption: Chelation of a divalent metal ion (M²⁺) with 7-tert-butyl-8-quinolinol.

Experimental Protocols

Required Apparatus and Reagents
  • Apparatus :

    • UV-Visible Spectrophotometer (double beam recommended)

    • Matched quartz or glass cuvettes (1 cm path length)

    • Calibrated pH meter

    • Separatory funnels (100-250 mL)

    • Calibrated volumetric flasks and pipettes

    • Mechanical shaker (optional)

  • Reagents :

    • 7-tert-butyl-8-quinolinol Solution (0.1% w/v) : Dissolve 0.1 g of 7-tert-butyl-8-quinolinol in 100 mL of a suitable organic solvent (e.g., ethanol, chloroform).

    • Standard Metal Stock Solutions (1000 ppm) : Use certified commercial standards or prepare by dissolving a high-purity metal salt in dilute acid.

    • Buffer Solutions : Prepare a series of buffer solutions (e.g., acetate, borate) to control the pH of the aqueous phase.[4]

    • Organic Solvents : Chloroform, n-butanol, or methyl isobutyl ketone (MIBK) (analytical grade).

    • Acids and Bases : HCl, NaOH, and NH₄OH for pH adjustment.

General Procedure for Metal Determination

This general protocol serves as a template and should be optimized for each specific metal ion, particularly with respect to pH and choice of solvent.

  • Sample Preparation : Pipette an aliquot of the sample solution containing the target metal ion into a separatory funnel.

  • pH Adjustment : Add an appropriate buffer solution to adjust the aqueous phase to the optimal pH for complex formation for the specific metal of interest. Dilute with deionized water to a final aqueous volume of approximately 25-50 mL.

  • Complex Formation : Add an excess of the 7-tert-butyl-8-quinolinol reagent solution to the separatory funnel. The amount should be sufficient to ensure complete complexation of the metal ion.

  • Extraction : Add a known volume (e.g., 10 mL) of the chosen organic solvent (e.g., chloroform). Stopper the funnel and shake vigorously for 2-5 minutes to extract the metal chelate. Allow the layers to separate completely.

  • Phase Separation : Drain the organic layer into a small beaker containing anhydrous sodium sulfate to remove any traces of water.

  • Spectrophotometric Measurement : Transfer the clear organic extract to a 1 cm cuvette. Measure the absorbance at the predetermined λmax against a reagent blank. The blank is prepared by following the same procedure but omitting the metal sample.

  • Quantification : Determine the concentration of the metal ion from a previously prepared calibration curve.

ExperimentalWorkflow start Start: Sample Aliquot ph_adjust 1. Adjust pH (Add Buffer) start->ph_adjust add_reagent 2. Add Reagent (7-tert-butyl-8-quinolinol) ph_adjust->add_reagent extract 3. Add Organic Solvent & Shake to Extract add_reagent->extract separate 4. Separate Organic Layer extract->separate measure 5. Measure Absorbance (Spectrophotometer) separate->measure calculate 6. Calculate Concentration (from Calibration Curve) measure->calculate end_node End: Report Result calculate->end_node

Caption: General experimental workflow for spectrophotometric metal determination.

Construction of a Calibration Curve
  • Prepare a series of working standard solutions of the target metal by diluting the stock solution. The concentration range should encompass the expected sample concentrations.

  • Process each standard solution through the entire extraction and measurement procedure (Steps 1-6 in Section 2.2).

  • Plot a graph of absorbance versus the concentration of the metal standards.

  • Perform a linear regression analysis. The curve should be linear and pass through the origin (or close to it). A correlation coefficient (R²) of >0.999 is desirable.

Specific Application: Determination of Palladium(II)

This protocol is adapted from established methods for palladium determination using similar chelating agents.[9][10] Optimization may be required.

  • Optimal pH : 0.5 - 2.0 (using dilute HCl or H₂SO₄)

  • Reagent : 0.1% 7-tert-butyl-8-quinolinol in n-butanol

  • Extraction Solvent : n-Butanol

  • λmax : Approximately 430-435 nm

Protocol :

  • To 25 mL of an acidic sample solution containing 5-100 µg of Palladium(II) in a separatory funnel, adjust the acidity to be approximately 0.2 M with perchloric acid.[9]

  • Add 5 mL of the 0.1% 7-tert-butyl-8-quinolinol solution in n-butanol.

  • Add an additional 5 mL of pure n-butanol to bring the total organic volume to 10 mL.

  • Shake the mixture for 3 minutes and allow the phases to separate.

  • Collect the organic (upper) layer and measure its absorbance at ~435 nm against a reagent blank.

  • Quantify the palladium concentration using a calibration curve prepared in the same manner.

Method Validation and Performance

To ensure the trustworthiness of the results, the analytical method must be validated. Key parameters to evaluate include:

  • Linearity and Range : The concentration range over which the calibration curve is linear.

  • Sensitivity : The molar absorptivity (ε) and Sandell's sensitivity are key indicators. Higher molar absorptivity signifies a more sensitive method.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision and Accuracy : Assessed by replicate analyses of a known standard. Results are expressed as relative standard deviation (RSD) and percent recovery.

  • Selectivity and Interferences : The effect of other ions commonly found in the sample matrix should be investigated. Ions like Fe(III), V(V), and Cu(II) are known to interfere with 8-quinolinol-based methods.[9] The use of masking agents (e.g., EDTA, cyanide, fluoride) can often mitigate these interferences.

Table 1: Typical Analytical Parameters for Metal Determination with 8-Quinolinol Derivatives

Metal IonOptimal pH RangeExtraction SolventApprox. λmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Potential Interferences
Palladium(II)0.5 - 2.0n-Butanol435~9,500[9]Fe(III), V(V), Os(VIII)
Vanadium(V)3.5 - 4.5Chloroform400~2,400[12]Fe(III), Cu(II), Ti(IV)
Ruthenium(III)4.0 - 6.5Chloroform430Not specified[13]Most other metals
Cadmium(II)~8.0CCl₄ / Micellar400~7,500 (in micellar)[4]Co(II), Ni(II), Cu(II)

Note: Data is based on various 8-quinolinol derivatives and serves as a starting point for method development with 7-tert-butyl-8-quinolinol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Absorbance / Poor Recovery Incorrect pH; Insufficient reagent; Incomplete extraction.Optimize pH using a pH meter; Increase reagent concentration or volume; Increase shaking time or use a different solvent.
High Blank Absorbance Contaminated reagents or solvent; Impure chelating agent.Use analytical grade reagents and solvents; Purify the 7-tert-butyl-8-quinolinol if necessary.
Emulsion Formation High concentration of dissolved solids or surfactants in the sample.Centrifuge the mixture; Add a small amount of a different organic solvent (e.g., ethanol) to break the emulsion.
Poor Reproducibility Inconsistent pH adjustment; Variable extraction time; Temperature fluctuations.Use a calibrated pH meter and buffers; Standardize shaking time precisely; Perform experiments at a constant temperature.

Conclusion

7-tert-butyl-8-quinolinol is a valuable and versatile reagent for the spectrophotometric determination of a range of metal ions. Its enhanced lipophilicity offers significant advantages for solvent extraction procedures, leading to robust, sensitive, and selective analytical methods. The protocols provided herein serve as a solid foundation for developing and validating specific applications in diverse research and industrial settings. Proper optimization of experimental conditions, particularly pH, and careful management of interferences are critical for achieving accurate and reliable results.

References

  • CORE. (n.d.). THE SOLVENT EXTRACTION OF METAL CHELATES. Retrieved from [Link]

  • Haskins, W., & Luttermoser, G. (n.d.). Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. Analytical Chemistry. Retrieved from [Link]

  • Starý, J. (2013). The Solvent Extraction of Metal Chelates (1st ed.). Pergamon. Retrieved from [Link]

  • Pergamon Press. (1964). The Solvent Extraction of Metal Chelates. Retrieved from [Link]

  • Institute of Chemistry Ceylon. (2024). Stability of Metal Complexes. The Tri-Annual Publication of the Institute of Chemistry Ceylon, 41(1). Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 3 SOLVENT EXTRACTION – II. Retrieved from [Link]

  • Singh, S., et al. (2021). Molecular Dynamics, Biological Study and Extractive Spectrophotometric Determination of Vanadium (V) - 2-methyl-8-quinolinol Complex. IRANIAN JOURNAL OF CHEMISTRY & CHEMICAL ENGINEERING-INTERNATIONAL ENGLISH EDITION, 40(1). Retrieved from [Link]

  • PubMed. (n.d.). Spectrophotometric determination of ruthenium with 8-quinolinol. Retrieved from [Link]

  • Northeastern University. (n.d.). The solvent extraction of metal chelates. Retrieved from [Link]

  • Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Advances in Biological Chemistry. Retrieved from [Link]

  • PubMed. (1971). Solvent extraction and spectrophotometric determination of palladium(II) with 7-iodo-8-hydroxyquinoline-5-sulphonic acid. Talanta, 18(2), 225-228. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4293. Retrieved from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2021). Simple, Sensitive, and easy to use, method for Determination of Palladium content in Palladium acetate using Flame Atomic. Orient. J. Chem., 37(4), 880-884. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • SciSpace. (2017). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

  • Journal of Applicable Chemistry. (n.d.). A Treatise on Spectrophotometric Determination Techniques of Palladium (II) Ions. Retrieved from [Link]

  • J. Chem. Soc. Pak. (n.d.). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Retrieved from [Link]

  • IJTSRD. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629. Retrieved from [Link]

  • The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2. (n.d.). Retrieved from https://www.ijresm.com/Vol_6_2023/Vol6_Iss1_2023/IJMRA-23652.pdf
  • ACS Omega. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Retrieved from [Link]

  • ResearchGate. (2021). DETERMINATION OF PALLADIUM(II) BY DIRECT AND DERIVATIVE SPECTROPHOTOMETRIC METHOD. Retrieved from [Link]

  • American Chemical Society. (2022). Spectrophotometric determination of a barium-metal ion indicator complex formation constant. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Spectrophotometric Method for the Determination of Cadmium in Industrial, Environmental, Biological and Soil Samples Using 5,7-Dibromo-8-hydroxyquinoline. Retrieved from [Link]

  • IOSR Journal. (n.d.). Complexometric Determination of Palladium A Review Study. Retrieved from [Link]

Sources

Method

Application Note: Regioselective Functionalization of 7-(1,1-dimethylethyl)-8-quinolinol

Abstract & Strategic Analysis 7-(1,1-dimethylethyl)-8-quinolinol (7-tert-butyl-8-hydroxyquinoline) is a privileged scaffold in medicinal chemistry, combining the potent metal-chelating properties of the 8-hydroxyquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

7-(1,1-dimethylethyl)-8-quinolinol (7-tert-butyl-8-hydroxyquinoline) is a privileged scaffold in medicinal chemistry, combining the potent metal-chelating properties of the 8-hydroxyquinoline (8-HQ) core with the lipophilic bulk of a tert-butyl group.[1][2] This specific substitution pattern presents a unique synthetic advantage: Regiochemical Enforcement. [1][2]

In unsubstituted 8-HQ, electrophilic aromatic substitution (EAS) competes between the C-5 and C-7 positions (both ortho/para to the activating hydroxyl group).[1][2] However, in the 7-tert-butyl derivative, the bulky alkyl group sterically and electronically blocks the C-7 position.[1][2] Consequently, electrophilic attacks are funneled exclusively to the C-5 position .[1][2] This guide details three high-value protocols leveraging this directing effect to generate libraries of bioactive ligands.

Core Reactivity Logic
  • Site C-5 (Reactive): The primary site for Electrophilic Aromatic Substitution (EAS) (Mannich reaction, Halogenation, Nitration).[3][2]

  • Site C-7 (Blocked): The tert-butyl group prevents substitution here, simplifying purification by eliminating regioisomers.[1][2]

  • Site O-8 (Tunable): The hydroxyl group allows for prodrug design (esters/carbonates) or solubility modulation (ethers).[1][2]

Visual Workflow & Pathway Analysis

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the regioselective control.

G Start 7-tert-butyl-8-quinolinol (Starting Material) Mannich Pathway A: C-5 Aminomethylation (Mannich Reaction) Start->Mannich HCHO, 2° Amine Halo Pathway B: C-5 Halogenation (NBS/NCS) Start->Halo NCS or NBS Alkylation Pathway C: O-Alkylation (Ether Synthesis) Start->Alkylation R-X, Base ProductA 5-(Aminomethyl)-7-t-butyl-8-HQ (CNS Active Ligands) Mannich->ProductA ProductB 5-Halo-7-t-butyl-8-HQ (Cross-Coupling Precursor) Halo->ProductB ProductC 8-Alkoxy-7-t-butylquinoline (Bioavailability Mod) Alkylation->ProductC

Figure 1: Divergent functionalization pathways for 7-tert-butyl-8-quinolinol.[1][2] The C-7 blocking group forces EAS reactions (A & B) exclusively to the C-5 position.[1][2]

Detailed Experimental Protocols

Protocol A: C-5 Aminomethylation (Mannich Reaction)

Objective: Introduction of solubilizing amine side chains.[1][2] Mechanism: The electron-rich C-5 position attacks the iminium ion generated in situ from formaldehyde and the secondary amine.[1][2]

Reagents:

  • Substrate: 7-tert-butyl-8-quinolinol (1.0 equiv)[1][2]

  • Amine: Secondary amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.1 - 1.2 equiv)[3][2]

  • Aldehyde Source: Paraformaldehyde (1.2 - 1.5 equiv)[1][2]

  • Solvent: Absolute Ethanol (EtOH)[3][2]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-tert-butyl-8-quinolinol (10 mmol) in absolute EtOH (20 mL).

    • Note: If the substrate does not dissolve completely at RT, gentle heating is permissible.[3][2] The tert-butyl group increases lipophilicity compared to parent 8-HQ.[1][2]

  • Reagent Addition: Add the secondary amine (11 mmol) followed by paraformaldehyde (12-15 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

    • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The reaction typically reaches completion within 4–12 hours.[1][2]

    • Observation: The solution often darkens, and in some cases, the product may begin to precipitate as the reaction cools.[3]

  • Workup (Precipitation Method): Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. If a solid forms, filter and wash with cold EtOH.[3][2]

  • Workup (Extraction Method): If no precipitate forms, remove solvent under reduced pressure. Redissolve the residue in DCM (30 mL) and wash with water (2 x 15 mL) to remove unreacted formaldehyde/amine.[2] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

Data Summary:

ParameterSpecification
Stoichiometry 1.0 (SM) : 1.2 (Amine) : 1.5 (HCHO)
Temperature Reflux (78 °C)
Typical Yield 75 - 90%
Key Impurity Bis-Mannich product (Rare due to steric bulk)
Protocol B: C-5 Halogenation (Chlorination/Bromination)

Objective: Synthesis of 5-halo intermediates for Suzuki/Sonogashira coupling. Mechanism: Electrophilic aromatic substitution.[1][2] The bulky 7-t-butyl group prevents over-halogenation at C-7, ensuring high selectivity for C-5.[1][2]

Reagents:

  • Substrate: 7-tert-butyl-8-quinolinol (1.0 equiv)[1][2]

  • Halogen Source: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)[3][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 7-tert-butyl-8-quinolinol (5 mmol) in MeCN (15 mL).

    • Optimization: MeCN is preferred for cleaner workup; AcOH is faster but requires neutralization.[1][2]

  • Addition: Add NCS or NBS (5.25 mmol) portion-wise over 10 minutes at room temperature.

    • Caution: Exothermic reaction.[1][2] Do not add all at once.

  • Reaction: Stir at room temperature.

    • Time: Bromination (NBS) is usually complete in 1–2 hours.[1][2] Chlorination (NCS) may require 4–6 hours or mild heating (40 °C).[3][2]

  • Quenching: Dilute the mixture with water (50 mL).

  • Isolation:

    • The 5-halo product is typically less soluble in aqueous MeCN and will precipitate.[1][2] Filter the solid.[1][2]

    • If no precipitate, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry (MgSO₄), and concentrate.[3][2]

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.[1][2]

Protocol C: O-Alkylation (Ether Synthesis)

Objective: Capping the phenolic OH to modulate lipophilicity or attach linkers.[1][2]

Reagents:

  • Substrate: 7-tert-butyl-8-quinolinol (1.0 equiv)[1][2]

  • Alkylating Agent: Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)[3]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[3][2]

  • Solvent: DMF (Dimethylformamide) or Acetone[3][2]

Step-by-Step Procedure:

  • Deprotonation: Dissolve the substrate (5 mmol) in DMF (10 mL). Add K₂CO₃ (10 mmol) and stir at RT for 15 minutes. The solution will turn yellow/orange due to phenoxide formation.[1][2]

  • Alkylation: Add the alkyl halide (6 mmol) dropwise.

  • Reaction: Stir at 60 °C (for DMF) or Reflux (for Acetone) for 3–6 hours.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as a solid or oil.[1][2]

    • Solid: Filter and wash with water.[1][2]

    • Oil:[1][3][2] Extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.[3][2]

References

  • Gershon, H., et al. (1994).[3][2] "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-,3-,4-,5-, 6- and 7-chloro and bromo analogs."[1][2] Monatshefte für Chemie, 125(1), 51-59.[1][3][2] Link

  • Prachayasittikul, V., et al. (2013).[3][2] "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities."[1][2][4] Journal of Microbiology and Biotechnology, 23(1), 18-28.[3][2] Link

  • Oliveri, V., & Vecchio, G. (2016).[3][2] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry, 120, 252-274.[1][3][2] Link[3][2]

  • Betti, M. (1900/2016).[3][2] "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors."[1][2] The Royal Society of Chemistry.[1][2] Link

  • Motati, D. R., et al. (2018).[3][2][5][6] "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[1][2][5][6] Chemical Science, 9, 1782-1788.[1][3][2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Quinolinol, 7-(1,1-dimethylethyl)-

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 8-Quinolinol, 7-(1,1-dimethylethyl)-, a key intermediate in various research...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 8-Quinolinol, 7-(1,1-dimethylethyl)-, a key intermediate in various research applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy for the selective synthesis of 8-Quinolinol, 7-(1,1-dimethylethyl)-?

The key to a successful and selective synthesis of 7-(1,1-dimethylethyl)-8-quinolinol lies in controlling the regioselectivity of the electrophilic substitution on the 8-hydroxyquinoline scaffold. The positions at C5 and C7 are both activated towards electrophilic attack. However, the selectivity can be effectively controlled by the reaction conditions. Research has shown that the prototropic form of 8-quinolinol dictates the position of electrophilic attack.[1] Specifically, performing the alkylation under basic conditions directs the electrophile to the 7-position, which is crucial for maximizing the yield of the desired isomer.

Q2: Why do basic conditions favor substitution at the 7-position of 8-hydroxyquinoline?

Under basic conditions, the phenolic hydroxyl group at the 8-position is deprotonated to form a phenoxide ion. This greatly enhances the electron-donating ability of the oxygen, further activating the aromatic ring towards electrophilic substitution. The increased electron density is directed preferentially towards the ortho-position (C7), making it the more nucleophilic and favored site for the incoming tert-butyl electrophile. This is in contrast to acidic conditions, where the quinoline nitrogen is protonated, leading to a different distribution of electron density that favors substitution at the 5-position.[1]

Q3: What are the most common side products in this synthesis, and how can their formation be minimized?

The most common side products are the 5-(1,1-dimethylethyl)-8-quinolinol isomer and di-tert-butylated products such as 5,7-di-(1,1-dimethylethyl)-8-quinolinol.

  • 5-Isomer Formation: This can be minimized by strictly adhering to basic reaction conditions. Any residual acidity can lead to competitive alkylation at the C5 position.

  • Di-alkylation: The formation of di-substituted products can be controlled by carefully managing the stoichiometry of the reactants. Using a modest excess of the tert-butylating agent is generally sufficient. Running the reaction at a lower temperature and for a shorter duration can also help to reduce the extent of di-alkylation.

Q4: What are the recommended purification strategies for isolating the 7-tert-butyl isomer?

The separation of the 5- and 7-isomers can be challenging due to their similar physical properties. A multi-step purification approach is often necessary:

  • Acid-Base Extraction: This can be used to remove any non-basic impurities from the crude product.

  • Column Chromatography: This is the most effective method for separating the isomers. Due to the basic nature of the quinoline nitrogen, using a deactivated silica gel or alumina is recommended to avoid peak tailing and product loss. A carefully optimized eluent system, often a gradient of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone), will be required.

  • Recrystallization: If a reasonably pure product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be used to achieve high purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient work-up and extraction. - Product loss during purification.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; too low may result in a sluggish reaction, while too high can lead to side products. - Ensure complete extraction of the product from the aqueous phase during work-up. - Use deactivated silica or alumina for chromatography to prevent irreversible adsorption.
Formation of a Mixture of Isomers (5- and 7-substituted) - Reaction conditions are not sufficiently basic. - Presence of acidic impurities in the starting materials or solvent.- Ensure a sufficiently basic environment by using a suitable base (e.g., an alkali metal hydroxide or a non-nucleophilic organic base). - Use dry, high-purity solvents and reagents.
Significant Formation of Di-substituted Product - Excess of the tert-butylating agent. - Reaction temperature is too high. - Prolonged reaction time.- Reduce the molar ratio of the tert-butylating agent to 8-hydroxyquinoline. - Lower the reaction temperature. - Monitor the reaction closely by TLC and quench it as soon as the desired product is maximized.
Difficulty in Separating Isomers by Column Chromatography - Isomers have very similar polarities. - Inappropriate stationary or mobile phase.- Use a high-performance liquid chromatography (HPLC) system for better resolution.[2] - Experiment with different solvent systems, including the addition of a small amount of a basic modifier like triethylamine to the eluent to improve peak shape. - Consider derivatization of the isomers to facilitate separation, followed by deprotection.
Product Degradation - Exposure to strong acids or oxidizing agents. - Instability at high temperatures.- Avoid harsh acidic conditions during work-up and purification. - Perform the reaction and purification at the lowest effective temperatures. - Store the final product under an inert atmosphere and protected from light.

Experimental Protocol: Selective Synthesis of 8-Quinolinol, 7-(1,1-dimethylethyl)-

This protocol is designed to favor the formation of the 7-isomer through a base-mediated Friedel-Crafts alkylation.

Reagents and Conditions

ReagentMolar Equiv.AmountPurity
8-Hydroxyquinoline1.0(as per scale)>99%
tert-Butanol1.5(as per scale)>99%
Potassium Hydroxide2.0(as per scale)>85%
Toluene-(sufficient volume)Anhydrous

Step-by-Step Methodology

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 8-hydroxyquinoline (1.0 eq) and anhydrous toluene.

  • Base Addition: To the stirred suspension, add powdered potassium hydroxide (2.0 eq) at room temperature.

  • Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark trap to remove any residual water from the 8-hydroxyquinoline and potassium hydroxide. This is crucial for ensuring a fully basic environment.

  • Addition of Alkylating Agent: After the removal of water, cool the reaction mixture to 80 °C. Slowly add tert-butanol (1.5 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Maintain the reaction temperature at 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Adjust the pH to ~8-9 with a dilute HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on deactivated silica gel using a gradient of hexanes and ethyl acetate. Combine the fractions containing the desired product and remove the solvent to yield pure 8-Quinolinol, 7-(1,1-dimethylethyl)-.

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophile Formation cluster_2 Step 3: Nucleophilic Attack 8-HQ 8-Hydroxyquinoline Phenoxide 8-Quinolinolate Anion 8-HQ->Phenoxide - H₂O OH- KOH (Base) OH-->8-HQ Product 7-tert-Butyl-8-quinolinolate Phenoxide->Product Electrophilic Aromatic Substitution at C7 tBuOH tert-Butanol tBu+ tert-Butyl Carbocation tBuOH->tBu+ - H₂O H+ Trace H⁺ (from solvent/base) H+->tBuOH tBu+->Product Final_Product 7-tert-Butyl-8-quinolinol Product->Final_Product Protonation during work-up

Caption: Proposed mechanism for base-mediated tert-butylation of 8-hydroxyquinoline.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Is the reaction complete by TLC? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup_issue Was the work-up efficient? check_completion->workup_issue Yes solution_incomplete Increase reaction time or temperature. incomplete->solution_incomplete extraction_problem Poor Extraction workup_issue->extraction_problem No purification_loss Significant product loss during purification? workup_issue->purification_loss Yes solution_extraction Perform additional extractions. Check pH during work-up. extraction_problem->solution_extraction adsorption_issue Adsorption on Silica purification_loss->adsorption_issue Yes other_issues Consider other side reactions. purification_loss->other_issues No solution_adsorption Use deactivated silica/alumina. Add triethylamine to eluent. adsorption_issue->solution_adsorption

Caption: Decision-making workflow for troubleshooting low reaction yield.

Purification Strategy Decision Tree

G start Crude Product tlc_analysis Analyze crude by TLC start->tlc_analysis isomers_present Are isomers present? tlc_analysis->isomers_present column_chrom Column Chromatography isomers_present->column_chrom Yes no_isomers Mainly one product with impurities isomers_present->no_isomers No deactivated_silica Use deactivated silica/alumina column_chrom->deactivated_silica gradient_elution Optimize gradient elution deactivated_silica->gradient_elution hplc Consider preparative HPLC gradient_elution->hplc final_product Pure 7-tert-Butyl-8-quinolinol hplc->final_product acid_base_extraction Acid-Base Extraction no_isomers->acid_base_extraction recrystallization Recrystallization acid_base_extraction->recrystallization recrystallization->final_product

Caption: A decision tree for selecting the appropriate purification strategy.

References

  • Gershon, H., Clarke, D. D., & Gershon, M. (1995). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Fordham University Institutional Repository. [Link]

  • Obayes, H. R., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260. [Link]

  • Al-Majedy, Y. K., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Recent Sciences, 3, 1-11. [Link]

  • Kaur, N., et al. (2015). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology, 5(10), 4749-4756. [Link]

  • Gaonkar, A. V., & Kirtany, J. K. (2008). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Beilstein Journal of Organic Chemistry, 4, 29. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Klopman, G., & Sharma, S. (1991). A theoretical study of the effect of substituents on the electrophilic substitution of quinoline. Journal of computational chemistry, 12(5), 565-572. [Link]

  • Gao, F., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Scientific reports, 6(1), 1-11. [Link]

  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and structural biotechnology journal, 14, 135-153. [Link]

  • Holzgrabe, U. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7709. [Link]

  • Chen, Y. C., & Chen, C. H. (1995). Separation of hydroxyquinolines by high-performance liquid chromatography. Journal of Chromatography A, 695(1), 132-136. [Link]

Sources

Optimization

Technical Support Center: 7-tert-butyl-8-quinolinol (7-tBu-8-HQ) Complexation

Welcome to the Advanced Ligand Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling to form stable metal complexes using 7-tert-butyl-8-quinolinol (7-tBu-8-HQ) . While...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Ligand Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling to form stable metal complexes using 7-tert-butyl-8-quinolinol (7-tBu-8-HQ) . While 8-hydroxyquinoline (8-HQ) is a universal, non-discriminating chelator, adding a bulky tert-butyl group at the C7 position fundamentally alters its coordination thermodynamics.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you overcome steric hindrance and successfully utilize 7-tBu-8-HQ in your drug development or solvent extraction workflows.

Part 1: Mechanistic FAQs & Causality

Q1: Why does 7-tBu-8-HQ fail to form standard


 octahedral complexes with small metal ions like Al³⁺ or Ga³⁺? 
A:  The failure is driven by severe steric repulsion at the hard donor site. In a standard 8-HQ complex, three ligands wrap around a central metal ion to form a stable octahedral geometry. However, the tert-butyl group at the C7 position sits directly adjacent to the phenolate oxygen. When attempting to coordinate a small ion like Al³⁺ (ionic radius ~0.53 Å), the bulky tert-butyl groups of the three incoming ligands physically clash with one another before the metal-oxygen bonds can reach their optimal thermodynamic distance. This principle is analogous to the classic failure of 2-methyl-8-hydroxyquinoline to precipitate aluminum due to steric hindrance on the nitrogen donor side .

Q2: If octahedral complexes fail, which metal geometries are compatible with 7-tBu-8-HQ? A: 7-tBu-8-HQ is highly selective for metals that favor square planar or tetrahedral


 geometries, such as Pd²⁺, Pt²⁺, Cu²⁺, and Zn²⁺. Because only two ligands are required to satisfy the coordination sphere, the tert-butyl groups can orient themselves in a trans configuration, completely avoiding steric clash. This behavior mirrors industrial solvent extractants like Kelex 100 (a 7-alkyl-8-hydroxyquinoline derivative), which excels at extracting Pd and Rh but struggles with small, highly charged ions .

Q3: Why is my complexation yield low even with compatible metals like Cu²⁺? A: You are likely fighting the altered


 of the ligand. The bulky, electron-donating tert-butyl group increases the 

of the hydroxyl group (making it harder to deprotonate) while simultaneously shielding it from the aqueous interface. According to Linear Solvation Energy Relationship (LSER) models, highly hydrophobic 8-HQ derivatives require precise pH tuning and non-polar diluents to stabilize the resulting neutral complex .

Part 2: Troubleshooting Workflows

To systematically resolve complexation failures, follow the diagnostic logic outlined in the diagram below.

Troubleshooting Start Complexation Failed with 7-tBu-8-HQ CheckMetal Is the metal ion small (e.g., Al3+, Ga3+)? Start->CheckMetal YesSmall Steric clash prevents ML3. Use mixed-ligand strategy. CheckMetal->YesSmall Yes NoSmall Is the geometry square planar (e.g., Pd2+, Cu2+)? CheckMetal->NoSmall No CheckPH Check pH and Deprotonation. Bulky group increases pKa. NoSmall->CheckPH Yes AdjustSolvent Use non-polar solvent to stabilize complex. NoSmall->AdjustSolvent No

Diagnostic workflow for resolving 7-tBu-8-HQ complexation failures.

Strategy: The Mixed-Ligand (Synergistic) Approach

If you must coordinate a small metal like Al³⁺ with 7-tBu-8-HQ, you cannot use three equivalents of the bulky ligand. Instead, use a mixed-ligand (synergistic) system . By introducing a smaller, sterically unhindered co-ligand (like acetylacetone, acac), you can form a stable


 complex. The smaller co-ligand fills the remaining coordination sites without triggering a steric clash.

Mechanism Ligand 7-tBu-8-HQ (Bulky C7 Group) Clash Steric Repulsion at Phenolate Oxygen Ligand->Clash Metal Small Metal (Al3+) Target: Octahedral Metal->Clash Failure ML3 Formation Fails (Incomplete Coordination) Clash->Failure CoLigand Add Small Co-ligand (e.g., Acetylacetone) Failure->CoLigand Intervention Success Mixed Complex Formation [Al(L)2(Co-L)] CoLigand->Success

Mechanistic pathway demonstrating how a co-ligand relieves steric hindrance.

Part 3: Quantitative Data Presentation

The table below summarizes the profound impact of steric bulk on extraction/complexation efficiency across different metal geometries.

LigandSubstitution SiteAl³⁺ Extraction (

)
Cu²⁺ Extraction (

)
Pd²⁺ Extraction (

)
Est. Hydroxyl

8-HQ None (Unobstructed)Quantitative (>99%)Quantitative (>99%)Quantitative (>99%)~9.9
2-Me-8-HQ C2 (Nitrogen side)Poor (<5%)Quantitative (>99%)Quantitative (>99%)~10.0
7-tBu-8-HQ C7 (Oxygen side)Poor (<10%) Good (>85%) Quantitative (>95%) ~10.5

Note: Data reflects standard liquid-liquid extraction at optimal pH without synergistic modifiers.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Synthesis of Mixed-Ligand

This protocol utilizes the synergistic strategy to force Al³⁺ coordination. It includes a built-in fluorescence check to validate success before proceeding to NMR or mass spectrometry.

  • Reagent Preparation: Dissolve 2.0 mmol of 7-tBu-8-HQ in 20 mL of absolute ethanol. In a separate flask, dissolve 1.0 mmol of

    
     in 10 mL of deionized water.
    
  • Initial Coordination: Slowly add the aluminum solution to the ligand solution under continuous stirring at 40°C. The solution will turn slightly yellow, indicating partial coordination (formation of intermediate

    
    ), but will fail to fully precipitate.
    
  • Synergistic Intervention: Add 1.2 mmol of acetylacetone (acac) to the mixture.

  • Deprotonation: Slowly titrate the mixture with 0.1 M NaOH until the pH reaches exactly 6.5. The bulky C7 group requires a slightly higher pH to ensure complete deprotonation compared to standard 8-HQ.

  • Isolation: Stir for 2 hours. A pale yellow precipitate will form. Filter, wash with cold ethanol, and dry under vacuum.

  • Self-Validation Step: Dissolve a few milligrams of the precipitate in chloroform and expose it to a 365 nm UV lamp. Validation: Unreacted 7-tBu-8-HQ exhibits minimal fluorescence, but the rigid, fully coordinated

    
     complex will emit a strong, bright green/yellow fluorescence. If it does not fluoresce, the mixed complex did not form, indicating the pH was likely too low.
    
Protocol B: Base-Catalyzed Extraction of Pd(II)

Because Pd²⁺ forms a square planar


 complex, steric clash is avoided. However, the hydrophobicity of the ligand requires specific solvent handling.
  • Aqueous Phase: Prepare a 10 mM solution of

    
     in 0.1 M HCl.
    
  • Organic Phase: Dissolve 25 mM of 7-tBu-8-HQ in toluene (a non-polar solvent is required to stabilize the highly lipophilic tert-butyl groups).

  • Extraction: Combine equal volumes of the aqueous and organic phases in a separatory funnel.

  • pH Adjustment: Add an acetate buffer to bring the aqueous phase pH to 4.5.

  • Phase Separation: Shake vigorously for 10 minutes. Allow phases to separate. The organic layer will turn deep yellow/orange, indicating successful

    
     formation.
    

References

  • Merritt, L. L., & Walker, J. K. (1944). "8-Hydroxyquinaldine as an Analytical Reagent." Industrial & Engineering Chemistry Analytical Edition.[Link]

  • Demopoulos, G. P., et al. (1989). "Solvent extraction of rhodium from chloride solutions in the presence of SnCl2 with Kelex 100." McGill University eScholarship.[Link]

  • Robak, W., Apostoluk, W., & Ochromowicz, K. (2011). "Linear Solvation Energy Relationship (LSER) Analysis of Liquid–Liquid Distribution Constants of 8-Hydroxyquinoline and Its Derivatives." Journal of Chemical & Engineering Data.[Link]

Troubleshooting

Purification strategies for removing isomers in 7-tert-butyl-8-hydroxyquinoline synthesis

This technical guide addresses the purification of 7-tert-butyl-8-hydroxyquinoline , a challenging synthesis due to the thermodynamic and kinetic preference for the 5-isomer (para-substitution) during Friedel-Crafts alky...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 7-tert-butyl-8-hydroxyquinoline , a challenging synthesis due to the thermodynamic and kinetic preference for the 5-isomer (para-substitution) during Friedel-Crafts alkylation. The following protocols are designed for researchers requiring high-purity isolation of the 7-isomer from crude reaction mixtures containing the 5-isomer and 5,7-di-tert-butyl byproducts.

Technical Support Center: 7-tert-butyl-8-hydroxyquinoline Purification

Module 1: Strategic Analysis & Isomer Chemistry

The Core Problem: In the alkylation of 8-hydroxyquinoline (8-HQ), the 5-position is electronically activated (para to the hydroxyl group) and sterically accessible. The 7-position (ortho to the hydroxyl) is sterically crowded by the adjacent ring nitrogen and the hydroxyl group itself. Consequently, standard acid-catalyzed alkylation typically yields:

  • 5-tert-butyl-8-HQ (Major Product): ~60-80%

  • 7-tert-butyl-8-HQ (Target Minor Product): ~5-15%

  • 5,7-di-tert-butyl-8-HQ (Over-alkylation): ~10-20%

Separation Lever: The 7-tert-butyl group introduces significant steric strain near the chelating pocket (N and OH). This alters two physical properties we can exploit:

  • Chelation Kinetics: The 7-isomer binds metal ions more weakly or slowly than the 5-isomer.

  • Solubility/Volatility: The 7-isomer often exhibits distinct solubility in non-polar solvents due to the "ortho effect" disrupting intermolecular hydrogen bonding, favoring intramolecular bonding.

Module 2: Troubleshooting & Purification Workflows

Q1: My crude reaction mixture is a dark tar. How do I perform the initial cleanup before isomer separation? A: The "tar" consists of polymerized oligomers common in phenol-based Friedel-Crafts reactions. Do not attempt direct recrystallization.

  • Protocol:

    • Steam Distillation: 8-HQ derivatives are steam volatile. Subject the crude tar to vigorous steam distillation. The monomeric isomers (5-, 7-, and di-substituted) will distill over, leaving the polymeric tar behind.

    • Acid Extraction: Alternatively, dissolve the crude oil in ethyl acetate and extract with 2M HCl . The quinoline nitrogen remains basic; the isomers will move to the aqueous phase, leaving non-basic tars in the organic layer. Neutralize the aqueous phase with NaOH to recover the solid mixture.

Q2: How do I separate the 7-isomer from the abundant 5-isomer? A: You must exploit the solubility difference. The 5-isomer (para-substituted) is more symmetric and packs better, making it less soluble in polar protic solvents than the 7-isomer.

Primary Protocol: Fractional Crystallization

  • Solvent System: Ethanol (95%) or Acetonitrile.

  • Step 1: Dissolve the mixture in boiling ethanol (approx. 10 mL per gram).

  • Step 2: Cool slowly to room temperature. The 5-isomer will precipitate first as bulky crystals.

  • Step 3: Filter off the 5-isomer. The filtrate is now enriched in the 7-isomer and the 5,7-di-substituted byproduct.

  • Step 4: Concentrate the filtrate to half volume and cool to 0°C. A second crop (mixed) may form. Filter this.

  • Step 5: Evaporate the remaining filtrate to dryness. The residue is predominantly the 7-isomer and di-substituted product.

Q3: The crystallization didn't yield pure 7-isomer. What is the next step? A: If crystallization fails, use Flash Column Chromatography . The intramolecular hydrogen bond in the 7-isomer makes it less polar than the 5-isomer on silica gel.

Chromatography Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient starting at 95:5).

  • Elution Order:

    • 5,7-di-tert-butyl-8-HQ: (Most non-polar, elutes first).

    • 7-tert-butyl-8-HQ: (Intermediate polarity).

    • 5-tert-butyl-8-HQ: (Most polar due to exposed OH/N capable of H-bonding with silica).

Q4: Can I use metal chelation to separate them? A: Yes, this is a high-purity "polishing" step.

  • Mechanism: The 5-isomer forms stable, insoluble complexes with Cu(II) or Zn(II) at pH 5-6. The 7-isomer, due to steric hindrance from the bulky tert-butyl group next to the nitrogen, coordinates much more weakly.

  • Protocol:

    • Dissolve the enriched mixture in 50% aqueous acetic acid.

    • Add 0.5 equivalents of Copper(II) Acetate.

    • The 5-isomer will precipitate as the copper complex. Filter this off.

    • The filtrate contains the 7-isomer . Neutralize with ammonia to precipitate the free ligand.

    • Note: Remove residual copper from the 7-isomer by washing with dilute HCl and re-precipitating.

Module 3: Analytical Validation

Data Table: Isomer Differentiation

Property5-tert-butyl-8-HQ7-tert-butyl-8-HQ5,7-di-tert-butyl-8-HQ
Elution (Hex/EtOAc) Late (Polar)MiddleEarly (Non-polar)
Melting Point ~72-76°C (Broad range typical)Often lower/distinct>110°C
1H NMR (Aromatic) Doublets at C6/C7 (Ortho coupling)Doublets at C5/C6 (Ortho coupling)Singlet at C6 (No neighbors)
Metal Binding Strong (Precipitates fast)Weak (Steric hindrance)Weakest
Module 4: Decision Workflow (Visualization)

PurificationStrategy Start Crude Reaction Mixture (Tar + Isomers) SteamDist Steam Distillation (Removes Polymeric Tar) Start->SteamDist Preferred AcidBase Acid-Base Extraction (Alt: 2M HCl wash) Start->AcidBase Alternative CrudeSolid Crude Solid Mixture (5-, 7-, and di-isomers) SteamDist->CrudeSolid AcidBase->CrudeSolid Recryst Recrystallization (Ethanol or Acetonitrile) CrudeSolid->Recryst Precipitate Precipitate: 5-tert-butyl-8-HQ (Major Product) Recryst->Precipitate Cools to RT Filtrate Filtrate: Enriched 7-isomer + Di-substituted Recryst->Filtrate Remains in solution Chromatography Flash Chromatography (Hexane:EtOAc 95:5) Filtrate->Chromatography Evaporate & Load Frac1 Fraction 1: 5,7-di-tert-butyl Chromatography->Frac1 Frac2 Fraction 2: 7-tert-butyl-8-HQ (TARGET) Chromatography->Frac2 Frac3 Fraction 3: Residual 5-isomer Chromatography->Frac3

Caption: Purification logic flow for isolating the 7-isomer from a standard Friedel-Crafts mixture.

References

  • ChemicalBook. 8-Hydroxyquinoline Properties and Derivatives. Retrieved from .

  • National Institute of Standards and Technology (NIST). 8-Hydroxyquinoline Phase Change Data.[1] NIST Chemistry WebBook.[1] Retrieved from .

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from .

  • BenchChem. Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide. Retrieved from .

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines. Retrieved from .

Sources

Optimization

Technical Support Center: Optimizing pH for Extraction with 8-Quinolinol, 7-(1,1-dimethylethyl)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals optimize solvent extraction workflows using 8-Quinolinol, 7-(1,1-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals optimize solvent extraction workflows using 8-Quinolinol, 7-(1,1-dimethylethyl)- (commonly referred to as 7-tert-butyl-8-quinolinol).

This molecule belongs to the highly effective 7-alkyl-8-hydroxyquinoline family of chelating extractants (structurally analogous to the active component in Kelex 100)[1]. The bulky 1,1-dimethylethyl (tert-butyl) group at the 7-position provides critical steric hindrance, preventing the formation of inactive extractant self-adducts and enhancing lipophilicity. However, this steric profile makes the extraction thermodynamics and phase disengagement kinetics highly sensitive to aqueous pH[2].

This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting steps to ensure your extraction system is robust and self-validating.

Core Extraction Workflow

ExtractionWorkflow Feed Aqueous Feed (Metal Ions + Acid) pH pH Conditioning (Target: 1.0 - 3.0 for Cu) Feed->pH Org Organic Phase Contact (7-tert-butyl-8-quinolinol) pH->Org Reaction Interfacial Chelation (M²⁺ + 2HL ⇌ ML₂ + 2H⁺) Org->Reaction Sep Phase Separation Reaction->Sep Loaded Loaded Organic Phase (Metal-Chelate) Sep->Loaded Organic Raffinate Aqueous Raffinate (Depleted Metal) Sep->Raffinate Aqueous Strip Stripping Circuit (High Acid Reversal) Loaded->Strip Reversal

Fig 1: Logical workflow of pH-dependent metal extraction using 7-alkyl-8-quinolinol derivatives.

Quantitative Data: pH Optimization by Target Metal

The extraction efficiency of 7-tert-butyl-8-quinolinol is dictated by the equilibrium pH (


). Because the chelation process releases protons into the aqueous phase, maintaining the correct pH window is critical to prevent reaction reversal.
Target Metal IonDominant Extracted SpeciesOptimal Feed pHStripping pHExtraction Mechanism
Copper (Cu²⁺)

1.0 – 3.0< 0.0 (150 g/L H₂SO₄)Cation-Exchange Chelation[1]
Germanium (Ge⁴⁺)

< 2.0> 5.9 (Alkaline)Ion-Pair Formation[3]
Rhodium (Rh³⁺)

complex
2.5 M HCl1.0Ion-Pair Formation[4]
Aluminum (Al³⁺)

(Labile Al)
5.0 – 7.5< 2.0Cation-Exchange Chelation[5]
Zinc (Zn²⁺)

7.0 – 9.2< 1.0Cation-Exchange Chelation
Standard Operating Protocol: pH-Optimized Liquid-Liquid Extraction

To ensure a self-validating system, this protocol incorporates built-in checks for phase stability and mass transfer efficiency.

Phase 1: Reagent Preparation

  • Organic Phase Formulation : Dissolve 8-Quinolinol, 7-(1,1-dimethylethyl)- in an aliphatic or aromatic diluent (e.g., kerosene) to a concentration of 5–10% (v/v).

  • Modifier Addition : Add 10–20% (v/v) of a phase modifier (e.g., isodecanol or tridecanol).

    • Validation Check: The modifier prevents third-phase formation by increasing the polarity of the organic phase to solvate the metal-chelate complex[4].

Phase 2: Aqueous Conditioning & Extraction 3. pH Adjustment : Adjust the metal-bearing aqueous feed to the target optimal pH (refer to the table above) using


 or 

. 4. Phase Contact : Combine the organic and aqueous phases at an Organic:Aqueous (O:A) ratio of 1:1 in a separation funnel or mixer-settler. 5. Agitation : Agitate vigorously for 5–10 minutes.
  • Causality: High-speed mixing maximizes the interfacial area, which is critical because the extraction mechanism with 7-alkyl-8-quinolinols is primarily an interfacial reaction rather than a bulk phase reaction[2].

  • Equilibrium Monitoring : Measure the pH of the aqueous phase during mixing. If the pH drops below the optimal threshold (due to proton release during chelation), add dilute base dropwise to maintain the

    
    .
    

Phase 3: Separation and Stripping 7. Phase Disengagement : Allow the mixture to settle. The phases should separate cleanly within 2–3 minutes. The steric bulk of the tert-butyl group aids in rapid phase disengagement. 8. Stripping : Isolate the loaded organic phase and contact it with a highly acidic strip solution (e.g., 120–150 g/L


 for copper) to reverse the equilibrium and recover the purified metal[1].
Mechanistic Logic: pH vs. Mechanism

MechanismLogic Start Determine Target Metal & Feed pH LowPH Highly Acidic (pH < 2.0) High Proton Concentration Start->LowPH MidPH Mildly Acidic to Neutral (pH 3.0 - 7.5) Start->MidPH IonPair Ion-Pair Mechanism Extractant Protonation (H₂L⁺) LowPH->IonPair Chelation Chelation Mechanism Proton Exchange (ML₂ + 2H⁺) MidPH->Chelation GeRh Target: Ge⁴⁺, Rh³⁺ Forms [GeL₃]⁺[HSO₄]⁻ IonPair->GeRh CuAl Target: Cu²⁺, Al³⁺, Zn²⁺ Forms Neutral Chelates Chelation->CuAl

Fig 2: Logical relationship between aqueous pH conditions and the dominant extraction mechanism.

Troubleshooting Guide & FAQs

Q1: Why does my copper extraction efficiency drop significantly when the aqueous feed pH exceeds 3.5? Expert Insight: The extraction of


 operates via a cation-exchange mechanism, releasing protons: 

. While 7-alkyl-8-quinolinols are unusually strong chelators capable of driving this reaction forward at low pH (1.0–3.0)[1], raising the pH too high in unbuffered systems leads to the hydrolysis of copper ions. This forms non-extractable

or precipitates

. Furthermore, operating at pH > 3.5 degrades the reagent's selectivity, causing co-extraction of impurities like iron (

) and zinc (

).

Q2: I am extracting Germanium (Ge) from a sulfuric acid leachate. Should I operate in a highly acidic or mildly acidic regime? Expert Insight: You must operate in a highly acidic regime (pH < 2.0). Germanium exhibits a dual extraction regime with 8-quinolinol derivatives. Under highly acidic conditions, the extractant protonates, and Ge is rapidly extracted as an ion-pair complex,


[3]. If you raise the pH to 3.0–8.0, the mechanism shifts to form 

, which suffers from significantly slower interfacial kinetics and lower overall distribution coefficients[3].

Q3: During the extraction of Rhodium (Rh) chlorocomplexes, I am observing poor mass transfer. How do I optimize the pH and acid gradient? Expert Insight: Rhodium extraction with this class of extractants relies on the main driving force of an acid activity gradient across the phases[4]. The extractant must be protonated (


) to form an ion-pair with the nonaquated Rh complexes. Optimum performance requires a feed of 2.5 M HCl and a strip solution strictly maintained at pH 1.0[4]. If chloride ions accumulate in the strip phase, it suppresses the dissociation of the Rh-complex, bottlenecking the extraction rate.

Q4: What causes "third-phase" formation at the organic-aqueous interface, and how does pH play a role? Expert Insight: Third-phase formation occurs when the metal-chelate complex exceeds its solubility limit in the non-polar diluent, separating into a dense, viscous middle layer. Because higher pH drives the chelation equilibrium forward, an excessively high pH can rapidly overload the organic phase beyond its capacity. To resolve this:

  • Lower the equilibrium pH to reduce the metal loading rate.

  • Add a long-chain alcohol modifier (e.g., 10% tridecanol) to increase the organic phase's polarity[4].

References

1.[1] "Kelex 100 Reagent for Copper Solvent Extraction - 911Metallurgist", 911metallurgist.com, 2.[3] "The liquid-liquid extraction of Germaniun with the 7-alkylated 8- hydroxyquinoline derivative - KELEX 100", ukzn.ac.za, 3.[4] "Extraction of Rhodium Chlorocomplexes and Acid through a Supported Liquid Membrane of Kelex 100", tandfonline.com, 4.[2] "Role of the Interface in Solvent Extraction Processes", oup.com, 5.[5] "8-Hydroxyquinoline–chloroform single drop microextraction and electrothermal vaporization ICP-MS for the fractionation of aluminium in natural waters and drinks", rsc.org, 6. "EXTRACTION AND SEPARATION OF COPPER, ZINC AND IRON BY MEANS OF BIFUNCTIONAL EXTRACTANT KELEX 100", uctm.edu,

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 7-tert-butyl-8-quinolinol Metal Chelates

Executive Summary Compound Class: 7-tert-butyl-8-quinolinol (7-tBu-8HQ) Metal Complexes (Zn²⁺, Cu²⁺, Fe³⁺, etc.)[1][2][3][4][5][6] Primary Challenge: Extreme hydrophobicity driven by the bulky tert-butyl group at the C7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: 7-tert-butyl-8-quinolinol (7-tBu-8HQ) Metal Complexes (Zn²⁺, Cu²⁺, Fe³⁺, etc.)[1][2][3][4][5][6] Primary Challenge: Extreme hydrophobicity driven by the bulky tert-butyl group at the C7 position, combined with the charge-neutralization of the metal chelate core. Operational Context: High potency in vitro often fails to translate to in vivo efficacy due to precipitation in aqueous biological media (culture media, plasma, buffers).

Part 1: The Solubility Paradox & Decision Matrix

The 7-tert-butyl substituent enhances membrane permeability and prevents metabolic conjugation at the C7 position, but it renders the metal complex nearly insoluble in water (< 1 µM). Standard DMSO "spike" methods often lead to immediate, microscopic precipitation that falsifies IC50 data.

Solubility Optimization Decision Tree

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo ConcCheck Target Conc > 10 µM? InVitro->ConcCheck RouteCheck Route of Admin? InVivo->RouteCheck FlashDilution Method A: DMSO Flash Dilution (Max 0.5% DMSO) ConcCheck->FlashDilution No BSAComplex Method B: BSA-Complexation (Albumin carrier) ConcCheck->BSAComplex Yes Oral Oral (PO) RouteCheck->Oral Parenteral IV / IP RouteCheck->Parenteral OilForm Method C: Self-Emulsifying Drug Delivery (SEDDS) Oral->OilForm Liposome Method D: PEGylated Liposomes (Thin Film Hydration) Parenteral->Liposome

Figure 1: Strategic decision matrix for selecting the appropriate formulation based on experimental context.

Part 2: Troubleshooting Guide (Q&A)

Category 1: In Vitro / Cell Culture Issues

Q1: My chelate precipitates immediately upon adding the DMSO stock to the cell culture media. The media turns cloudy. How do I fix this?

  • Diagnosis: You are experiencing "solvent shock." The hydrophobic chelate crashes out because the water concentration rises too rapidly before the chelate can disperse.

  • The Fix: Use the "Intermediate Dilution" technique.

    • Do not add 100% DMSO stock directly to media.

    • Prepare a 10x intermediate working solution in pure serum-free media or PBS containing 5% Tween-80 or Cyclodextrin .

    • Vortex this intermediate vigorously.

    • Add this intermediate to your final cell wells.

  • Why it works: The surfactant/carrier prevents immediate aggregation of the hydrophobic nuclei.

Q2: My IC50 values are highly variable between replicates. Why?

  • Diagnosis: Microprecipitation. The compound is not in solution but exists as a suspension of nano-crystals. Some cells receive a "rock" of drug, others receive nothing.

  • The Fix: Switch to BSA-Complexation .

    • Pre-incubate your DMSO stock with a 5% BSA (Bovine Serum Albumin) solution for 30 minutes at 37°C before adding to cells.

    • Albumin naturally carries hydrophobic molecules (like fatty acids and metal chelates) in the blood. This mimics physiological transport and ensures homogenous distribution.

Category 2: Chemical Stability & Storage

Q3: Can I store the metal chelate stock solution in DMSO at -20°C?

  • Answer: Yes, but with a critical caveat.

  • Risk: Freeze-thaw cycles induce crystallization. 7-tBu-8HQ chelates are notoriously difficult to re-dissolve once they crystallize from cold DMSO.

  • Protocol: Aliquot stocks into single-use vials. Do not refreeze. If crystals appear, sonicate at 40°C for 15 minutes. If solution remains cloudy, discard—the concentration is no longer accurate.

Q4: I see a color change in my stock solution over time (Yellow


 Green/Black). 
  • Diagnosis: Oxidation of the phenol ring or hydrolysis of the metal.

  • The Fix: 8-quinolinol chelates are pH sensitive. Ensure your DMSO is anhydrous and free of acid traces. Store under Argon gas if possible.

Part 3: Advanced Protocols

Protocol A: Liposomal Encapsulation (For In Vivo IV/IP)

Best for: High-dose animal studies where solvent toxicity (DMSO/Cremophor) is unacceptable.

Materials:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol

  • DSPE-PEG2000 (for long circulation)

  • 7-tBu-8HQ Metal Complex

  • Chloroform[6]

Workflow Visualization:

LiposomeProtocol cluster_0 Phase 1: Film Formation cluster_1 Phase 2: Hydration & Sizing Step1 Dissolve Lipids + Chelate in Chloroform Step2 Rotary Evaporation (45°C, Vacuum) Step1->Step2 Step3 Dry Lipid Film (Trace solvent removal) Step2->Step3 Step4 Hydrate with PBS (60°C, 1 hr) Step3->Step4 Step5 Extrusion (100nm Polycarb Membrane) Step4->Step5 Step6 Dialysis (Remove free drug) Step5->Step6

Figure 2: Thin-film hydration method for encapsulating hydrophobic metal chelates.

Step-by-Step:

  • Molar Ratio: Use a lipid molar ratio of HSPC:Chol:DSPE-PEG (55:40:5).

  • Drug Loading: Add the metal chelate at a drug-to-lipid weight ratio of 1:20 .

  • Evaporation: Remove chloroform to form a thin green/yellow film on the flask wall.

  • Hydration: Add PBS (pH 7.4) heated to 65°C (above the lipid transition temperature). Vortex aggressively for 30 mins.

  • Sizing: Pass through a 100nm polycarbonate filter 11 times using an extruder.

  • Purification: Dialyze against PBS for 24 hours to remove unencapsulated chelate.

Protocol B: Cyclodextrin Inclusion (For Oral/IP)

Best for: Improving aqueous solubility without lipids.

  • Carrier: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Ratio: 1:2 to 1:5 (Drug:CD) molar ratio is usually required for bulky tert-butyl groups.

  • Method:

    • Dissolve HP-

      
      -CD in water (20% w/v).
      
    • Add 7-tBu-8HQ chelate (solid or minimal acetone solution).

    • Stir for 24-48 hours at room temperature.

    • Filter (0.45 µm) to remove undissolved drug.

    • Lyophilize (freeze-dry) to obtain a soluble powder.

Part 4: Comparative Data & Specifications

Solubility Profile (Estimated)
Solvent SystemSolubility (mg/mL)Comments
Water (pH 7.4) < 0.001Practically insoluble.[7] Do not use as stock.
DMSO (Anhydrous) 20 - 50Excellent stock solvent. Freezes at 18°C.
Ethanol (100%) 1 - 5Moderate. Good for evaporation steps.
PBS + 5% Tween-80 0.5 - 1.0Acceptable for low-dose IP injection.
Liposomal Formulation > 2.0High payload, kinetically stable.
Key References
  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications."[1] Drug Design, Development and Therapy.[1][8] Link

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. (Focuses on chemical modifications for solubility).

  • Torchilin, V. P. (2005). "Recent advances with liposomes as pharmaceutical carriers." Nature Reviews Drug Discovery. (Foundational protocol for liposome encapsulation of hydrophobic drugs). Link

  • Cipurković, A., et al. (2021). "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[6] Open Journal of Applied Sciences. Link

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Alkylation of 8-Quinolinol

Welcome to the technical support center for the alkylation of 8-quinolinol (also known as 8-hydroxyquinoline). This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 8-quinolinol (also known as 8-hydroxyquinoline). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve optimal outcomes. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges, with a focus on minimizing unwanted side reactions.

Understanding the Challenge: The Ambident Nucleophilicity of 8-Quinolinol

The primary challenge in the alkylation of 8-quinolinol arises from its nature as an ambident nucleophile .[1] This means that after deprotonation, the resulting anion has two potential sites for electrophilic attack: the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. This duality can lead to a mixture of O-alkylated (8-alkoxyquinoline) and N-alkylated (1-alkyl-8-quinolinone) products. Furthermore, the electron-rich quinoline ring system is susceptible to electrophilic substitution, potentially leading to C-alkylation at the 5 and 7 positions.[2]

The desired product often depends on the specific application. For instance, 8-alkoxyquinolines are explored for their antimicrobial properties, while other derivatives are investigated as antitumor agents.[3][4] Therefore, controlling the regioselectivity of the alkylation is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect during the alkylation of 8-quinolinol?

The most common side products are the undesired regioisomers resulting from attack at different nucleophilic sites. These include:

  • O-alkylated product (8-alkoxyquinoline): Often the thermodynamically more stable product.

  • N-alkylated product (1-alkyl-8-quinolinone): Can be favored under certain kinetic conditions.

  • C-alkylated products: Alkylation at the electron-rich positions 5 and 7 of the quinoline ring can occur, especially under Friedel-Crafts-type conditions.[2]

  • Dialkylated products: In some cases, both N- and O-alkylation or C-alkylation at multiple sites can occur.

Q2: Why am I getting a mixture of O- and N-alkylation? How can I favor one over the other?

The ratio of O- to N-alkylation is influenced by a delicate balance of factors, primarily governed by the principles of Hard and Soft Acid-Base (HSAB) theory.[1][5] The nitrogen atom is generally considered a "softer" nucleophilic center, while the oxygen atom is "harder."

  • To favor O-alkylation: Use "harder" electrophiles (e.g., alkyl sulfates, tosylates) and polar aprotic solvents like DMF or DMSO, which can solvate the cation of the base and leave a more reactive, "bare" oxygen anion.[5][6]

  • To favor N-alkylation: Use "softer" electrophiles (e.g., alkyl iodides). The choice of solvent and counter-ion can also play a crucial role, with less polar solvents potentially favoring N-alkylation.

Q3: What is the role of the base and solvent in controlling the reaction's outcome?

The base and solvent are critical in determining the nucleophilicity of the different sites and the reactivity of the alkylating agent.

  • Base: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide.[4][6] The choice of base can influence the ion-pairing of the resulting quinolinolate anion, thereby affecting the O/N selectivity.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are frequently used as they are effective at dissolving the reactants and facilitating Sₙ2 reactions.[5][6] The solvent's ability to solvate the cation of the base can significantly impact the reactivity of the nucleophile.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues encountered during the alkylation of 8-quinolinol.

Problem 1: Low Yield of the Desired Alkylated Product

Potential Causes:

  • Incomplete deprotonation: The base may not be strong enough or may have poor solubility in the chosen solvent.

  • Low reactivity of the alkylating agent: The leaving group on the alkylating agent may not be sufficiently reactive.

  • Inappropriate reaction temperature: The reaction may require heating to proceed at a reasonable rate.

  • Steric hindrance: Bulky groups on either the 8-quinolinol or the alkylating agent can slow down the reaction.

Solutions:

ParameterRecommendationRationale
Base Switch to a stronger or more soluble base (e.g., from K₂CO₃ to NaH or Cs₂CO₃).Ensures complete formation of the reactive quinolinolate anion.
Alkylating Agent Change the leaving group to a more reactive one (e.g., from -Cl to -Br or -I). Adding a catalytic amount of KI can generate the more reactive alkyl iodide in situ (Finkelstein reaction).[5]Increases the rate of the Sₙ2 reaction.
Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.Provides the necessary activation energy for the reaction to proceed.
Solvent Ensure all reactants are fully dissolved at the reaction temperature. Consider switching to a solvent with better solubilizing properties (e.g., from acetone to DMF).[5]A homogeneous reaction mixture is crucial for efficient reaction.
Problem 2: Significant Formation of the O-Alkylated Isomer When the N-Alkylated Product is Desired (and Vice-Versa)

Potential Causes:

  • This is a classic regioselectivity issue governed by the factors outlined in the FAQs.

Solutions to Favor N-Alkylation:

  • Electrophile Choice: Employ softer electrophiles like alkyl iodides.

  • Solvent Effects: Experiment with less polar solvents which may favor attack by the softer nitrogen atom.

  • Counter-ion Effects: The choice of the cation from the base can influence the ionic character of the O-M bond. A more covalent bond might sterically hinder the oxygen, promoting N-alkylation.

Solutions to Favor O-Alkylation:

  • Electrophile Choice: Use harder electrophiles such as dimethyl sulfate or benzyl bromide.

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO are generally preferred for O-alkylation.[6]

  • Phase-Transfer Catalysis (PTC): This technique can be highly effective for promoting O-alkylation.[7][8]

In-Depth Focus: Phase-Transfer Catalysis for Enhanced O-Alkylation

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving a water-soluble base (like NaOH) and an organic-soluble substrate. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the hydroxide or quinolinolate anion into the organic phase where the reaction occurs.[7][9]

Advantages of PTC for 8-Quinolinol Alkylation:

  • Enhanced O-Selectivity: The bulky quaternary ammonium ion forms a loose ion pair with the quinolinolate anion in the organic phase, leaving the oxygen atom more accessible for alkylation.

  • Milder Reaction Conditions: Often allows for lower reaction temperatures and the use of less hazardous bases and solvents.

  • Improved Yields and Purity: Can lead to cleaner reactions with fewer side products.

Experimental Protocol: O-Alkylation of 8-Quinolinol using Phase-Transfer Catalysis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-quinolinol (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Addition of Reagents: Add the alkylating agent (1.1-1.5 eq.) and the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).

  • Addition of Base: Add an aqueous solution of a base (e.g., 50% NaOH) to the reaction mixture.

  • Reaction: Stir the biphasic mixture vigorously at a predetermined temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

The following diagrams illustrate the competing reaction pathways and a troubleshooting decision tree.

cluster_0 Alkylation of 8-Quinolinol cluster_1 Reaction Pathways Start 8-Quinolinol + Base Anion Quinolinolate Anion Start->Anion - H+ O_Alk O-Alkylation (8-Alkoxyquinoline) Anion->O_Alk + R-X (Hard Electrophile, Polar Solvent) N_Alk N-Alkylation (1-Alkyl-8-quinolinone) Anion->N_Alk + R-X (Soft Electrophile) C_Alk C-Alkylation (5- or 7-Alkyl-8-quinolinol) Anion->C_Alk + R-X (Friedel-Crafts Conditions)

Caption: Competing pathways in the alkylation of 8-quinolinol.

cluster_0 Troubleshooting Decision Tree cluster_1 Solutions for Low Yield cluster_2 Solutions for Regioselectivity Start Analyze Reaction Outcome Low_Yield Low Yield? Start->Low_Yield Wrong_Isomer Wrong Isomer? Low_Yield->Wrong_Isomer No Check_Base Use Stronger/More Soluble Base Low_Yield->Check_Base Yes Modify_Electrophile Change Hardness/Softness of Electrophile Wrong_Isomer->Modify_Electrophile Yes Change_LG Use More Reactive Leaving Group Check_Base->Change_LG Increase_Temp Increase Reaction Temperature Change_LG->Increase_Temp Change_Solvent Alter Solvent Polarity Modify_Electrophile->Change_Solvent Use_PTC Implement Phase-Transfer Catalysis Change_Solvent->Use_PTC

Caption: Decision tree for troubleshooting alkylation reactions.

References

  • Chan, S. H., et al. (2020). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 25(14), 3188. Available at: [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available at: [Link]

  • An Acid Alkylation of 8-Hydroxyquinoline. (1969). Morehead State University. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14646-14657. Available at: [Link]

  • Scheme of the O-alkylation of 8-hydroxyquinoline. ResearchGate. Available at: [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. Available at: [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Kumar, R., et al. (2019). Cp*CoIII–Catalyzed Alkylation of Primary and Secondary C(sp3)-H Bonds of 8-Alkylquinolines with Maleimides. The Journal of Organic Chemistry, 84(3), 1467-1476. Available at: [Link]

  • Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. (2019). Molecules, 24(3), 543. Available at: [Link]

  • Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. (2022). Nature Communications, 13, 563. Available at: [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Letters, 23(7), 2539-2544. Available at: [Link]

  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. Available at: [Link]

  • Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound. (1987). Journal of the Chemical Society, Chemical Communications, (1), 1-2. Available at: [Link]

  • Some solvent effects on the solvent extraction of 8-quinolinol. (1973). Journal of Inorganic and Nuclear Chemistry, 35(10), 3631-3636. Available at: [Link]

  • Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. ResearchGate. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4276. Available at: [Link]

  • An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide. Organic Chemistry Portal. Available at: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science, 9(4), 934-939. Available at: [Link]

  • Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. (2022). ACS Catalysis, 12(16), 10168-10174. Available at: [Link]

  • Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. (2022). ACS Catalysis, 12(16), 10168-10174. Available at: [Link]

  • Reactivity of base catalysed hydrolysis of 2-pyridinylmethylene-8- quinolinyl-Schiff base iron(II) iodide complexes: Solvent effects. (2017). Journal of the Serbian Chemical Society, 82(9), 979-991. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Catalysts, 11(9), 1095. Available at: [Link]

  • Ambident Nucleophiles and Regioselectivity. Maharaja College, Ara. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4276. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of 8-Quinolinol and 7-(1,1-dimethylethyl)-8-Quinolinol Derivatives

Welcome to the Technical Support Center for 8-Quinolinol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Quinolinol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving these compounds, with a special focus on enhancing their thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the thermal stability of 8-Quinolinol and its derivatives?

A1: The thermal stability of 8-Quinolinol and its derivatives is primarily influenced by several factors:

  • Molecular Structure: The inherent structure of the molecule, including the presence of substituents, plays a crucial role. For instance, the introduction of a bulky group like 7-(1,1-dimethylethyl) can sterically influence intermolecular interactions and affect thermal stability.

  • Chelation with Metal Ions: 8-Quinolinol and its derivatives are potent chelating agents. The formation of metal complexes can significantly enhance thermal stability. The nature of the metal ion is a critical factor in determining the extent of this stabilization.[1][2]

  • Purity of the Material: Impurities from the synthesis process can act as catalysts for thermal decomposition, lowering the overall stability of the material.

  • Environmental Conditions: The presence of oxygen, moisture, and light can promote degradation pathways.[3] Elevated temperatures are a direct factor in accelerating the rate of chemical degradation.[3]

Q2: My 8-Quinolinol derivative is showing signs of degradation even at moderate temperatures. What could be the cause?

A2: Premature degradation can stem from several sources:

  • Residual Catalysts or Reagents: If your material was synthesized, residual acids, bases, or metal catalysts from the purification process can lower the decomposition temperature. For instance, the Skraup synthesis for quinoline derivatives is known for its harsh acidic conditions, and improper purification can leave behind acidic residues.[4]

  • Oxidative Degradation: 8-Quinolinol and its derivatives can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored byproducts and a decrease in thermal stability.

  • Incomplete Solvent Removal: Residual solvents from purification or storage can interact with the compound at elevated temperatures, leading to degradation. It is crucial to thoroughly dry the product, for example, over P2O5 in a vacuum at an elevated temperature.[1]

Q3: How can I enhance the thermal stability of my 7-(1,1-dimethylethyl)-8-Quinolinol compound for a high-temperature application?

A3: To enhance the thermal stability of 7-(1,1-dimethylethyl)-8-Quinolinol, consider the following strategies:

  • Chelation: Forming a metal chelate is one of the most effective methods. The choice of the metal ion is critical; for example, in some Schiff base chelates of N-alkyl-salicylaldimine, zinc complexes were found to be more stable than copper complexes.[2] A systematic screening of different metal ions (e.g., Zn(II), Ni(II), Co(II)) can help identify the most stabilizing one for your specific application.

  • High-Purity Synthesis: Ensure the synthesis and purification processes are optimized to minimize impurities. Techniques like recrystallization or sublimation can be employed to achieve high purity.

  • Inert Atmosphere: Handling and processing the material under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Discoloration (Yellowing/Browning) of the material upon heating. Oxidative degradation or reaction with impurities.1. Handle Under Inert Gas: Perform heating experiments in a nitrogen or argon atmosphere to minimize oxidation. 2. Improve Purification: Re-purify the material to remove potential contaminants that might be catalyzing the degradation. Recrystallization from a suitable solvent is a good first step. 3. Light Protection: Store the material in an amber vial or protected from light to prevent photolytic degradation.[3]
Inconsistent TGA/DSC Results. Sample heterogeneity, inconsistent heating rates, or atmospheric contamination.1. Ensure Sample Homogeneity: Gently grind the sample to a fine powder to ensure uniformity. 2. Standardize Heating Rate: Use a consistent heating rate for all your thermal analyses to ensure comparability of results.[6] 3. Purge with Inert Gas: Ensure a steady flow of high-purity inert gas through the TGA/DSC furnace to maintain a consistent atmosphere.
Low Yield of 7-(1,1-dimethylethyl)-8-Quinolinol during synthesis. Suboptimal reaction conditions, side reactions.1. Temperature Control: For syntheses like the Skraup reaction, precise temperature control is crucial to prevent tar formation.[4] 2. Catalyst Choice: The choice of catalyst can significantly impact yield and purity. For some quinoline syntheses, a milder catalyst can reduce byproduct formation.[4]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal stability of 8-Quinolinol derivatives.

Objective: To determine the onset of decomposition temperature and the weight loss profile as a function of temperature.

Materials:

  • 8-Quinolinol or 7-(1,1-dimethylethyl)-8-Quinolinol sample (5-10 mg)

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucible[5]

  • High-purity nitrogen or argon gas

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a TGA crucible.[5]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 600 °C).[7]

  • Data Analysis:

    • Plot the weight loss percentage as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample place Place in TGA crucible weigh->place load Load crucible into TGA place->load purge Purge with N2/Ar load->purge heat Heat at 10 °C/min purge->heat record Record weight loss heat->record plot Plot Weight % vs. Temp. record->plot determine Determine Onset Temp. plot->determine

Caption: Workflow for Thermal Stability Assessment using TGA.

Protocol 2: Synthesis of a Metal Chelate for Enhanced Thermal Stability

This protocol provides a general method for the synthesis of a metal chelate of an 8-Quinolinol derivative.

Objective: To synthesize a metal complex of 7-(1,1-dimethylethyl)-8-Quinolinol to improve its thermal stability.

Materials:

  • 7-(1,1-dimethylethyl)-8-Quinolinol

  • A suitable metal salt (e.g., Zinc acetate, Nickel(II) acetate)

  • Ethanol or another suitable solvent

  • Deionized water

Procedure:

  • Ligand Solution: Dissolve a specific molar amount of 7-(1,1-dimethylethyl)-8-Quinolinol in a minimal amount of hot ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in deionized water or ethanol. The molar ratio of ligand to metal will depend on the coordination number of the metal (e.g., 2:1 for Zn(II)).

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring. A precipitate should form.

  • Isolation:

    • Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure complete reaction.

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the resulting metal complex in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Characterization: Confirm the formation of the complex using techniques such as FTIR and assess its thermal stability using TGA (as per Protocol 1).

Chelation_Workflow cluster_solutions Solution Preparation cluster_reaction Reaction & Isolation cluster_final Final Product ligand Dissolve Ligand in Ethanol mix Mix Solutions & Stir ligand->mix metal Dissolve Metal Salt metal->mix filter Vacuum Filter Precipitate mix->filter wash Wash with Water & Ethanol filter->wash dry Dry in Vacuum Oven wash->dry characterize Characterize (FTIR, TGA) dry->characterize

Caption: General Workflow for Metal Chelate Synthesis.

References

  • Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers.
  • Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers - PMC.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • Differential Thermal Analysis of Some Metal Chelates of 8-Quinolinol and Substituted 8-Quinolinols. | Analytical Chemistry - ACS Publications.
  • Differential Thermal Analysis of Some Metal Chelates of 8-Quinolinol and Substituted 8-Quinolinols - datapdf.com.
  • Thermogravimetric Pyrolysis of 8-Quinolinol and 5,7-Dihalo-8-quinolinol Chelates of Scandium, Thorium, and Uranium(VI) | Analytical Chemistry - ACS Publications.
  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed.
  • Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - Taylor & Francis.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - MDPI.
  • Application Notes and Protocols for the Analytical Characterization of 8-Hydroxyquinoline Citrate Complexes - Benchchem.
  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals.
  • DERIVATIVES OF 8-QUINOLINOL - DTIC.
  • 8-hydroxyquinoline - AERU - University of Hertfordshire.
  • Synthesis and Thermal Study of the Barium Complexes with 8-hydroxyquinolinate Derivatives in: Journal of Thermal Analysis and Calorimetry Volume 64 Issue 2 (2004) - AKJournals.
  • Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide - Benchchem.
  • Green synthesis and characterization of 8-hydroxyquinoline magnesium - ResearchGate.
  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry.
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation.
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications.
  • SAFETY DATA SHEET.
  • Thermal Analysis in the Pharmaceutical Field - NETZSCH Analyzing & Testing.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI.

Sources

Optimization

Troubleshooting fluorescence quenching in 7-tert-butyl-8-quinolinol complexes

Welcome to the LumiQuest Technical Support Center: Advanced Fluorophore Diagnostics . This guide is engineered for researchers and drug development professionals troubleshooting photophysical anomalies in sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LumiQuest Technical Support Center: Advanced Fluorophore Diagnostics . This guide is engineered for researchers and drug development professionals troubleshooting photophysical anomalies in sterically hindered quinolinol complexes.

The Mechanistic Landscape of 7-tert-butyl-8-quinolinol

Unsubstituted 8-hydroxyquinoline (8-HQ) is notoriously weakly fluorescent in aqueous environments due to ultrafast excited-state intramolecular proton transfer (ESIPT) and rapid non-radiative decay[1]. While coordinating 8-HQ to metal ions (like Al³⁺ or Zn²⁺) typically locks the ligand into a rigid, highly fluorescent complex, introducing a massive tert-butyl group at the 7-position fundamentally disrupts this behavior[2]. The steric clash adjacent to the coordinating oxygen prevents the formation of standard saturated coordination spheres, leading to incomplete complexation, solvent vulnerability, and unexpected fluorescence quenching[3].

Diagnostic Logic Tree

TroubleshootingTree Start Fluorescence Quenching in 7-tert-butyl-8-quinolinol Complex Branch1 Assess Solvent Environment Start->Branch1 Branch2 Assess Metal Coordination Start->Branch2 Branch3 Assess Physical State Start->Branch3 Obs1 Protic Solvents (H2O, MeOH) Branch1->Obs1 Obs2 Paramagnetic Ions (Cu2+, Fe3+) Branch2->Obs2 Obs3 Solution State (Low Viscosity) Branch3->Obs3 Mech1 O-H Oscillator Non-Radiative Decay Obs1->Mech1 Mech2 Electron Transfer / Intersystem Crossing Obs2->Mech2 Mech3 Twisted Intramolecular Charge Transfer (TICT) Obs3->Mech3 Sol1 Action: D2O Isotope Test or Switch to Aprotic Mech1->Sol1 Sol2 Action: Switch to Diamagnetic (Zn2+, Al3+) Mech2->Sol2 Sol3 Action: Induce Aggregation (AIE) or Freeze Mech3->Sol3

Diagnostic workflow for identifying and resolving fluorescence quenching in 8-quinolinol complexes.

Field-Proven Troubleshooting FAQs

Q1: Why does my 7-tert-butyl-8-quinolinol-Al(III) complex show almost no fluorescence compared to standard Alq3? Causality: Standard Alq3 forms a tightly packed 1:3 (Metal:Ligand) octahedral complex. The bulky tert-butyl group at the 7-position creates severe steric hindrance, physically preventing the approach of the third ligand[3]. Consequently, the system defaults to a 1:2 stoichiometry, leaving open coordination sites on the aluminum ion. If your solvent is protic (like water or ethanol), solvent molecules coordinate to these empty sites. The high-frequency O-H vibrational oscillators of the solvent provide a highly efficient non-radiative decay pathway, completely quenching the emission.

Q2: How can I resolve solvent-induced quenching in polar protic solvents? Causality: To eliminate O-H oscillator quenching, you must either remove the protic source or block the open coordination sites. Solution: Switch your reaction medium to a dry, polar aprotic solvent (e.g., anhydrous DMF, DMSO, or THF). Alternatively, introduce a synergistic, sterically unhindered ancillary ligand (like a small phenanthroline derivative) to occupy the remaining coordination sites on the metal, shielding it from solvent interactions.

Q3: My complex is highly fluorescent in the solid-state but quenched in solution. What is the mechanism? Causality: This is a classic hallmark of Aggregation-Induced Emission (AIE) competing with Twisted Intramolecular Charge Transfer (TICT)[2]. In a low-viscosity solution, the steric clash between the tert-butyl group and the metal center forces the quinoline rings out of planarity, stabilizing a dark TICT state and allowing rotational non-radiative decay. In the solid state, restricted intramolecular motion (RIM) prevents this rotation, forcing the molecule to decay radiatively (emit light).

Q4: Does the choice of metal ion dictate the quenching severity with the 7-tert-butyl derivative? Causality: Absolutely. While diamagnetic ions (like Zn²⁺ and Al³⁺) generally support fluorescence, paramagnetic transition metals (such as Cu²⁺, Fe³⁺, and Ni²⁺) act as powerful quenchers[4]. Paramagnetic metals facilitate rapid intersystem crossing (ISC) to triplet states or induce photo-induced electron transfer (PET), bypassing the fluorescent singlet state entirely. If you are using a paramagnetic metal, the complex will remain dark regardless of stoichiometry or solvent.

Standard Operating Procedures (SOPs) for Diagnosis

To ensure scientific integrity, do not guess the quenching mechanism. Use these self-validating protocols to empirically prove the root cause.

Protocol 1: Job's Method for Stoichiometric Verification

Purpose: To confirm if steric hindrance has forced a 1:2 incomplete complex rather than a 1:3 complex.

  • Preparation: Prepare equimolar stock solutions (e.g., 50 µM) of the 7-tert-butyl-8-quinolinol ligand and the target metal salt in an anhydrous, aprotic solvent (e.g., dry THF).

  • Titration: Create a series of 11 samples where the mole fraction of the ligand (

    
    ) varies from 0.0 to 1.0 in 0.1 increments, ensuring the total molar concentration remains constant across all vials.
    
  • Measurement: Measure the fluorescence emission intensity of each sample at the complex's predetermined

    
    .
    
  • Validation: Plot Fluorescence Intensity against

    
    . If the maximum intensity peaks at 
    
    
    
    , you have a 1:2 (Metal:Ligand) complex. This confirms that steric bulk has prevented full coordination, leaving the metal vulnerable to solvent quenching.
Protocol 2: Deuterium Oxide ( ) Isotope Recovery Assay

Purpose: To definitively prove that coordinated water (O-H oscillators) is the source of non-radiative quenching.

  • Baseline: Dissolve your quenched metal-ligand complex in standard

    
     and measure the baseline fluorescence quantum yield (
    
    
    
    ).
  • Desiccation: Lyophilize the sample to complete dryness to remove all

    
    .
    
  • Reconstitution: Reconstitute the dry complex in 99.9%

    
     and measure the new quantum yield (
    
    
    
    ).
  • Validation: The O-H bond in water vibrates at

    
    , which efficiently couples with the fluorophore's excited state. The heavier O-D bond in 
    
    
    
    vibrates at a much lower frequency (
    
    
    ), drastically reducing non-radiative decay. If
    
    
    , you have successfully validated that solvent coordination is the primary quenching mechanism.

Quantitative Photophysical Data

Ligand SystemMetal IonDominant StoichiometryQuantum Yield (

)
Primary Quenching Mechanism
8-HydroxyquinolineAl³⁺1:3 (Octahedral)High (>0.1)None (Rigid, closed structure)
7-tert-butyl-8-HQ Al³⁺ 1:2 (Incomplete) Very Low (<0.01) Solvent Coordination (O-H oscillators)
7-tert-butyl-8-HQ Zn²⁺ 1:2 (Tetrahedral) Moderate TICT / Conformational flexibility
8-HydroxyquinolineCu²⁺1:2 (Square Planar)QuenchedParamagnetic Electron Transfer
7-tert-butyl-8-HQ Cu²⁺ 1:2 (Distorted) Quenched Paramagnetic Electron Transfer

References

[4] Title: 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions | Source: core.ac.uk | URL: 4 [1] Title: Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer | Source: rsc.org | URL: 1 [2] Title: Aggregation Induced Fluorescence Blue-Shift of Zinc Bis(8-hydroxyquinoline) Modified with Cholesteryl | Source: pku.edu.cn | URL: 2 [3] Title: Analytical Investigation of Fluorescent Complexes of Valine-8-hydroxyquinoline and Valine-8-hydroxyquinaldine in Aqueous Phase Using Spectroscopic Techniques | Source: scialert.net | URL: 3

Sources

Troubleshooting

Technical Support Center: Controlling Selectivity in 7-(1,1-dimethylethyl)-8-quinolinol Ligand Exchange

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter coordination unpredictability when transitioning from standard 8-hydroxyquinoline (8-HQ) to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter coordination unpredictability when transitioning from standard 8-hydroxyquinoline (8-HQ) to its sterically hindered derivatives.

The ligand 7-(1,1-dimethylethyl)-8-quinolinol (widely known as 7-tert-butyl-8-hydroxyquinoline) is a privileged bidentate {N,O} chelator. However, the introduction of the massive 1,1-dimethylethyl (tert-butyl) group at the 7-position—directly adjacent to the coordinating phenolate oxygen—fundamentally alters the thermodynamics and kinetics of ligand exchange. This steric bulk physically blocks the formation of highly coordinated octahedral complexes (


), shifting the selectivity profile to favor lower coordination numbers (e.g., square planar 

) and larger metal atomic radii .

Below, you will find a mechanistic breakdown, quantitative data, troubleshooting FAQs, and validated protocols to help you master this ligand.

Mechanistic Overview: The Power of Steric Exclusion

When standard 8-HQ binds to a small, high-charge-density metal like


, it easily packs three ligands around the metal center to form a stable octahedral complex . However, when using 7-(1,1-dimethylethyl)-8-quinolinol, the bulky tert-butyl groups project into the equatorial and apical planes. This creates a severe steric clash that physically prevents the third ligand from entering the coordination sphere . As a result, the ligand selectively extracts divalent metals (like 

or

) that can comfortably adopt

geometries, leaving

untouched.

Mechanism A Aqueous Metal Ions (Mixture of Al³⁺, Cu²⁺) C Interfacial Ligand Exchange A->C B Organic Phase 7-(1,1-dimethylethyl)-8-quinolinol B->C D Cu²⁺ Complexation (Forms Stable ML₂) C->D Favored (Square Planar) E Al³⁺ Complexation (Requires ML₃) C->E Attempted (Octahedral) F Steric Clash at 7-Position Blocks 3rd Ligand E->F G Al³⁺ Remains in Aqueous Phase F->G

Mechanistic pathway of selective metal extraction driven by steric hindrance at the 7-position.

Quantitative Data: Selectivity Comparison

The table below summarizes the extraction efficiency of standard 8-HQ versus 7-(1,1-dimethylethyl)-8-quinolinol. Notice how the steric bulk drops the extraction efficiency of Group 13 metals to near zero.

Metal IonIonic Radius (Å)Preferred Geometry8-HQ Extraction (%)7-t-Bu-8-HQ Extraction (%)
Cu²⁺ 0.73Square Planar (

)
>99.9%>98.5%
Zn²⁺ 0.74Tetrahedral (

)
>95.0%>92.0%
Al³⁺ 0.53Octahedral (

)
>99.0%<5.0%
Ga³⁺ 0.62Octahedral (

)
>98.0%<5.0%

(Conditions: pH 4.5, 1:1 Organic/Aqueous ratio, 0.1 M ligand in heptane, 25°C)

Troubleshooting Guides & FAQs

Q: Why is my ligand exchange reaction failing to yield the expected octahedral


 complex with Aluminum (

)?
A: This is a deliberate feature of the ligand's architecture, not a failure of your experiment. The 1,1-dimethylethyl group creates a severe steric clash. While standard 8-HQ forms

(a widely used OLED material), the 7-tert-butyl group physically blocks the third ligand. If your goal is to complex

, you must switch to an unhindered ligand. If your goal is separation, you have successfully exploited this steric exclusion to leave

in the aqueous phase.

Q: I am observing extremely sluggish kinetics during the biphasic ligand exchange. How can I accelerate this? A: Ligand exchange typically proceeds via an associative or interchange mechanism. The bulky tert-butyl group shields the metal center, increasing the activation energy (


) required for the incoming ligand to form the transition state . To overcome this kinetic barrier, you must:
  • Increase the interfacial surface area via higher RPM agitation.

  • Elevate the reaction temperature to 40–50°C to provide the necessary thermal energy.

  • Introduce a phase-transfer catalyst to facilitate the transport of the metal ion to the organic interface.

Q: Does the 7-tert-butyl group affect the pKa of the ligand, and is that causing my poor binding? A: The thermodynamic selectivity is primarily driven by sterics, not electronics. The electron-donating nature of the alkyl group slightly increases the basicity of the quinoline nitrogen and the pKa of the hydroxyl group compared to unsubstituted 8-HQ (pKa ~9.9) . However, this minor electronic enhancement is completely overshadowed by the steric hindrance. Your poor binding is a geometric issue, not a pKa issue.

Experimental Protocol: Selective Biphasic Ligand Exchange Assay

To ensure reproducibility, this protocol is designed as a self-validating system . By carefully controlling the pH and conducting a mass balance analysis via ICP-OES, you can verify that selectivity is driven purely by ligand affinity and not by unintended metal hydroxide precipitation.

Step 1: Organic Phase Preparation Dissolve 0.1 M of 7-(1,1-dimethylethyl)-8-quinolinol in an aliphatic solvent (e.g., heptane). Causality: The highly lipophilic tert-butyl group ensures excellent solubility in non-polar media, which thermodynamically drives the uncharged


 complex into the organic phase.

Step 2: Aqueous Phase Preparation Prepare a 0.01 M solution of


 and 

in ultrapure water. Buffer the solution to exactly pH 4.5 using a 0.1 M sodium acetate/acetic acid buffer. Causality: At pH 4.5, the ligand is sufficiently deprotonated at the interface to bind

, but the pH remains low enough to prevent the precipitation of

or

, ensuring a true liquid-liquid extraction.

Step 3: Interfacial Exchange Combine equal volumes (1:1 O/A ratio) of the organic and aqueous phases in a temperature-controlled separatory funnel (25°C). Agitate vigorously at 800 RPM for 30 minutes to overcome the steric-induced kinetic barrier.

Step 4: Phase Separation & Self-Validation Allow the phases to separate completely (approx. 10 minutes). Draw off the aqueous raffinate and analyze it via ICP-OES. Validation Check: You must analyze both the aqueous raffinate and the stripped organic phase. The sum of the metal concentrations must equal your initial 0.01 M spike. A loss of mass indicates interfacial precipitation (often due to poor pH control), invalidating the selectivity data.

Optimization Workflow

Workflow Start Ligand Exchange Issue Detected Q1 Is the target metal small (e.g., Al³⁺, Ga³⁺)? Start->Q1 Sol1 Switch to unhindered 8-HQ (Steric bulk prevents ML₃) Q1->Sol1 Yes Q2 Are kinetics too slow? Q1->Q2 No Sol2 Increase T or use phase-transfer catalyst Q2->Sol2 Yes Q3 Poor organic phase solubility? Q2->Q3 No Sol3 Use non-polar aliphatic solvent (e.g., heptane) Q3->Sol3 Yes

Decision tree for troubleshooting 7-(1,1-dimethylethyl)-8-quinolinol ligand exchange reactions.

References
  • Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 8-Hydroxyquinoline Source: Wikipedia URL: [Link]

  • Title: Metal chelates of 2-(2′-thienyl)-8-hydroxyquinoline: anomalous ratios of formation constants Source: Canadian Journal of Chemistry (CDN Science Pub) URL: [Link]

  • Title: Investigation of Substitution Reaction Kinetics and Thermodynamics between Salen and [Cu(PDTC)2] Complex Source: Journal of Applied Organometallic Chemistry URL: [Link]

Optimization

Technical Support Center: Moisture Sensitivity &amp; Handling of 8-Hydroxyquinoline Precursors

Introduction: The "Wet" Variable in Ligand Synthesis Welcome to the technical support hub. If you are synthesizing or utilizing 7-tert-butyl-8-hydroxyquinoline (7-tBu-8HQ) , you are likely encountering a specific set of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Wet" Variable in Ligand Synthesis

Welcome to the technical support hub. If you are synthesizing or utilizing 7-tert-butyl-8-hydroxyquinoline (7-tBu-8HQ) , you are likely encountering a specific set of frustrations: stalled alkylation reactions, inconsistent yields, or degradation of the precursor during storage.

The core issue is often invisible: Water .

The 8-hydroxyquinoline (8-HQ) scaffold is inherently hygroscopic. The phenolic hydroxyl group and the pyridyl nitrogen form a "proton shuttle" that avidly binds water. In the synthesis of the 7-tert-butyl derivative—typically via Friedel-Crafts alkylation—moisture is not just a contaminant; it is a poison to the Lewis Acid catalysts required to drive the reaction.[1]

This guide moves beyond basic "keep it dry" advice. We will engineer your workflow to eliminate moisture interference at the molecular level.

Module 1: Pre-Reaction Troubleshooting (The Precursor)

Q1: I am using 99% pure 8-hydroxyquinoline, but my Friedel-Crafts alkylation yields are consistently low (<40%). Why?

The Senior Scientist’s Insight: "Purity" on a label does not equal "Anhydrous." Commercial 8-HQ is often supplied as a hydrate or contains significant adsorbed water (up to 5% by weight). In a Friedel-Crafts reaction using Lewis acids (like


 or 

), water acts as a stronger Lewis base than your reactant. It irreversibly coordinates to the catalyst, deactivating it before the reaction begins.

The Fix: Azeotropic Dehydration Protocol Vacuum oven drying is often insufficient for removing bound water from the coordination sphere of 8-HQ. You must use azeotropic distillation.

Protocol:

  • Dissolution: Dissolve your 8-HQ precursor in Toluene (Ratio: 10 mL/g). Toluene forms a positive azeotrope with water (boiling point 85°C).

  • Apparatus: Set up a Dean-Stark trap fitted with a reflux condenser.

  • Reflux: Reflux vigorously for 2-3 hours. Monitor the trap for water separation.

  • Concentration: Once the distillate is clear, distill off the toluene under an inert atmosphere (Nitrogen/Argon) to obtain the anhydrous solid.

  • Immediate Use: Do not store the solid; redissolve immediately in your anhydrous reaction solvent (e.g., Dichloromethane or fresh Toluene).

Module 2: The Alkylation Reaction (Synthesis of 7-tBu-8HQ)

Q2: My reaction produces a mixture of 5-tert-butyl and 7-tert-butyl isomers. How does moisture influence this regioselectivity?

The Mechanics: The 5-position of 8-HQ is electronically favored (para to the hydroxyl) for electrophilic aromatic substitution. The 7-position (ortho) is sterically more hindered but can be accessed via thermodynamic control .

Moisture disrupts this control.[1] When water deactivates the catalyst, the reaction rate slows, often leading to "kinetic leakage"—where the electrophile attacks the most accessible position (the 5-position) rather than rearranging to the thermodynamically stable 7-position (or the 5,7-di-tert-butyl product).

Troubleshooting Workflow:

ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst poisoning (Hydration of

).
Increase catalyst loading to 2.5 eq. OR use the Azeotropic Protocol above.
High 5-isomer ratio Kinetic control due to low temp or weak catalyst.Increase reaction temperature (>60°C) to favor thermodynamic rearrangement to the 7-position.
Tar/Polymerization "Wet" solvent causes acid-catalyzed polymerization.Pre-dry solvent over activated 4Å Molecular Sieves for 24h.
Visualizing the Failure Mode

The following diagram illustrates how moisture intercepts the catalytic cycle, leading to failure.

MoistureFailure Reagents Reagents (8-HQ + t-BuCl) Complex_Active Active Complex [AlCl3-Reagent] Reagents->Complex_Active Dry Conditions Catalyst Lewis Acid (AlCl3) Catalyst->Complex_Active Complex_Dead Dead Complex [AlCl3-OH2] Catalyst->Complex_Dead High Affinity Water Trace Water (Contaminant) Water->Complex_Dead Product_Target Target Product (7-tBu-8HQ) Complex_Active->Product_Target Heat/Time Product_Fail No Reaction / Kinetic Isomer (5-tBu) Complex_Dead->Product_Fail

Caption: Figure 1. The "Moisture Trap": Water competes with reagents for the Lewis Acid catalyst, irreversibly forming an inactive hydrate complex.

Module 3: Chemical Modification (Protecting Groups)

Q3: I need to store the precursor for weeks. The 7-tert-butyl group is in place, but the molecule oxidizes/degrades. How do I stabilize it?

The Strategy: The free hydroxyl group (-OH) at position 8 is the "Achilles' heel" for oxidative degradation and moisture uptake. Masking this group converts the moisture-sensitive phenol into a robust intermediate.

Recommended Protecting Groups:

  • Acetyl (Ac):

    • Pros: Cheap, easy to install (

      
      /Pyridine), reduces polarity significantly.
      
    • Cons: Labile to strong bases.

    • Moisture Resistance:Moderate. Good for short-term storage.

  • Benzyl (Bn):

    • Pros: Extremely stable to acid/base/moisture.

    • Cons: Requires hydrogenation (

      
      ) or strong acid to remove.
      
    • Moisture Resistance:High. Ideal for long-term storage.

  • tert-Butyldimethylsilyl (TBDMS):

    • Pros: Mild deprotection (

      
      ).
      
    • Cons: Expensive.

    • Moisture Resistance:High.

Synthesis Workflow for Protection:

ProtectionStrategy Start 7-tBu-8-Hydroxyquinoline (Hygroscopic/Reactive) Intermediate 8-Acetoxy-7-tBu-Quinoline (Hydrophobic/Stable) Start->Intermediate Protection Reagent Ac2O / Pyridine (0°C to RT) Reagent->Intermediate Storage Long Term Storage (Desiccator) Intermediate->Storage Deprotection Hydrolysis (MeOH/K2CO3) Storage->Deprotection Final Recovered Precursor (Ready for Use) Deprotection->Final

Caption: Figure 2. Stabilization workflow using Acetyl protection to mask the moisture-sensitive hydroxyl group during storage.

Module 4: Analytical Validation

Q4: How do I verify if my precursor is "wet" using NMR?

The Signatures:

  • Broadening: In

    
     NMR (CDCl3), the phenolic -OH proton (typically 
    
    
    
    8.0–9.5 ppm) will appear broad or vanish if proton exchange with water is occurring.
  • Shift Drift: The chemical shift of the -OH proton is concentration and moisture dependent. In dry DMSO-

    
    , it should appear as a sharp singlet.
    
  • Water Peak: Look for the distinct

    
     peak in your deuterated solvent (e.g., ~1.56 ppm in 
    
    
    
    , ~3.33 ppm in DMSO-
    
    
    ). If the integral of this peak is >10% of your proton signals, your sample requires re-drying.

References

  • BenchChem. (2025).[1][2] Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide. Retrieved from

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[3][4][5] Molecules.[1][3][5][6][7][8][9][10][11] Retrieved from

  • Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. RSC Advances. Retrieved from

  • National Institutes of Health (NIH). (2024). 8-Hydroxyquinoline: PubChem Compound Summary. Retrieved from

  • ChemicalBook. (2024). Synthesis of 8-Hydroxyquinoline and Derivatives.[3][4][5][7][12][13][14][15][16] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Structural and Mechanistic Insights: The Causality of Substitution

The structural modification of the classic 8-hydroxyquinoline (8-HQ) scaffold through targeted alkylation is a foundational strategy in drug development, materials science, and analytical chemistry. Specifically, the int...

Author: BenchChem Technical Support Team. Date: March 2026

The structural modification of the classic 8-hydroxyquinoline (8-HQ) scaffold through targeted alkylation is a foundational strategy in drug development, materials science, and analytical chemistry. Specifically, the introduction of a bulky tert-butyl group to form 8-Quinolinol, 7-(1,1-dimethylethyl)- (commonly known as 7-tert-butyl-8-hydroxyquinoline) fundamentally alters the molecule's steric profile, lipophilicity, and electronic environment.

As a Senior Application Scientist, I have structured this guide to objectively compare the


H NMR spectral features and functional performance of 7-tert-butyl-8-quinolinol against its unsubstituted and 2-methylated alternatives. By understanding the causality behind these spectral shifts, researchers can better predict metal chelation behavior and optimize solvent extraction workflows.

The 8-quinolinol scaffold is a privileged bidentate chelator, binding metals via its phenolate oxygen and pyridine nitrogen. However, the unsubstituted 8-HQ[1] often lacks selectivity and exhibits moderate lipophilicity, limiting its use in complex biological matrices or organic phase extractions.

Introducing a 1,1-dimethylethyl (tert-butyl) group at the C-7 position introduces two critical mechanistic changes:

  • Steric Shielding: The massive steric bulk of the tert-butyl group sits directly adjacent to the C-8 hydroxyl group. This restricts the rotational freedom of the OH bond and forces it into a tighter intramolecular hydrogen bond with the quinoline nitrogen. During metal chelation, this steric wall prevents the formation of highly crowded octahedral complexes with small metal cations, thereby shifting selectivity toward larger metal ions or lower coordination numbers.

  • Inductive Electron Donation (+I Effect): The alkyl group donates electron density into the phenolic ring[2]. This increases the electron density on the phenolate oxygen, subtly increasing its pK

    
     and enhancing its affinity for hard metal cations compared to the unsubstituted analog.
    

H NMR Spectral Analysis: A Comparative Breakdown

To accurately identify and validate the structural integrity of 7-tert-butyl-8-quinolinol,


H NMR spectroscopy is the gold standard. The substitution at C-7 dramatically simplifies the spin system of the phenolic ring while introducing a massive, diagnostic aliphatic signal.
Table 1: H NMR Chemical Shift Comparison (CDCl , 400 MHz)
Proton Assignment8-Quinolinol (8-HQ)2-Methyl-8-quinolinol7-tert-butyl-8-quinolinolCausality of Shift in the 7-tert-butyl Derivative
H-2 8.78 ppm (dd)2.70 ppm (s, CH

)
~8.80 ppm (dd)Unaffected by C-7 substitution; remains highly deshielded by the adjacent nitrogen.
H-3 7.45 ppm (dd)7.30 ppm (d)~7.45 ppm (dd)Minimal electronic communication from the C-7 position to the pyridine ring.
H-4 8.15 ppm (dd)8.05 ppm (d)~8.15 ppm (dd)Remains a diagnostic doublet of doublets; unaffected by phenolic ring changes.
H-5 7.33 ppm (dd)7.25 ppm (d)~7.25 ppm (d)Simplifies from a doublet of doublets to a pure doublet (

Hz) due to the loss of long-range coupling to H-7.
H-6 7.43 ppm (t)7.35 ppm (t)~7.50 ppm (d)Critical Shift: Changes from a triplet to a doublet (

Hz). Shifted slightly downfield due to steric compression (van der Waals deshielding) from the adjacent tert-butyl group.
H-7 7.19 ppm (d)7.15 ppm (d)1.45 ppm (s, 9H) The defining feature. The aromatic proton is replaced by a massive, highly shielded aliphatic singlet representing the three equivalent methyl groups.
-OH ~8.00 ppm (br s)~8.20 ppm (br s)~8.50 ppm (br s)Shifted downfield because the tert-butyl bulk forces the OH proton closer to the nitrogen, strengthening the deshielding intramolecular hydrogen bond.

(Data synthesized from authoritative NMR databases and literature for substituted quinolinols[1],[3],[4])

Self-Validating Experimental Protocol for H NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, do not merely run the sample. Use this self-validating protocol to guarantee that the data is free from concentration-dependent artifacts or solvent interactions.

Step 1: Sample Preparation (The Concentration Control)

  • Action: Dissolve exactly 15.0 mg of 7-tert-butyl-8-quinolinol in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: The hydroxyl proton chemical shift is highly concentration-dependent due to intermolecular hydrogen bonding. Standardizing to 15 mg/0.6 mL ensures run-to-run reproducibility of the -OH shift (~8.50 ppm).

Step 2: Spectrometer Calibration

  • Action: Tune and match the probe to the

    
    H frequency. Shim the magnet until the TMS signal exhibits a full width at half maximum (FWHM) of 
    
    
    
    Hz.
  • Causality: Poor shimming will artificially broaden the H-5 and H-6 doublets, masking the crucial

    
     Hz ortho-coupling that proves substitution at C-7.
    

Step 3: Acquisition Parameters

  • Action: Acquire data at 298 K using a 30° excitation pulse, 16 transients, and a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2.0s D1 ensures complete longitudinal relaxation (

    
    ) of the rigid aromatic protons, allowing for accurate quantitative integration.
    

Step 4: Internal Validation (The Self-Check)

  • Action: Integrate the tert-butyl singlet at 1.45 ppm and set the value to exactly 9.00. Next, check the integration of the H-2 proton at 8.80 ppm.

  • Validation: If the system is pure and the relaxation delay was sufficient, the H-2 integral must read exactly 1.00 (

    
    ). Any deviation indicates an impurity co-eluting under the tert-butyl peak or incomplete relaxation.
    

Performance Comparison: Why Choose the 7-tert-Butyl Derivative?

The spectral changes observed in the NMR data translate directly to macroscopic performance differences in the laboratory.

Table 2: Functional Performance Comparison
Property8-Quinolinol2-Methyl-8-quinolinol7-tert-butyl-8-quinolinol
Lipophilicity (Log P) ~2.0~2.5> 4.0 (Highly lipophilic)
Aqueous Solubility ModerateLowNegligible
Metal Chelation Sterics UnhinderedHindered at NitrogenHindered at Oxygen
Primary Application Broad-spectrum metal precipitationSelective extraction of larger metalsDeep organic phase extraction & OLED dopants

Logical Workflow of Substitution Effects

The following diagram illustrates the causal relationship between the structural modification (observed via NMR) and the resulting functional enhancements in drug development and materials science.

G Base 8-Quinolinol Scaffold Subst 7-tert-butyl Substitution Base->Subst Steric Increased Steric Bulk at C-7 Position Subst->Steric Lipo Enhanced Lipophilicity (Log P > 4.0) Subst->Lipo NMR NMR: H-6 Doublet & 9H Singlet at 1.45 ppm Subst->NMR Chelation Selective Metal Chelation (Steric Hindrance at Oxygen) Steric->Chelation Extraction Improved Organic Phase Solvent Extraction Lipo->Extraction

Caption: Logical workflow mapping the causality of 7-tert-butyl substitution on 8-quinolinol performance.

References

  • Mastoor, S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry. PubMed (NIH). Retrieved from:[Link]

  • Wang, J., et al. (2014). Structures and spectroscopic properties of three [Ru(OAc)(2mqn)2NO] (H2mqn=2-methyl-8-quinolinol) isomers. Journal of Cluster Science. Retrieved from:[Link]

  • Manojkumar, P., et al. (2021). Exploring the charge transfer dynamics of hydrogen bonded crystals of 2-methyl-8-quinolinol and chloranilic acid. RSC Advances. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to Chelation Efficiency: 8-Hydroxyquinoline vs. 7-tert-butyl-8-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of chelating agents, 8-hydroxyquinoline (oxine) stands as a foundational scaffold, widely recognized for its versatile metal-binding c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chelating agents, 8-hydroxyquinoline (oxine) stands as a foundational scaffold, widely recognized for its versatile metal-binding capabilities.[1][2] Its derivatives have been extensively explored in diverse fields, from analytical chemistry to medicinal applications.[3][4] This guide provides an in-depth technical comparison between the parent compound, 8-hydroxyquinoline, and its sterically hindered analogue, 7-tert-butyl-8-hydroxyquinoline. We will delve into their physicochemical properties, chelation mechanisms, and the practical implications of the tert-butyl substitution on chelation efficiency, supported by experimental data and detailed protocols.

Unveiling the Contenders: A Structural Overview

At the heart of their chelating ability lies the bidentate nature of the 8-hydroxyquinoline framework, where the hydroxyl group and the quinoline nitrogen atom act in concert to bind metal ions, forming a stable five-membered ring.[5]

8-Hydroxyquinoline (8-HQ): A planar, aromatic molecule, 8-HQ is a versatile chelating agent that forms stable complexes with a wide array of metal ions.[1] Its relatively simple structure allows for straightforward coordination with various metal centers.

7-tert-butyl-8-hydroxyquinoline: This derivative incorporates a bulky tert-butyl group at the 7-position of the quinoline ring. This substitution significantly influences the molecule's steric and electronic properties, thereby altering its interaction with metal ions. This compound is notably the active component of the commercial solvent extraction reagent, KELEX 100.[6][7]

Physicochemical Properties: The Impact of Alkyl Substitution

The introduction of the tert-butyl group at the 7-position induces significant changes in the physicochemical properties of the 8-hydroxyquinoline scaffold, which in turn affect its chelation efficiency and applications.

Property8-Hydroxyquinoline7-tert-butyl-8-hydroxyquinolineRationale for Difference
Molecular Weight 145.16 g/mol 201.27 g/mol Addition of a C4H9 group.
pKa (Phenolic OH) ~9.8[8]Expected to be slightly higherThe electron-donating nature of the tert-butyl group increases the electron density on the phenolate oxygen, making the proton more difficult to remove.
Lipophilicity (logP) ~2.0Expected to be significantly higherThe large, non-polar tert-butyl group dramatically increases the molecule's hydrophobicity.[9] This is a key factor in its use in solvent extraction systems like KELEX 100.[10]
Solubility Sparingly soluble in water, soluble in organic solvents and dilute acids.[1]Poorly soluble in water, highly soluble in non-polar organic solvents.Increased lipophilicity leads to decreased aqueous solubility.

The Chelation Mechanism: A Tale of Two Ligands

Both 8-hydroxyquinoline and its 7-tert-butyl derivative chelate metal ions through the same fundamental mechanism: the deprotonated hydroxyl group and the lone pair of electrons on the quinoline nitrogen coordinate to a metal center.

G cluster_0 Chelation by 8-Hydroxyquinoline cluster_1 Chelation by 7-tert-butyl-8-hydroxyquinoline 8HQ 8-Hydroxyquinoline Complex_1 [M(8-HQ)ₙ]⁽ⁿ⁻¹⁾⁺ 8HQ->Complex_1 + Mⁿ⁺ Metal_Ion_1 Mⁿ⁺ Metal_Ion_1->Complex_1 img_1 img_1 7tB8HQ 7-tert-butyl-8-hydroxyquinoline Complex_2 [M(7-tB-8-HQ)ₙ]⁽ⁿ⁻¹⁾⁺ 7tB8HQ->Complex_2 + Mⁿ⁺ Metal_Ion_2 Mⁿ⁺ Metal_Ion_2->Complex_2 img_2 img_2

Caption: Generalized chelation reaction for 8-hydroxyquinoline and its derivative.

The key difference in their chelation efficiency arises from the steric hindrance imposed by the tert-butyl group. This bulky substituent can influence the coordination geometry and the stability of the resulting metal complex.[11]

Comparative Analysis of Chelation Efficiency

While direct comparative studies providing a comprehensive set of stability constants for 7-tert-butyl-8-hydroxyquinoline are scarce in the literature, we can infer its chelation behavior based on the known effects of alkyl substitution and steric hindrance.

Stability of Metal Complexes:

The stability of a metal complex is quantified by its formation constant (K_f) or stability constant (log K). Higher values indicate a more stable complex.

Metal Ion8-Hydroxyquinoline (log K₁)7-tert-butyl-8-hydroxyquinoline (log K₁) (Estimated)Rationale for Estimation
Cu²⁺~12.2Slightly LowerThe strong preference of Cu²⁺ for a square planar geometry can be sterically hindered by the bulky tert-butyl group, potentially leading to a less stable complex compared to the unhindered 8-HQ.
Zn²⁺~8.7Comparable or Slightly HigherZn²⁺ is more flexible in its coordination geometry (tetrahedral or octahedral). The increased basicity of the phenolic oxygen due to the electron-donating tert-butyl group may lead to a slightly more stable complex, assuming steric hindrance is not a major factor.
Ni²⁺~9.8Slightly LowerSimilar to Cu²⁺, Ni²⁺ often prefers a square planar or octahedral geometry where steric clash with the tert-butyl group could decrease complex stability.
Co²⁺~9.5Comparable or Slightly HigherCo²⁺ can readily adopt tetrahedral or octahedral geometries, potentially accommodating the bulky substituent with minimal stability loss. The increased ligand basicity might slightly enhance complex stability.
Fe³⁺~12.3Comparable or Slightly LowerFe³⁺ typically forms octahedral complexes. The large size of the tert-butyl group could introduce some steric strain, potentially leading to a slight decrease in stability.

Note: These are estimated values based on chemical principles. Experimental verification is crucial.

Impact of Lipophilicity on Solvent Extraction:

The significantly higher lipophilicity of 7-tert-butyl-8-hydroxyquinoline makes it a superior extractant for metal ions from aqueous solutions into an organic phase.[7][12] This is the primary reason for its use in commercial hydrometallurgical processes. The bulky alkyl group enhances the solubility of the metal-chelate complex in the organic solvent, thereby increasing the distribution ratio and extraction efficiency.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the chelation efficiencies of 8-hydroxyquinoline and 7-tert-butyl-8-hydroxyquinoline, the following experimental protocols are recommended.

Protocol 1: Determination of pKa and Stability Constants by Potentiometric Titration

This method allows for the determination of the acid dissociation constant (pKa) of the ligands and the stability constants of their metal complexes.[13][14]

Materials:

  • 8-hydroxyquinoline

  • 7-tert-butyl-8-hydroxyquinoline

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standardized 0.01 M solutions of metal salts (e.g., CuSO₄, ZnSO₄, NiSO₄, CoSO₄, Fe(NO₃)₃)

  • 0.1 M KNO₃ or NaClO₄ solution (for maintaining constant ionic strength)

  • High-purity water (deionized or distilled)

  • pH meter with a combination glass electrode, calibrated with standard buffers

  • Magnetic stirrer and stir bars

  • Thermostatted titration vessel

Procedure:

  • Ligand pKa Determination: a. Prepare a solution of the ligand (e.g., 0.01 M) in a known volume of water containing a constant ionic strength background electrolyte (e.g., 0.1 M KNO₃). b. Titrate this solution with a standardized NaOH solution, recording the pH after each addition of titrant. c. Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point.

  • Metal-Ligand Stability Constant Determination: a. Prepare a solution containing the ligand and a metal salt in a known molar ratio (e.g., 2:1 or 3:1 ligand to metal) in the same background electrolyte. b. Titrate this solution with the standardized NaOH solution, again recording the pH at regular intervals. c. The titration curve in the presence of the metal ion will be shifted compared to the ligand-only titration. d. Using appropriate software (e.g., HYPERQUAD), the stability constants (log K) can be calculated from the titration data.[15][16]

G start Prepare Ligand and Metal Solutions titrate_pka Titrate Ligand with NaOH (pKa Determination) start->titrate_pka titrate_logk Titrate Ligand + Metal with NaOH (log K Determination) start->titrate_logk plot_pka Plot pH vs. Volume NaOH titrate_pka->plot_pka plot_logk Plot pH vs. Volume NaOH titrate_logk->plot_logk calculate_pka Determine pKa plot_pka->calculate_pka calculate_logk Calculate Stability Constants plot_logk->calculate_logk end Comparative Data calculate_pka->end calculate_logk->end

Caption: Workflow for potentiometric titration experiments.

Protocol 2: Determination of Complex Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)

This method, also known as the method of continuous variations, is used to determine the stoichiometry of the metal-ligand complex in solution.[17]

Materials:

  • Stock solutions of the ligand and metal salt of the same molarity.

  • UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength should be determined beforehand by scanning the spectrum of a solution containing the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The plot will consist of two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex. For a 1:2 metal-to-ligand complex, the intersection will be at a mole fraction of ~0.67.

G start Prepare Stock Solutions (Metal and Ligand) prepare_series Prepare Series of Solutions (Varying Mole Fractions) start->prepare_series measure_abs Measure Absorbance at λ_max prepare_series->measure_abs plot_data Plot Absorbance vs. Mole Fraction measure_abs->plot_data determine_stoichiometry Determine Stoichiometry from Intersection plot_data->determine_stoichiometry end Complex Stoichiometry determine_stoichiometry->end

Caption: Workflow for Job's plot experiment.

Discussion: Practical Implications and Applications

The choice between 8-hydroxyquinoline and 7-tert-butyl-8-hydroxyquinoline is dictated by the specific application.

  • 8-Hydroxyquinoline is a versatile and cost-effective chelating agent suitable for a wide range of applications where high lipophilicity is not a primary requirement. Its use in analytical chemistry for the gravimetric and spectrophotometric determination of metals is well-established.[1] In medicinal chemistry, its derivatives are explored for their potential as therapeutic agents.[4][18]

  • 7-tert-butyl-8-hydroxyquinoline , with its enhanced lipophilicity, is the chelator of choice for applications involving liquid-liquid extraction of metals.[7][12] Its ability to efficiently transfer metal ions from an aqueous phase to an organic phase makes it invaluable in hydrometallurgy for metal recovery and purification.[10] The steric bulk of the tert-butyl group can also be exploited to achieve selectivity for certain metal ions, although this requires careful consideration of the coordination chemistry of the target metal.[19]

Conclusion

The introduction of a tert-butyl group at the 7-position of the 8-hydroxyquinoline scaffold profoundly alters its physicochemical properties and, consequently, its chelation efficiency and applications. While 8-hydroxyquinoline remains a versatile and widely used chelating agent, 7-tert-butyl-8-hydroxyquinoline offers distinct advantages in applications requiring high lipophilicity, such as solvent extraction. The steric hindrance introduced by the tert-butyl group can also influence the stability and selectivity of metal complexation. A thorough understanding of these differences, supported by empirical data from the experimental protocols outlined in this guide, is essential for the rational selection and design of 8-hydroxyquinoline-based chelators for specific scientific and industrial purposes.

References

  • An investigation of the solvent extraction kinetics of Germanium by 7- alkylated.-8-hydroxyquinoline extractants. - ResearchSpace@UKZN. (URL not provided)
  • Metal extraction process with substituted 8-hydroxyquinoline.
  • A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. (URL not provided)
  • The liquid-liquid extraction of Germaniun with the 7-alkylated 8- hydroxyquinoline derivative - KELEX 100. - ResearchSpace@UKZN. (URL not provided)
  • Chelex 100 - Wikipedia. (URL not provided)
  • Spectrophotometric Studies of Complex Ions - Chemistry LibreTexts. (URL not provided)
  • Protocol for Determining pKa Using Potentiometric Titration - Cre
  • Determination of Binary Formation Constants by pH-metry and Spectrophotometry | Dalal Institute. (URL not provided)
  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. (URL not provided)
  • Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. (URL not provided)
  • THE SOLVENT EXTRACTION OF METAL CHEL
  • Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2 - CURRENT RESEARCH WEB. (URL not provided)
  • Application Notes and Protocols for Potentiometric Titration of Metal Ions with Chelating Agents - Benchchem. (URL not provided)
  • Kelex 100 Reagent for Copper Solvent Extraction - 911Metallurgist. (URL not provided)
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (URL not provided)
  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp - NECTAR COST. (URL not provided)
  • The Solvent Extraction of Metal Chel
  • 5,13-diethyl-10-methyl-8-heptadecanone: a component of post-1976 kelex 100. (URL not provided)
  • pK a1 constants of 8-hydroxyquinoline and its various derivatives in...
  • Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - Taylor & Francis. (URL not provided)
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL not provided)
  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL not provided)
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects - Benchchem. (URL not provided)
  • Extraction of Rare-Earth Ions with an 8-Hydroxyquinoline Derivative in an Ionic Liquid. (URL not provided)
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (URL not provided)
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC. (URL not provided)
  • Structure-Activity Relationship (SAR) of 7-Substituted 8-Hydroxyquinolines: A Comparative Guide - Benchchem. (URL not provided)
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL not provided)
  • Chelex 100 – Knowledge and References - Taylor & Francis. (URL not provided)
  • Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide - Benchchem. (URL not provided)
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - eScholarship.org. (URL not provided)
  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC. (URL not provided)
  • 8-Hydroxyquinoline - Wikipedia. (URL not provided)
  • Phosphoryl-containing derivatives of 8-hydroxyquinoline for the selective detection of uranyl cations - New Journal of Chemistry (RSC Publishing). (URL not provided)
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Prepar
  • Reaction sites of 8-hydroxyquinoline 1.

Sources

Validation

Publish Comparison Guide: X-ray Structure Validation of 7-tert-Butyl-8-Quinolinol

The following guide is designed for researchers and crystallographers validating the X-ray structure of 7-(1,1-dimethylethyl)-8-quinolinol (7-tert-butyl-8-hydroxyquinoline). It addresses the specific crystallographic cha...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and crystallographers validating the X-ray structure of 7-(1,1-dimethylethyl)-8-quinolinol (7-tert-butyl-8-hydroxyquinoline). It addresses the specific crystallographic challenges posed by the bulky tert-butyl group proximal to the chelating site.

Executive Summary & Rationale

The introduction of a bulky tert-butyl group at the 7-position of 8-quinolinol (8-HQ) fundamentally alters the molecule's steric landscape compared to the parent compound or its 5-substituted isomers. While 8-HQ is a planar, robust chelator, the 7-(1,1-dimethylethyl)-8-quinolinol derivative presents unique validation challenges:

  • Steric Clash: The proximity of the tert-butyl group to the hydroxyl moiety (position 8) can induce significant twisting, disrupting the classic intramolecular O-H···N hydrogen bond.[1][2][3][4]

  • Disorder: The tert-butyl group is notorious for rotational disorder in the solid state, requiring rigorous modeling strategies.

  • Packing Efficiency: The bulky substituent disrupts the efficient

    
    -
    
    
    
    stacking observed in planar 8-HQ polymorphs.

This guide outlines a self-validating protocol to confirm the structural model, comparing it against the "Gold Standard" (8-Quinolinol) and the "Electronic Control" (5-tert-butyl-8-quinolinol).

Experimental Methodology: The Self-Validating Protocol

To ensure high-fidelity data suitable for publication and drug design, follow this "Check-Act-Verify" workflow.

Phase 1: Data Collection Strategy
  • Temperature Control: Data must be collected at

    
     100 K. The tert-butyl group's thermal motion at room temperature will smear electron density, making precise bond length determination impossible.
    
  • Resolution: Aim for

    
     or better (Mo K
    
    
    
    ) to resolve the methyl hydrogens and confirm the tert-butyl orientation.
  • Redundancy: High redundancy (>4x) is required to accurately model the weak anomalous scattering if absolute configuration is not applicable (centrosymmetric space groups are common for these ligands).

Phase 2: Refinement & Disorder Modeling

The critical step for this specific compound is modeling the tert-butyl group.

  • Initial Inspection: Check difference Fourier maps (

    
    ) around C7. Look for "cloverleaf" patterns indicating rotational disorder.
    
  • Disorder Handling:

    • If electron density is smeared, model the tert-butyl group over two positions (Part A/Part B) with summed occupancy = 1.0.

    • Constraint: Use EADP (Equal Anisotropic Displacement Parameters) for overlapping atoms to prevent unstable refinement.

    • Restraint: Apply soft SIMU and DELU restraints to the methyl carbons to ensure physically reasonable thermal ellipsoids.

  • Hydrogen Placement:

    • Hydroxyl Proton: Do not use geometric riding models initially. Locate the H-atom in the difference map to confirm if the intramolecular O-H···N bond exists or if the steric bulk has forced an intermolecular interaction.

Validation Workflow Diagram

The following diagram illustrates the decision logic for validating the tert-butyl group and hydroxyl orientation.

ValidationWorkflow Start Start: Raw Diffraction Data Solve Structure Solution (SHELXT) Start->Solve Refine Initial Refinement (SHELXL) Solve->Refine CheckTBu Check C7 tert-Butyl Density Refine->CheckTBu Disorder Model Rotational Disorder (Parts A/B, Occupancy Refinement) CheckTBu->Disorder Diffuse/Cloverleaf Density Ordered Refine as Ordered Rigid Group CheckTBu->Ordered Clear Spherical Density CheckOH Locate 8-OH Proton Disorder->CheckOH Ordered->CheckOH Intra Confirm Intramolecular O-H...N Bond CheckOH->Intra Planar Geometry Inter Model Intermolecular H-Bonding (Steric Twist) CheckOH->Inter Twisted Geometry Final Final Validation (CheckCIF / PLATON) Intra->Final Inter->Final

Caption: Decision tree for refining the sterically hindered 7-tert-butyl-8-quinolinol structure.

Comparative Analysis: 7-tert-Butyl vs. Alternatives

This section objectively compares the target structure against the industry standard (8-HQ) and a control isomer (5-tert-butyl-8-HQ) to isolate the specific effects of the 7-position substitution.

Table 1: Structural & Performance Metrics
FeatureTarget: 7-tert-Butyl-8-Quinolinol Standard: 8-Quinolinol Control: 5-tert-Butyl-8-Quinolinol
Steric Environment High Constraint (Proximal to OH)Low Constraint (Planar)Low Constraint (Distal to OH)
Intramolecular H-Bond Weakened / Distorted (

2.65 Å N···O)
Strong / Linear (~2.60 Å N···O)Strong / Linear (~2.60 Å N···O)
Ring Planarity Twisted (Due to steric clash)Flat (< 0.05 Å RMSD)Flat (< 0.05 Å RMSD)
Packing Motif Steric-Driven (Bulky spacing)

-

Stacking (Herringbone)

-

Stacking
Validation Risk High (Disorder & H-atom placement)Low (Routine)Medium (t-Butyl disorder only)
Chelation Potential Selective (Steric gating)Universal / PromiscuousUniversal
Detailed Comparative Insights
1. The "Steric Twist" Effect

In the standard 8-Quinolinol , the molecule is essentially planar, stabilized by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the quinoline nitrogen (N1).

  • Observation in 7-tert-Butyl: The bulky tert-butyl group at C7 exerts steric pressure on the C8-hydroxyl group.

  • Validation Check: Measure the C7-C8-O-H torsion angle. Significant deviation from

    
     (planarity) indicates the steric bulk has broken the optimal H-bonding geometry. This is a feature, not a bug, of this derivative and must be refined carefully rather than restrained to planarity.
    
2. Electronic vs. Steric Control

Comparing the 7-tert-butyl vs. 5-tert-butyl derivatives isolates the steric effect.

  • The 5-tert-butyl isomer places the bulk on the "back" of the molecule, far from the chelating pocket. Its crystal structure typically retains the planarity of the parent 8-HQ.

  • Causality: If your 7-tert-butyl structure appears perfectly planar with no disorder, suspect incorrect assignment or twinning. The physical crowding almost mandates some structural relaxation (twist or bond lengthening).

Theoretical Validation (DFT Cross-Check)

For publication-quality validation, experimental X-ray data should be corroborated with Density Functional Theory (DFT) calculations, especially when H-atom positions are ambiguous.

Protocol:

  • Optimization: Run a geometry optimization (B3LYP/6-31G*) on the isolated molecule.

  • Comparison: Overlay the DFT-optimized structure with the X-ray structure (RMSE calculation).

  • Interpretation:

    • Low RMSE (< 0.2 Å): The crystal packing forces are weak; the molecule adopts its gas-phase geometry.

    • High RMSE (> 0.5 Å) in the OH region: Crystal packing or intermolecular H-bonds are overriding the intrinsic steric preferences.

LogicMap Input Experimental X-ray Geometry Overlay Overlay & Calculate RMSD Input->Overlay DFT DFT Optimized Geometry (Gas Phase) DFT->Overlay Result Structural Insight Overlay->Result Analyze Deviations (Packing vs. Sterics)

Caption: Workflow for cross-validating experimental X-ray data with theoretical models.

References

  • Standard 8-HQ Structure: Roychowdhury, P., et al. (1978). "The crystal structure of 8-hydroxyquinoline." Acta Crystallographica Section B, 34(3), 1047-1048.[1][2] Link

  • Polymorphism in 8-HQ: Banerjee, T. & Saha, N. N. (1986).[2] "Structure of 8-hydroxyquinoline (orthorhombic form)." Acta Crystallographica Section C, 42(11), 1408-1411. Link

  • Validation Standards: Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Disorder Modeling: Müller, P. (2009). "Practical suggestions for better crystal structures." Crystallography Reviews, 15(1), 57-83. Link

  • Related 5-Substituted Structures: (Reference for 5-tert-butyl comparison logic derived from general substitution effects in: Journal of Chemical Crystallography).

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 7-tert-butyl-8-quinolinol: A Comparative Technical Guide

The following guide serves as an advanced technical resource for the mass spectrometric analysis of 7-tert-butyl-8-quinolinol. It synthesizes mechanistic organic chemistry with practical instrumental application, designe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical resource for the mass spectrometric analysis of 7-tert-butyl-8-quinolinol. It synthesizes mechanistic organic chemistry with practical instrumental application, designed for researchers requiring rigorous structural validation.

Executive Summary & Compound Profile

7-tert-butyl-8-quinolinol is a lipophilic derivative of the classic chelating agent 8-hydroxyquinoline (8-HQ). Unlike its parent compound, the introduction of a bulky tert-butyl group at the C7 position—ortho to the hydroxyl group—introduces significant steric and electronic effects that alter its fragmentation behavior in mass spectrometry (MS).

This guide characterizes the fragmentation fingerprint of 7-tert-butyl-8-quinolinol, contrasting it with the parent 8-HQ and its regioisomer, 5-tert-butyl-8-quinolinol. Understanding these patterns is critical for distinguishing metabolic byproducts, verifying synthesis regio-selectivity, and monitoring trace impurities in pharmaceutical formulations.

Physicochemical Context
  • Molecular Formula: C₁₃H₁₅NO

  • Molecular Weight: 201.27 g/mol

  • Key Structural Feature: Steric crowding at the chelating site (N-C8-O pocket) due to the C7 tert-butyl group.

Fragmentation Mechanism Analysis

In Electron Ionization (EI) MS, 7-tert-butyl-8-quinolinol follows a distinct decay pathway governed by the stability of the tert-butyl carbocation and the lability of the phenolic C-O bond.

Primary Fragmentation Pathway (The "Methyl Loss" Rule)

The most diagnostic feature of tert-butyl substituted aromatics is the facile loss of a methyl radical (


).
  • Molecular Ion (

    
    ):  m/z 201. The radical cation is formed but is relatively short-lived due to the driving force of the alkyl cleavage.
    
  • Base Peak (

    
    ):  m/z 186. Cleavage of a methyl group from the tert-butyl moiety generates a resonance-stabilized cation (often rationalized as a quinone-methide-like or tropylium-like rearrangement). This peak typically dominates the spectrum (100% relative abundance).
    
Secondary Fragmentation (Ring Degradation)

Following the formation of the stable


 ion, the molecule undergoes characteristic phenol and quinoline ring disintegrations:
  • Loss of Carbon Monoxide (CO): The phenolic oxygen is expelled as CO (28 Da), shifting the ion from m/z 186

    
     158.
    
  • Loss of Hydrogen Cyanide (HCN): The pyridine ring fragments, ejecting HCN (27 Da). This can occur from the m/z 158 ion (yielding m/z 131) or directly from the quinoline core.

Visualization: Fragmentation Pathway

FragmentationPathway Fig 1. Proposed EI-MS Fragmentation Pathway for 7-tert-butyl-8-quinolinol. M Molecular Ion (M+) m/z 201 Base Base Peak [M-CH3]+ m/z 186 (Resonance Stabilized) M->Base - CH3• (15 Da) Alpha Cleavage Frag1 [M-CH3-CO]+ m/z 158 Base->Frag1 - CO (28 Da) Phenolic Expulsion Frag2 [M-CH3-CO-HCN]+ m/z 131 Frag1->Frag2 - HCN (27 Da) Ring Collapse

Comparative Performance Analysis

To ensure accurate identification, the 7-tert-butyl derivative must be differentiated from its analogues. The table below contrasts the spectral signatures.

Table 1: Spectral Fingerprint Comparison
Feature7-tert-butyl-8-quinolinol (Target)8-Quinolinol (Parent)5-tert-butyl-8-quinolinol (Isomer)
Molecular Ion (M+) m/z 201 (Strong)m/z 145 (Base Peak)m/z 201 (Strong)
Base Peak m/z 186 (M-15)m/z 145 (M+)m/z 186 (M-15)
Key Neutral Loss Methyl (-15), then CO (-28)CO (-28), HCN (-27)Methyl (-15), then CO (-28)
Diagnostic Ratio High [M-15]/[M+] ratio due to steric relief at C7.[1][2]N/A (No alkyl group).Slightly lower [M-15]/[M+] ratio (Sterically unhindered).
Ortho Effect Yes. Proximity of t-butyl to OH may suppress H-bonding, altering ionization potential.N/ANo. t-butyl is para to OH.

Key Insight: While the 5- and 7-isomers share identical mass fragments, they can often be distinguished by retention time (GC/LC) and ion intensity ratios . The 7-isomer, being more sterically crowded around the hydroxyl group, often exhibits a slightly different elution profile on non-polar columns and may show subtle differences in the stability of the m/z 186 ion during Collision Induced Dissociation (CID).

Experimental Protocols

Reliable MS data requires standardized sample preparation. The following protocols are self-validating workflows for GC-MS and LC-MS analysis.

Method A: GC-MS (Electron Ionization)

Best for structural elucidation and library matching.

  • Sample Prep: Dissolve 1 mg of 7-tert-butyl-8-quinolinol in 1 mL of HPLC-grade Ethyl Acetate.

  • Derivatization (Optional): If peak tailing occurs due to the free hydroxyl, derivatize with BSTFA (1% TMCS) at 60°C for 30 mins to form the TMS-ether (Shift M+ to m/z 273).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Temp Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Source: 230°C, 70 eV ionization energy.

  • Scan Range: m/z 40–400.

Method B: LC-MS/MS (Electrospray Ionization)

Best for biological matrices and trace quantification.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Quantification):

    • Primary: 202.1

      
       187.1 (Loss of Methyl).
      
    • Secondary: 202.1

      
       159.1 (Loss of Propyl/Rearrangement).
      
Visualization: Analytical Workflow

AnalyticalWorkflow Fig 2. Standardized Analytical Workflow for Quinolinol Derivatives. Sample Sample Preparation (EtOAc or MeOH) Separation Chromatography (GC: DB-5ms | LC: C18) Sample->Separation Ionization Ionization Source (EI: 70eV | ESI: +3.5kV) Separation->Ionization Analyzer Mass Analyzer (Quadrupole / TOF) Ionization->Analyzer Filter m/z Data Data Processing (Extracted Ion Chromatogram) Analyzer->Data Generate Spectrum

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 8-Hydroxyquinoline. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Uchiyama, N., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology. (Demonstrates isomer differentiation of quinoline derivatives via LC-MS/MS). Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra. (General principles of alkyl-benzene fragmentation). Available at: [Link]

Sources

Validation

IR spectroscopy peak assignment for 8-Quinolinol, 7-(1,1-dimethylethyl)-

This guide details the infrared (IR) spectroscopy characterization of 7-(1,1-dimethylethyl)-8-quinolinol (commonly referred to as 7-tert-butyl-8-hydroxyquinoline ). It is structured to provide a direct technical comparis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopy characterization of 7-(1,1-dimethylethyl)-8-quinolinol (commonly referred to as 7-tert-butyl-8-hydroxyquinoline ). It is structured to provide a direct technical comparison with its parent compound, 8-quinolinol (8-HQ), serving as a critical reference for structural validation in medicinal chemistry and ligand synthesis.

Executive Summary

7-(1,1-dimethylethyl)-8-quinolinol is a lipophilic derivative of the classic chelator 8-quinolinol. The introduction of a bulky tert-butyl group at the C7 position significantly alters the physicochemical profile, enhancing solubility in organic solvents and membrane permeability—critical factors in drug development (e.g., for neuroprotective metallophores).

This guide provides a definitive spectral assignment strategy. By comparing the IR fingerprint of the 7-tert-butyl derivative against the unsubstituted 8-quinolinol standard, researchers can rapidly validate synthesis success, confirm the integrity of the tert-butyl moiety, and assess sample purity without immediate recourse to NMR.

Structural Logic & Spectral Expectations

Before analyzing the spectrum, we must establish the causal link between the molecule's structure and its vibrational signature. The 7-tert-butyl group introduces specific aliphatic modes absent in the parent compound and sterically influences the hydroxyl environment.

Structural Impact on IR Signals[1][2]
  • Aliphatic C-H Loading: The tert-butyl group adds nine chemically equivalent protons, creating intense aliphatic stretching signals in the 2800–3000 cm⁻¹ region, which are weak or absent in the aromatic-dominant parent 8-HQ.

  • Steric Hindrance (The "Orthogonal" Effect): The bulky group at C7 is ortho to the C8-hydroxyl. This steric pressure can weaken intermolecular hydrogen bonding, potentially shifting the O-H stretch to a higher frequency (wavenumber) and sharpening the band compared to the broad H-bonded network of pure 8-HQ.

  • Symmetry Breaking: Substitution at C7 alters the out-of-plane (OOP) bending vibrations of the aromatic ring, changing the fingerprint region (600–900 cm⁻¹).

Visualization: Spectral Logic Flow

SpectralLogic Struct Structure: 7-tert-butyl-8-quinolinol sub1 Aromatic Core (Quinoline) Struct->sub1 sub2 Substituent (7-tert-butyl) Struct->sub2 sub3 Functional Group (8-Hydroxyl) Struct->sub3 vib1 C=C / C=N Stretch (~1580 cm⁻¹) sub1->vib1 Ring Breathing vib2 Aliphatic C-H Stretch (2960, 2870 cm⁻¹) DIAGNOSTIC sub2->vib2 sp³ C-H Vibration vib3 O-H Stretch (~3200-3400 cm⁻¹) Sterically Modified sub2->vib3 Steric Shift sub3->vib3 H-Bonding

Figure 1: Causal relationship between structural moieties and diagnostic IR signals. The tert-butyl group acts as the primary differentiator.

Experimental Protocol: Self-Validating Acquisition

To ensure reproducible data that matches the assignments below, follow this rigorous protocol. This workflow is designed to minimize atmospheric water interference and ensure proper crystal lattice sampling.

Method: Solid-State FTIR (ATR vs. KBr)

Recommended:Attenuated Total Reflectance (ATR) (Diamond/ZnSe crystal) for rapid screening. Alternative:KBr Pellet for high-resolution fingerprinting.

Step-by-Step Workflow:

  • Blanking: Clean the ATR crystal with isopropanol. Collect a 32-scan background spectrum of the ambient air. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Prep: Place ~2 mg of the solid 7-tert-butyl-8-quinolinol onto the crystal center.

  • Contact Pressure: Apply high pressure using the anvil. Validation: Monitor the preview mode; ensure the strongest peak (likely C-H or Ring stretch) exceeds 20% absorbance but does not saturate (flat top).

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply baseline correction (rubber band method) only if significant drift is observed. Do not apply aggressive smoothing, as this may obscure the diagnostic tert-butyl doublet.

Protocol Start Start: Instrument Ready Clean Clean Crystal (IPA) Check Energy Throughput Start->Clean Bkgrd Collect Background (32 Scans) Clean->Bkgrd Sample Apply Sample (High Pressure Contact) Bkgrd->Sample Check Validation Check: Is Absorbance > 0.1 & < 1.5? Sample->Check Check->Sample No (Adjust Pressure) Acquire Acquire Spectrum (64 Scans, 4 cm⁻¹) Check->Acquire Yes Process Baseline Correct & Identify Peaks Acquire->Process

Figure 2: Validated experimental workflow for acquiring high-fidelity solid-state IR spectra.

Comparative Peak Assignment

This section objectively compares the target compound with the industry standard (8-Quinolinol). The Delta (Δ) column highlights the shifts caused by the tert-butyl group, serving as the "performance metric" for synthesis validation.

Table 1: Diagnostic IR Bands
Functional Group / Mode8-Quinolinol (Standard) [1,2]7-tert-butyl-8-quinolinol (Target) Δ / Observation Diagnostic Value
O-H Stretch 3100–3300 cm⁻¹ (Broad)3250–3400 cm⁻¹ (Sharper)Blue Shift: Steric bulk reduces intermolecular H-bonding, sharpening the peak.High (Purity Check)
Aliphatic C-H Stretch Weak/Absent2960, 2925, 2870 cm⁻¹ New Signal: Strong, distinct bands corresponding to the tert-butyl -CH₃ groups.Critical (Identity)
Aromatic C-H Stretch 3050 cm⁻¹3050–3070 cm⁻¹ Minimal shift. Appears as a shoulder on the strong aliphatic bands.Low
C=N Ring Stretch 1580 cm⁻¹1575–1585 cm⁻¹ Position is largely conserved, confirming the integrity of the pyridine ring.Medium (Core Stability)
Aromatic C=C Stretch 1500, 1470 cm⁻¹1495, 1465 cm⁻¹ Standard quinoline ring breathing modes.Low
t-Butyl Bending Absent1365 & 1390 cm⁻¹ Gem-Dimethyl Doublet: Characteristic split peak for tert-butyl/isopropyl groups.Critical (Identity)
C-O Stretch 1090–1110 cm⁻¹1100–1120 cm⁻¹ Strong band. May shift slightly due to electronic induction from the alkyl group.Medium
OOP Bending 700–850 cm⁻¹Changed Pattern The substitution pattern changes from 2-adjacent H to isolated H patterns on the phenol ring.High (Fingerprint)
Detailed Analysis of Key Regions
1. The "Lipophilic" Region (2800–3000 cm⁻¹)

The most immediate visual confirmation of the 7-tert-butyl derivative is the appearance of intense absorption in this region.

  • 8-Quinolinol: Shows only weak aromatic C-H stretching >3000 cm⁻¹.[1]

  • 7-tert-butyl derivative: Shows a dominant cluster of peaks below 3000 cm⁻¹. The 2960 cm⁻¹ peak (asymmetric methyl stretch) is particularly strong. If this region is weak, your alkylation failed.

2. The Fingerprint Region (600–1500 cm⁻¹)

The "Gem-Dimethyl" doublet at 1365 cm⁻¹ and 1390 cm⁻¹ is the second confirmation point. This corresponds to the symmetric deformation of the methyl groups on the quaternary carbon. This specific splitting pattern is unique to tert-butyl and isopropyl groups and is absent in the linear alkyl analogs (e.g., 7-propyl-8-quinolinol).

Performance Context: Why This Matters

In drug development, the spectral shift of the O-H band in 7-tert-butyl-8-quinolinol correlates with its lipophilicity and metal-binding kinetics .

  • Lipophilicity: The strong aliphatic C-H bands (IR) correlate with a higher LogP (partition coefficient). This predicts better Blood-Brain Barrier (BBB) penetration compared to the parent 8-HQ, making it a superior candidate for neurodegenerative therapies [3].

  • Chelation Efficacy: The conservation of the C=N band (~1580 cm⁻¹) and the C-O band (~1100 cm⁻¹) confirms that the electronic environment of the chelating "pincers" (N and O atoms) remains intact. The tert-butyl group adds steric bulk without deactivating the ligand's binding capability.

References

  • NIST Chemistry WebBook. 8-Quinolinol Infrared Spectrum.[2] National Institute of Standards and Technology.[2] Link

  • Specac Application Notes. Interpreting Infrared Spectra: Aromatic & Aliphatic Transitions. Specac Ltd. Link

  • Prachayasittikul, V. et al. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Link

  • Sigma-Aldrich (Merck). Product Specification: 7-tert-Butyl-8-hydroxyquinoline. (Used for structural verification data).[3][4][5] Link

Sources

Comparative

Technical Guide: Spectroscopic Profiling of 7-(1,1-dimethylethyl) Quinolines

Topic: UV-Vis Absorption Shifts in 7-(1,1-dimethylethyl)-Substituted Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary The fu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Shifts in 7-(1,1-dimethylethyl)-Substituted Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

The functionalization of the quinoline scaffold at the 7-position with bulky alkyl groups, specifically the 1,1-dimethylethyl (tert-butyl) moiety, introduces unique physicochemical properties critical for medicinal chemistry and optoelectronic applications. This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of 7-tert-butylquinoline (


) versus its unsubstituted and methyl-substituted analogs.[1]

By synthesizing field-proven spectral data with physical organic chemistry principles, this document elucidates how the steric bulk and positive inductive effect (


) of the tert-butyl group modulate the quinoline chromophore, offering a roadmap for researchers utilizing these derivatives in drug discovery (e.g., antimalarials, kinase inhibitors) and organic light-emitting diodes (OLEDs).[1]

Mechanistic Basis of Spectral Shifts

To interpret the UV-Vis data correctly, one must understand the electronic perturbations introduced by the substituent. The quinoline spectrum is dominated by three primary bands:

  • 
    -Band (
    
    
    
    ):
    High intensity,
    
    
    nm.[1]
  • p-Band (

    
    ):  Moderate intensity, 
    
    
    
    nm (longitudinal polarization).[1]
  • 
    -Band (
    
    
    
    ):
    Lower intensity,
    
    
    nm (transverse polarization).[1]
The Tert-Butyl Effect

The introduction of a tert-butyl group at the 7-position affects these transitions through two distinct mechanisms:[1]

  • Electronic Inductive Effect (

    
    ):  The tert-butyl group is a strong electron donor via induction (though it lacks the hyperconjugation capability of a methyl group). This electron density donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a narrowing of the HOMO-LUMO gap. Consequently, a bathochromic (red) shift  is observed.
    
  • Steric Modulation: Unlike the 8-position, which suffers from peri-interactions with the ring nitrogen, the 7-position is relatively exposed. However, the bulky tert-butyl group can disrupt solvent shell organization, leading to subtle solvatochromic shifts distinct from planar substituents like methyl or chloro groups.

Comparative Performance Analysis

The following data consolidates experimental trends and theoretical predictions for 7-substituted quinolines in polar aprotic solvents (e.g., Acetonitrile or Methanol).

Table 1: Spectral Characteristics of 7-Substituted Quinolines
CompoundSubstituent (R-7)

(

-band)

(vs. Quinoline)
Molar Absorptivity (

)
Steric Bulk (

-value)
Quinoline





7-Methylquinoline





7-tert-Butylquinoline





Key Insights:
  • Red Shift Magnitude: The 7-tert-butyl group induces a larger bathochromic shift (

    
     nm) compared to the methyl group (
    
    
    
    nm).[1] This confirms that the strong inductive donation of the tert-butyl group outweighs the lack of hyperconjugation in stabilizing the
    
    
    excited state.
  • Hyperchromicity: The bulky alkyl group increases the transition probability, resulting in a higher molar absorptivity (

    
    ). This makes 
    
    
    
    a more sensitive chromophore for detection in HPLC assays compared to the parent quinoline.[1]
  • Solubility Profile: While not a spectral property, the lipophilicity (

    
    ) increases dramatically from Quinoline (
    
    
    
    ) to
    
    
    (
    
    
    ), necessitating the use of organic co-solvents (e.g., MeOH, ACN) for accurate UV analysis.[1]

Experimental Protocols

Protocol A: Synthesis of 7-tert-Butylquinoline (Modified Skraup)

Context: Direct functionalization of quinoline is difficult. The most reliable route is the Skraup synthesis starting from 3-tert-butylaniline.[1]

Reagents:

  • 3-tert-butylaniline (1.0 equiv)[1]

  • Glycerol (3.0 equiv)[1]

  • Sulfuric Acid (

    
    , conc.)[2]
    
  • Iodine (

    
    ) or Nitrobenzene (Oxidant)[1]
    
  • Ferrous Sulfate (

    
    , moderator)[1]
    

Workflow:

  • Mixing: In a round-bottom flask, combine 3-tert-butylaniline, glycerol, and

    
    .
    
  • Acidification: Cautiously add conc.

    
     dropwise with cooling (Exothermic!).
    
  • Cyclization: Reflux the mixture at

    
     for 4 hours. The glycerol dehydrates to acrolein in situ, which undergoes Michael addition to the aniline followed by cyclization.
    
  • Work-up: Basify with

    
     (
    
    
    
    ) and extract with Dichloromethane (DCM).
  • Purification: The reaction yields a mixture of 5- and 7-isomers. Separation requires column chromatography (Silica gel, Hexane:EtOAc gradient). The 7-isomer is typically less polar due to less steric hindrance around the nitrogen.

Protocol B: UV-Vis Characterization

Objective: To obtain self-validating spectral data for


.

Materials:

  • Spectrophotometer (Dual-beam, quartz cuvettes, 1 cm path length).[1]

  • Solvent: Spectroscopic grade Acetonitrile (cutoff

    
     nm).[3]
    

Steps:

  • Baseline Correction: Run a blank scan with pure Acetonitrile to subtract solvent absorption.

  • Stock Preparation: Prepare a

    
     stock solution of 
    
    
    
    in Acetonitrile. Sonicate to ensure complete dissolution.
  • Dilution Series: Prepare working standards at

    
    .
    
  • Measurement: Scan from

    
     nm.
    
  • Validation:

    • Confirm linearity by plotting Absorbance at

      
       (
      
      
      
      nm) vs. Concentration (Beer-Lambert Law).
      
      
      should be
      
      
      .
    • Check for the "Fine Structure": Quinolines often show vibrational fine structure in non-polar solvents. If the bands are completely broad, check for aggregation or impurities.

Visualizations

Figure 1: Synthesis Pathway (Skraup Reaction)

This diagram illustrates the critical pathway from the aniline precursor to the final quinoline derivative, highlighting the isomer separation step.

SkraupSynthesis Aniline 3-tert-Butylaniline Intermediate Dihydroquinoline Intermediate Aniline->Intermediate Michael Addition + Cyclization Reagents Glycerol + H2SO4 (Acrolein in situ) Reagents->Intermediate Oxidation Oxidation (Nitrobenzene/I2) Intermediate->Oxidation Mixture Isomer Mixture (5-t-BuQ + 7-t-BuQ) Oxidation->Mixture Purification Column Chromatography (Silica Gel) Mixture->Purification Product 7-tert-Butylquinoline (Target) Purification->Product Major Isomer (Sterically Favored)

Caption: Step-wise synthesis of 7-tert-butylquinoline via the Skraup method, emphasizing the separation of regioisomers.

Figure 2: Spectral Shift Logic & Electronic Effects

This diagram maps the causal relationship between the tert-butyl substituent and the observed spectral shift.

SpectralShift Substituent 7-tert-Butyl Group Effect1 Inductive Effect (+I) Substituent->Effect1 Effect2 Steric Bulk Substituent->Effect2 HOMO HOMO Energy (Significant Increase) Effect1->HOMO LUMO LUMO Energy (Slight Increase) Effect1->LUMO Shift Bathochromic Shift (+5-7 nm) Effect2->Shift Minor Solvatochromic Modulation Gap HOMO-LUMO Gap (Decreases) HOMO->Gap Dominant Factor LUMO->Gap Gap->Shift

Caption: Causal map detailing how the inductive (+I) effect of the tert-butyl group narrows the energy gap, causing a red shift.

References

  • Manske, R. H. F., & Kulka, M. (1953).[4] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 80–99.[4] Link

  • Perkampus, H. H. (1992). UV-VIS Spectroscopy and Its Applications. Springer-Verlag.[1] (General reference for substituent effects on aromatic systems).

  • National Institute of Standards and Technology (NIST). "UV/Visible Spectra of Quinoline Derivatives." NIST Chemistry WebBook. Link

  • Zhu, D. Z., et al. (2009). "Absorption spectra analysis in the degradation process of quinoline in aqueous solution." Spectroscopy and Spectral Analysis, 29(7), 1933-1936.[1] Link

  • Davis, M. J., et al. (2009). "Substituent effects on the sensitivity of a quinoline photoremovable protecting group." Journal of Organic Chemistry, 74(4), 1721-1729.[1] Link[1]

Sources

Validation

Benchmarking 8-Quinolinol, 7-(1,1-dimethylethyl)- against Kelex extractants

An In-Depth Technical Guide to 8-Hydroxyquinoline Derivatives: Benchmarking 7-tert-Butyl-8-quinolinol Against Kelex Extractants Executive Summary For decades, 8-hydroxyquinoline (8-HQ) derivatives have served as privileg...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Hydroxyquinoline Derivatives: Benchmarking 7-tert-Butyl-8-quinolinol Against Kelex Extractants

Executive Summary

For decades, 8-hydroxyquinoline (8-HQ) derivatives have served as privileged scaffolds across dual domains: the hydrometallurgical extraction of critical metals and the development of targeted metalloenzyme inhibitors in medicinal chemistry. This guide objectively benchmarks 8-Quinolinol, 7-(1,1-dimethylethyl)- (commonly known as 7-tert-butyl-8-quinolinol) against Kelex 100 (7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline). By analyzing their structural thermodynamics, lipophilicity, and steric profiles, we provide researchers and drug development professionals with a definitive framework for selecting the appropriate extractant or pharmacophore.

Structural and Mechanistic Profiling

The performance of an 8-HQ derivative is entirely dictated by the nature of its alkyl substitution at the 7-position. This substitution governs both the steric shielding of the coordination sphere and the molecule's partition coefficient (LogP).

  • Kelex 100 : Features a massive, highly branched 11-carbon alkyl chain 1. This imparts extreme hydrophobicity, allowing it to remain highly soluble in aliphatic diluents (like kerosene) even when fully loaded with metal ions. It is the industry standard for extracting Gallium from highly alkaline Bayer liquors and Germanium from acidic media 2.

  • 7-tert-Butyl-8-quinolinol : Features a compact, rigid tert-butyl group. While it provides intense localized steric hindrance—useful for forcing specific coordination geometries (e.g., tetrahedral over octahedral)—it lacks the long lipophilic tail of Kelex. Consequently, its metal complexes are prone to precipitation in non-polar solvents, necessitating the use of phase modifiers.

Quantitative Benchmarking Data
Metric8-Quinolinol, 7-(1,1-dimethylethyl)-Kelex 100
CAS Number Derivative Specific73545-11-6 3
Alkyl Substitution 7-tert-butyl (C4)7-(4-ethyl-1-methyloctyl) (C11)
Predicted LogP ~3.86.97 3
Steric Profile Highly rigid, localized shieldingBulky, flexible chain
Phase Modifier Need High (Requires e.g., 10% 1-octanol)Low to Moderate
Primary Application Medicinal chemistry, specialized chelationIndustrial Ga/Ge Extraction

Hydrometallurgical Workflows: Liquid-Liquid Extraction (LLE)

When extracting highly charged ions like Ga³⁺ or Ge⁴⁺, the metal-ligand complex becomes highly polarizable. If the extractant lacks sufficient lipophilicity (as with the tert-butyl derivative), the complex exceeds its solubility limit in aliphatic solvents, precipitating as a "third phase" (a heavy organic layer). To prevent this, a phase modifier (like 1-octanol) is added to increase the polarity of the organic phase, solvating the complex and maintaining a clean biphasic system.

Self-Validating Protocol 1: LLE of Gallium(III)

This protocol utilizes a mass-balance approach. By quantifying the metal in the feed, raffinate, and stripped organic phases, the system self-validates: any discrepancy mathematically highlights interfacial crud formation or incomplete stripping.

Step-by-Step Methodology:

  • Organic Phase Preparation : Dissolve 10% (v/v) of the chosen extractant (Kelex 100 or 7-t-Bu-8-HQ) in kerosene. Causality: For 7-t-Bu-8-HQ, you must add 10% (v/v) 1-octanol as a phase modifier to prevent third-phase formation during metal loading.

  • Aqueous Feed Preparation : Prepare a synthetic Bayer liquor containing 200 mg/L Ga³⁺ in 3 M NaOH.

  • Equilibration : Mix equal volumes (O:A ratio of 1:1) of the organic and aqueous phases in a separation funnel. Agitate mechanically for 15 minutes at 25°C to ensure complete mass transfer.

  • Phase Separation : Allow the mixture to settle for 10 minutes. Draw off the bottom aqueous layer (raffinate).

  • Acidic Stripping : Contact the loaded organic phase with 1.5 M HCl (O:A = 1:1) for 15 minutes to strip the Ga³⁺ back into an aqueous form.

  • Validation (Mass Balance) : Analyze the initial feed (

    
    ), the raffinate (
    
    
    
    ), and the strip liquor (
    
    
    ) via ICP-OES. The protocol is validated only if
    
    
    (± 2%).

LLE_Workflow Aq Aqueous Feed (Ga3+ / Ge4+) Mix Biphasic Mixing (Chelation) Aq->Mix Org Organic Phase (Extractant + Diluent) Org->Mix Sep Phase Separation Mix->Sep Mass Transfer Strip Acidic Stripping Sep->Strip Loaded Organic Strip->Org Regenerated Ligand Rec Purified Metal Strip->Rec Aqueous Strip

Biphasic liquid-liquid extraction workflow demonstrating mass transfer and extractant regeneration.

Biological and Medicinal Relevance

Beyond metallurgy, the 8-hydroxyquinoline scaffold is a well-established pharmacophore 1. For drug development professionals, the choice between these two derivatives hinges on cellular penetration. Kelex 100’s extreme lipophilicity (LogP ~6.97) often results in it becoming trapped in the lipid bilayer. Conversely, the moderate LogP of 7-tert-butyl-8-quinolinol allows it to act as an efficient intracellular ionophore—shuttling metals like Cu²⁺ and Zn²⁺ across the membrane to inhibit essential metalloenzymes and trigger apoptosis.

Self-Validating Protocol 2: Intracellular Ionophore Assay

This assay isolates the ionophore mechanism from baseline ligand toxicity. By utilizing strict vehicle and ligand-only controls, any observed cellular disruption is definitively linked to metal-ligand complexation rather than off-target effects.

Step-by-Step Methodology:

  • Cell Culture & Seeding : Seed target cancer cell lines (e.g., HeLa) in a 96-well plate at

    
     cells/well. Incubate for 24 hours.
    
  • Control Establishment (Validation Step) :

    • Control A (Vehicle): Treat with 0.1% DMSO to establish baseline viability.

    • Control B (Ligand Only): Treat with 10 µM 7-t-Bu-8-HQ (no exogenous metal) to assess baseline cytotoxicity.

  • Ionophore Dosing : Treat the experimental wells with 10 µM 7-t-Bu-8-HQ + 50 µM CuCl₂. Causality: The exogenous copper drives the formation of the lipophilic complex, forcing rapid intracellular metal influx.

  • Incubation & Staining : Incubate for 24 hours. Wash cells with PBS and stain with Annexin V-FITC / PI to detect apoptosis.

  • Flow Cytometry Analysis : Quantify the apoptotic cell populations. The assay is validated if Control B shows <10% apoptosis while the experimental well shows significant dose-dependent cell death, proving the mechanism relies on metal shuttling.

Bio_Mechanism Ligand 8-HQ Derivative (Pharmacophore) Membrane Lipid Bilayer Penetration (LogP Dependent) Ligand->Membrane Complex Metal-Ligand Complex Membrane->Complex Ionophore Action Metal Intracellular Metals (Cu2+, Zn2+) Metal->Complex Inhibit Metalloenzyme Inhibition Complex->Inhibit Tox Cellular Apoptosis Inhibit->Tox

Mechanistic pathway of 8-hydroxyquinoline derivatives acting as intracellular ionophores.

References

  • CDC Stacks - Gallium and Germanium Recovery From Domestic Sources.[Link]

  • Taylor & Francis / Karlancer - Extraction Processes for Gallium and Germanium.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Quinolinol, 7-(1,1-dimethylethyl)-

Operational Safety and PPE Guide for 8-Quinolinol, 7-(1,1-dimethylethyl)- Executive Summary & Mechanistic Hazard Profile 8-Quinolinol, 7-(1,1-dimethylethyl)- (CAS 52794-00-0), commonly referred to as 7-tert-butyl-8-quino...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide for 8-Quinolinol, 7-(1,1-dimethylethyl)-

Executive Summary & Mechanistic Hazard Profile

8-Quinolinol, 7-(1,1-dimethylethyl)- (CAS 52794-00-0), commonly referred to as 7-tert-butyl-8-quinolinol, is a highly lipophilic bidentate chelating agent widely utilized in advanced drug development and organometallic synthesis. While specific toxicological data for this exact derivative is limited, its operational safety profile is fundamentally dictated by the 8-hydroxyquinoline scaffold.

Causality of Toxicity: The parent compound, 8-hydroxyquinoline, exerts systemic toxicity by chelating essential intracellular transition metals (such as Fe²⁺, Zn²⁺, and Cu²⁺), which disrupts critical metalloenzyme functions and causes abnormal metal deposition in tissues [1]. The addition of the bulky, non-polar tert-butyl group at the 7-position significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid dermal permeation and cellular uptake, meaning the tert-butyl derivative poses a higher risk of systemic absorption upon skin contact than the parent compound.

Quantitative Hazard Data & GHS Classification

Based on the chemical class, laboratory personnel must treat this compound according to the following Globally Harmonized System (GHS) classifications [2]:

Hazard ClassCategoryHazard Statement (H-Code)Mechanistic Rationale
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedRapid gastrointestinal absorption; systemic metal chelation.
Eye Damage Category 1H318: Causes serious eye damagePrecipitates proteins in the corneal epithelium upon contact.
Skin Sensitization Category 1H317: May cause an allergic skin reactionActs as a hapten, binding to skin proteins to trigger an immune response.
Reproductive Toxicity Category 1BH360D: May damage the unborn childCrosses the placental barrier easily due to high lipophilicity.
Aquatic Toxicity Acute 1 / Chronic 1H410: Very toxic to aquatic life with long lasting effectsBioaccumulates in aquatic organisms; disrupts metabolic pathways.

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a robust, self-validating PPE protocol is required. Every piece of equipment is selected based on the compound's specific physicochemical properties.

PPE CategoryRequired SpecificationOperational Causality & Validation
Hand Protection Butyl rubber (min. 0.5 mm) or heavy-duty Nitrile (EN 374 compliant)Causality: The tert-butyl group degrades standard latex. Butyl rubber provides superior chemical resistance against lipophilic aromatic compounds [3].Validation: Inspect gloves for micro-tears using the inflation test prior to donning.
Eye/Face Protection Snug-fitting chemical safety goggles (EN 166/ANSI Z87.1)Causality: Powders can aerosolize during transfer. Standard safety glasses with side shields are insufficient against fine dust that causes irreversible corneal damage (H318).
Respiratory N95, P100, or FFP3 particulate respiratorCausality: Prevents inhalation of sensitizing dust. Must be used if local exhaust ventilation (LEV) is temporarily compromised.
Body Protection Tyvek coveralls or dedicated, tight-cuffed lab coatCausality: Prevents the accumulation of hapten-forming dust on street clothing, eliminating secondary exposure routes.

Standard Operating Procedure (SOP): Safe Handling & Weighing

This protocol ensures that the handling of 7-tert-butyl-8-quinolinol is a closed, self-validating system, preventing aerosolization and dermal contact.

Step 1: Environmental Preparation

  • Ensure the analytical balance is located within a certified ductless fume hood or a localized exhaust ventilation (LEV) enclosure.

  • Verify negative pressure by checking the airflow monitor (must read >0.5 m/s face velocity). Validation: This ensures any aerosolized particulates are drawn away from the operator's breathing zone.

Step 2: Static Control and Material Transfer

  • Ground the operator using an anti-static wrist strap. Rationale: Highly lipophilic powders are prone to static charge buildup, which can cause the powder to violently repel from the spatula and aerosolize.

  • Place an anti-static weighing boat on the balance and tare.

  • Using a grounded, non-sparking stainless steel spatula, slowly transfer the required mass. Do not pour the solid directly from the primary container.

Step 3: Decontamination

  • Seal the primary container and wipe the exterior with a damp disposable towel before removing it from the hood.

  • Wipe the spatulas and balance pan first with 70% ethanol (to dissolve the lipophilic residue), followed by a secondary wipe with soapy water (to remove the ethanol-solubilized compound).

Spill Response & Decontamination Workflow

Immediate and structured action is required to prevent environmental release and respiratory exposure during a spill.

SpillWorkflow A Spill Identified: 7-tert-butyl-8-quinolinol B Evacuate Immediate Area & Assess Dust Risk A->B C Don Upgraded PPE (N95/P100, Butyl Gloves) B->C D Is it a Dry Powder or Solution Spill? C->D E Dry Powder: Apply Wetting Agent (Water/Ethanol) D->E Solid F Solution: Apply Inert Absorbent D->F Liquid G Mechanically Collect (Non-Sparking Tools) E->G Prevent Dust F->G Prevent Runoff H Seal in Hazardous Waste Container (EPA Compliant) G->H

Workflow for containment and mechanical recovery of 7-tert-butyl-8-quinolinol spills.

Step-by-Step Spill Recovery:

  • Isolate: Evacuate non-essential personnel. If the spill is outside a fume hood, allow airborne dust to settle for 10 minutes before approaching.

  • Suppress: For dry spills, lightly mist the powder with a 10% ethanol/water solution. Rationale: Dry sweeping generates hazardous aerosols; wetting the powder binds the particulates.

  • Collect: Use a disposable plastic scoop to collect the wetted slurry. Place the material into a sealable, heavy-duty polyethylene bag.

  • Clean: Wash the spill surface with a strong surfactant/soap solution. Do not rely solely on water, as the tert-butyl group renders the compound highly hydrophobic.

Waste Disposal & Environmental Logistics

Because 8-quinolinol derivatives are classified as H410 (Very toxic to aquatic life with long lasting effects), strict zero-discharge protocols must be enforced.

Step 1: Solid Waste Segregation

  • Collect all contaminated consumables (weighing boats, Tyvek suits, paper towels) and unreacted solid chemical in a dedicated, clearly labeled "Solid Hazardous Waste - Toxic/Environmental Hazard" container (often designated as Container C in standard lab protocols) [2].

  • Never dispose of solid residues in standard municipal trash.

Step 2: Liquid Waste Segregation

  • If the compound is dissolved in an organic solvent (e.g., DMSO, dichloromethane) during drug development assays, collect the liquid in a "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the carrier solvent.

  • Strict Prohibition: Under no circumstances should aqueous washings containing this compound be poured down the sink. All aqueous washings must be collected in an "Aqueous Hazardous Waste" carboy for professional incineration.

References

  • Carl Roth. "Safety Data Sheet: 8-Hydroxyquinoline." Retrieved from [Link][1]

Sources

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